1-Acetylpiperidine-4-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-acetylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCLWJHOKCQYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180192 | |
| Record name | 1-Acetylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25503-90-6 | |
| Record name | 1-Acetyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25503-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylpiperidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025503906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYLPIPERIDINE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4N4ECA9RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Acetylpiperidine-4-carboxylic acid CAS number
An In-Depth Technical Guide to 1-Acetylpiperidine-4-carboxylic Acid
Introduction
This compound, also known by its synonym N-acetylisonipecotic acid, is a heterocyclic organic compound that serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine ring functionalized with both an acetyl group at the nitrogen atom and a carboxylic acid at the 4-position, imparts a unique combination of properties that make it a versatile intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and scientists in drug discovery.
Core Properties and Identifiers
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and research. Below is a summary of the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 25503-90-6 | [2][3][4][5] |
| Molecular Formula | C₈H₁₃NO₃ | [2][3] |
| Molecular Weight | 171.19 g/mol | [2][3] |
| IUPAC Name | This compound | [3][6] |
| Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [2][3] |
| Appearance | Solid | [7] |
| Melting Point | 180-184 °C | [7][8] |
| SMILES | CC(=O)N1CCC(CC1)C(=O)O | [3][6] |
| InChI Key | WFCLWJHOKCQYOQ-UHFFFAOYSA-N | [3][9] |
Synthesis: The Acetylation of Isonipecotic Acid
The most common and straightforward synthesis of this compound involves the N-acetylation of its precursor, isonipecotic acid (piperidine-4-carboxylic acid).[10]
Reaction Principle
The core of the synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the isonipecotic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction proceeds by adding the amine to the carbonyl group, followed by the elimination of a leaving group (acetate), resulting in the formation of the stable amide bond. This transformation is efficient and generally high-yielding.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-acetylisonipecotic acid.[10]
Materials:
-
Isonipecotic acid (piperidine-4-carboxylic acid)
-
Acetic anhydride
-
Isopropanol
-
Diethyl ether
Procedure:
-
Combine 100 g of isonipecotic acid and 40 ml of acetic anhydride in a suitable reaction vessel.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.
-
Remove the excess acetic anhydride and acetic acid byproduct by evaporation under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the solid product.
-
Collect the solids by filtration.
-
For further purification, recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure this compound.[10]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic methods is employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the carboxylic acid proton. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide group.[9] |
| Mass Spectrometry (MS) | A molecular ion peak (or M+H⁺) corresponding to the molecular weight of the compound (171.19 g/mol ).[2][3] |
| High-Performance Liquid Chromatography (HPLC) | A primary peak indicating the purity of the compound, often analyzed using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11] |
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a versatile scaffold and intermediate.[1] Its structural features are highly desirable in medicinal chemistry for several reasons:
-
Piperidine Ring: The piperidine moiety is a common motif in many approved drugs, valued for its ability to introduce a saturated, basic nitrogen center that can improve pharmacokinetic properties such as solubility and cell permeability.
-
Carboxylic Acid Group: This functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the extension of the molecular structure.
-
Acetyl Group: The N-acetyl group neutralizes the basicity of the piperidine nitrogen, transforming it into a neutral amide. This modification can significantly alter the molecule's polarity, hydrogen bonding capability, and metabolic stability compared to the parent piperidine.
This compound serves as a key reactant for the synthesis of a wide array of therapeutic agents, including:
-
CCR5 Antagonists: Used in the treatment of HIV.
-
CDK (Cyclin-Dependent Kinase) Inhibitors: Investigated as antiproliferative agents for cancer therapy.
-
Neurokinin (NK1) Antagonists: Explored for their potential as antidepressants and antiemetics.
-
Neurological Disorder Therapeutics: The piperidine core is valuable in creating compounds that can target the central nervous system.[1][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. This compound is classified as an irritant to the skin, eyes, and respiratory system.[7][13]
-
Hazard Codes: H302, H315, H317, H319, H335[7]
-
Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including gloves, safety glasses or face shields, and a dust mask (such as an N95 respirator) when handling the solid compound.[7]
-
Storage: The compound should be stored at room temperature in a dry, well-ventilated area.[2][8]
Conclusion
This compound (CAS No. 25503-90-6) is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of its functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, a comprehensive understanding of this intermediate's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. 25503-90-6 | this compound | Tetrahedron [thsci.com]
- 6. This compound | CAS 25503-90-6 [matrix-fine-chemicals.com]
- 7. This compound 97 25503-90-6 [sigmaaldrich.com]
- 8. biosynce.com [biosynce.com]
- 9. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 10. prepchem.com [prepchem.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chembk.com [chembk.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylpiperidine-4-carboxylic Acid
Introduction: The Pivotal Role of Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physical and chemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] For researchers, scientists, and drug development professionals, the meticulous characterization of these properties for a key pharmaceutical intermediate like 1-Acetylpiperidine-4-carboxylic acid (CAS No: 25503-90-6) is paramount. This guide provides an in-depth technical overview of its core physical properties, the experimental methodologies for their determination, and the causal relationships that underscore their significance in pharmaceutical sciences. As a versatile building block in the synthesis of various biologically active molecules, including the antipsychotic drug risperidone, a comprehensive grasp of its physicochemical profile is essential for process optimization, formulation development, and ensuring the ultimate safety and efficacy of the final drug product.[5][6]
Molecular Identity and Structural Attributes
A foundational understanding of a molecule begins with its identity and structure. This compound, also known as N-Acetylisonipecotic acid, is a derivative of piperidine, a common heterocyclic scaffold in medicinal chemistry.[5][7]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 25503-90-6 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Canonical SMILES | CC(=O)N1CCC(CC1)C(=O)O |
The structure features a piperidine ring N-acetylated and a carboxylic acid group at the 4-position. This combination of a tertiary amide and a carboxylic acid dictates its key physicochemical behaviors.
Solid-State Properties: Melting Point and Thermal Behavior
The solid-state characteristics of a pharmaceutical intermediate are critical for its purification, storage, and handling. The melting point, in particular, serves as a crucial indicator of purity.[8][9]
| Physical Property | Value | Significance in Drug Development |
| Appearance | White to beige crystalline powder | Influences handling, formulation, and dissolution characteristics. |
| Melting Point | 180-184 °C | A sharp melting range is indicative of high purity.[8] |
Causality and Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This phase change occurs when the thermal energy overcomes the intermolecular forces holding the molecules in the crystal lattice.[9] For this compound, these forces are primarily hydrogen bonding (due to the carboxylic acid) and dipole-dipole interactions. Impurities disrupt this crystal lattice, leading to a lower and broader melting point range.[8][10]
A standard laboratory method for determining the melting point is using a melting point apparatus.[8][10]
References
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. fiveable.me [fiveable.me]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. ursinus.edu [ursinus.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to N-Acetylisonipecotic Acid: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of N-Acetylisonipecotic acid (also known as 1-acetylpiperidine-4-carboxylic acid), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, detailed analytical characterization, and its role in modern pharmaceutical research.
Introduction: A Versatile Scaffold in Medicinal Chemistry
N-Acetylisonipecotic acid is the N-acetylated derivative of isonipecotic acid. Isonipecotic acid itself is a conformationally constrained analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] While isonipecotic acid is a partial agonist of GABA-A receptors, the N-acetylation modifies its properties, making it a crucial intermediate in the synthesis of a wide array of biologically active molecules.[2] Its piperidine core is a prevalent motif in many pharmaceuticals, and the defined stereochemistry and functional handles of this molecule make it an attractive starting point for creating compounds with enhanced specificity and efficacy for various therapeutic targets, including neurological disorders.[1][2]
This document serves as a practical resource, consolidating essential data and methodologies to enable scientists to effectively utilize N-Acetylisonipecotic acid in their research endeavors.
Physicochemical and Structural Properties
N-Acetylisonipecotic acid is a solid at room temperature with a well-defined chemical structure. Its properties are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [3][4][5][6] |
| CAS Number | 25503-90-6 | [3][5][7] |
| Molecular Formula | C₈H₁₃NO₃ | [3][4][7] |
| Molecular Weight | 171.19 g/mol | [3][4] |
| Melting Point | 180-184 °C | |
| Appearance | Solid | |
| InChI Key | WFCLWJHOKCQYOQ-UHFFFAOYSA-N | [3][4] |
| SMILES | CC(=O)N1CCC(CC1)C(=O)O | [3][4] |
Synthesis of N-Acetylisonipecotic Acid
The synthesis of N-Acetylisonipecotic acid is a straightforward and high-yielding N-acetylation of isonipecotic acid using acetic anhydride. This process is a classic example of amide bond formation. The causality behind this choice of reagents lies in the high reactivity of acetic anhydride as an acylating agent and the nucleophilicity of the secondary amine in the isonipecotic acid ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Acetylisonipecotic acid.
Detailed Experimental Protocol
The following protocol is based on established chemical synthesis methods.
Materials:
-
Isonipecotic acid (1.0 eq)
-
Acetic anhydride (approx. 1.5-2.0 eq volume relative to mass of acid)
-
Diethyl ether
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Combine isonipecotic acid and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2 hours with stirring. The reflux drives the reaction to completion by providing the necessary activation energy.
-
After 2 hours, remove the heat source and allow the reaction mixture to cool and stir at room temperature overnight. This ensures the complete consumption of the starting material.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and triturate (grind the solid in the solvent) to induce precipitation of the crude product. Diethyl ether is chosen for its ability to dissolve remaining impurities while being a poor solvent for the desired product.
-
Collect the solid product by vacuum filtration.
-
For final purification, recrystallize the solid from a mixture of isopropanol and diethyl ether to yield pure N-Acetylisonipecotic acid.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized N-Acetylisonipecotic acid is paramount. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each technique offers complementary structural information.
Analytical Workflow Diagram
Caption: Integrated workflow for the analytical characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR Spectroscopy : This technique provides information on the number of different types of protons and their connectivity. For N-Acetylisonipecotic acid, one would expect to see signals corresponding to the acetyl methyl group, the protons on the piperidine ring, and the carboxylic acid proton. The splitting patterns and integration values confirm the structure.[3]
-
¹³C NMR Spectroscopy : This provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbons of the acetyl and carboxylic acid groups, and the distinct carbons of the piperidine ring.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Acetylisonipecotic acid is expected to show characteristic absorption bands.[8]
-
A broad peak in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1700-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Another strong peak around 1620-1650 cm⁻¹ for the C=O stretch of the tertiary amide (the acetyl group).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For N-Acetylisonipecotic acid (MW: 171.19 g/mol ), the mass spectrum would show a molecular ion peak (or M+H⁺, M-H⁻) corresponding to this mass.[3]
Biological Context and Applications in Drug Development
N-Acetylisonipecotic acid serves as a vital building block in the synthesis of pharmaceuticals.[2] Its utility stems from the parent compound, isonipecotic acid, which is a known GABA-A receptor partial agonist.[1] While N-acetylation alters its direct pharmacological activity, the resulting molecule is an excellent scaffold for further chemical modification.
It is a reactant used in the synthesis of a diverse range of therapeutic agents, including:
-
CDK inhibitors for anticancer applications
-
CCR5 antagonists for the treatment of HIV
-
Neurokinin 1 (NK1) antagonists
-
Other novel piperidine derivatives with potential antiproliferative activity
The molecule's rigid piperidine ring helps to constrain the conformation of the final drug molecule, which can lead to higher selectivity and potency for its biological target.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of N-Acetylisonipecotic acid is essential.
-
Hazard Identification : The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), may cause an allergic skin reaction (Skin Sensitization 1), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Conclusion
N-Acetylisonipecotic acid is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis and versatile structure make it an invaluable intermediate for drug discovery programs. This guide has provided a detailed, practical framework for its synthesis, characterization, and safe handling, grounded in established scientific principles and data. The robust analytical workflow described herein ensures the identity and purity of the material, which is the cornerstone of reproducible and reliable research.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-4-piperidinecarboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chemscene.com [chemscene.com]
- 6. 25503-90-6 | this compound | Tetrahedron [thsci.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
1-Acetylpiperidine-4-carboxylic acid molecular weight
An In-Depth Technical Guide to 1-Acetylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as N-acetylisonipecotic acid, is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a piperidine scaffold functionalized with both a carboxylic acid and an N-acetyl group, makes it a versatile building block for constructing complex, biologically active molecules.[3] The piperidine ring is a prevalent motif in numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. Consequently, this compound serves as a crucial starting point in the development of therapeutics targeting a wide array of conditions, from neurological disorders to infectious diseases.[1][4]
This guide provides a comprehensive technical overview of this compound, grounded in established scientific principles. We will delve into its fundamental physicochemical properties, provide a detailed and validated protocol for its synthesis, explore its diverse applications in drug discovery, outline methods for its analytical characterization, and summarize critical safety and handling procedures.
Physicochemical and Structural Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. This compound is a stable, solid compound under standard conditions, facilitating its handling and storage in a laboratory setting.[4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₃ | [5][6] |
| Molecular Weight | 171.19 g/mol | [2][7] |
| CAS Number | 25503-90-6 | [5][8] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [2][6][8] |
| Appearance | Solid | [4] |
| Melting Point | 180-184 °C | [4][9] |
| Topological Polar Surface Area | 57.61 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the N-acetylation of its parent amine, piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a classic example of amide bond formation.
Expertise & Rationale for Synthetic Route
The chosen method, acetylation with acetic anhydride, is favored in both academic and industrial settings for several compelling reasons:
-
High Reactivity: Acetic anhydride is a highly effective acetylating agent for primary and secondary amines.
-
Favorable Byproducts: The primary byproduct of the reaction is acetic acid, which is volatile and can be easily removed during workup and purification.
-
Reaction Conditions: The reaction proceeds under mild conditions, typically not requiring high temperatures or pressures, which preserves the integrity of the core molecule.
-
Self-Validating Protocol: The protocol incorporates a purification step (recrystallization) and a verification checkpoint (melting point analysis). A successful synthesis will yield a product with a sharp melting point within the established range (180-184 °C), confirming its purity.[4]
Detailed Experimental Protocol: N-Acetylation of Isonipecotic Acid
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, Buchner funnel
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent like glacial acetic acid or perform the reaction neat.
-
Acetylation: Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding cold deionized water to hydrolyze any excess acetic anhydride. This step is also exothermic and should be performed in an ice bath.
-
Product Isolation & Purification: The product often precipitates upon addition of water. If not, acidify the solution to pH ~2 with 1M HCl to ensure the carboxylic acid is protonated and less water-soluble.
-
Filtration: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Recrystallization (Validation Step): For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to yield this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point, which should align with the literature value of 180-184 °C.[4] Further analysis can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its utility stems from the two reactive handles—the carboxylic acid and the N-acetylated piperidine ring—which allow for diverse chemical modifications.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of a wide range of pharmaceuticals.[1] The carboxylic acid group can be converted into esters, amides, or other functional groups, while the piperidine ring serves as a core structural element. Notable applications include its use as a reactant for synthesizing:
-
Organic Synthesis: Beyond pharmaceuticals, it is employed in the preparation of complex organic molecules and novel materials.[1] Its defined stereochemistry and functional groups allow chemists to build molecular complexity with a high degree of control.
-
Biochemical Research: The compound can be used as a reagent to study enzyme activity and metabolic pathways, helping to elucidate fundamental biological processes.[1]
Logical Relationship Diagram: From Intermediate to Therapeutics
Caption: Role as a versatile intermediate in synthesizing therapeutic agents.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol: Reverse-Phase HPLC Analysis
Rationale: Reverse-phase HPLC is ideal for separating moderately polar compounds like this one from non-polar or more polar impurities. The method is robust, reproducible, and can be adapted for mass spectrometry (MS) detection.[10]
Methodology:
-
Column Selection: A C18 stationary phase column is the standard choice, offering excellent retention and separation for this type of analyte.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water.[10] A common starting point is a 30:70 MeCN:Water isocratic mixture. An acid modifier, such as 0.1% formic acid (for MS compatibility) or phosphoric acid, is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[10]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (to ensure reproducibility)
-
Detection: UV detector at 210 nm (where the amide and carboxyl groups absorb).
-
Injection Volume: 10 µL
-
-
Data Analysis: Run the sample and integrate the peak area. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks. The retention time serves as an identifier under consistent conditions.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
Hazard Identification (GHS Classification):
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[2][11]
-
Eye Irritation (Warning): Causes serious eye irritation.[2][11]
-
Skin Sensitization (Warning): May cause an allergic skin reaction.[2][11]
-
Specific Target Organ Toxicity (Warning): May cause respiratory irritation.[2][12]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4][13] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[4][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Spill Response: In case of a spill, avoid generating dust.[14] Sweep up the solid material and place it in a suitable container for disposal.[13]
Conclusion
This compound stands out as a foundational element in the toolkit of medicinal and synthetic chemists. Its stable, bifunctional nature provides a reliable platform for generating molecular diversity in the pursuit of novel therapeutics. A thorough understanding of its properties, a robust synthetic strategy, and diligent safety practices are paramount to leveraging its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 4. This compound 97 25503-90-6 [sigmaaldrich.com]
- 5. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. indiamart.com [indiamart.com]
- 9. chembk.com [chembk.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. 1-Acetyl-4-piperidinecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 12. chempanda.com [chempanda.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25503-90-6 Name: this compound [xixisys.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Strategic Overview: The Role and Synthesis of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Synthesis of 1-Acetylpiperidine-4-carboxylic Acid
This compound, known systematically as N-acetyl isonipecotic acid, is a pivotal molecular building block in modern medicinal chemistry.[1][2] Its rigid piperidine scaffold, combined with the carboxylic acid functionality and the metabolically stable N-acetyl group, makes it an invaluable synthon for developing complex, biologically active molecules.[1][3] It serves as a key intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system.[1]
The primary and most industrially viable pathway to this compound is the direct N-acetylation of piperidine-4-carboxylic acid (isonipecotic acid). This approach is favored for its operational simplicity, high atom economy, and the ready availability of the starting materials. This guide provides a detailed examination of this core synthesis, including the underlying chemical principles, a robust experimental protocol, and a critical analysis of precursor synthesis routes that are foundational to the quality of the final product.
Core Synthesis Pathway: Direct N-Acetylation of Isonipecotic Acid
The most direct and widely adopted method for preparing this compound involves the acetylation of the secondary amine of isonipecotic acid. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Rationale
The synthesis hinges on the nucleophilic nature of the secondary amine in the piperidine ring and the electrophilic character of the carbonyl carbons in acetic anhydride. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as a leaving group and forming the stable amide bond. The released acetate deprotonates the newly acylated nitrogen, yielding the final product and acetic acid as a byproduct. Using acetic anhydride in excess often allows it to serve as both the acetylating agent and the reaction solvent.[4][5]
Visualization of the Core Synthesis
The overall transformation from the starting material to the final product is illustrated below.
Caption: N-acetylation of Isonipecotic Acid.
Detailed Experimental Protocol
This protocol synthesizes findings from established procedures to provide a reliable and reproducible method.[4][5][6]
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid): 100 g
-
Acetic Anhydride: 400 ml
-
Ethyl ether or a mixture of Isopropanol and Diethyl ether for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of piperidine-4-carboxylic acid and 400 ml of acetic anhydride.[4]
-
Heating: Heat the mixture to reflux and maintain this temperature for 2 hours with continuous stirring.[4][5]
-
Cooling & Aging: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Let it stir overnight (approximately 16 hours) at ambient temperature to ensure complete reaction.[5][6]
-
Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess acetic anhydride and the acetic acid byproduct.[5]
-
Precipitation & Washing: The resulting residue, a crude solid, is triturated with ethyl ether. This process involves grinding the solid in the ether to break it up and wash away soluble impurities.[4][5]
-
Filtration: Collect the solid product by filtration and wash it thoroughly with additional portions of ethyl ether.[4]
-
Recrystallization (Optional but Recommended): For higher purity, the crude product can be recrystallized. A reported method involves recrystallization from ethanol, yielding a product with a melting point of 181.2–183.0°C and a yield of around 45%.[3] Another effective solvent system is a mixture of isopropanol and diethyl ether.[5]
-
Drying: Dry the final crystalline product under vacuum to obtain pure this compound.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Starting Material Considerations: Synthesis of Isonipecotic Acid
The quality and availability of piperidine-4-carboxylic acid are paramount. While commercially available, understanding its synthesis provides deeper process control. The most common industrial route is the catalytic hydrogenation of pyridine derivatives.
Route A: Catalytic Hydrogenation of Pyridine-4-carboxylic Acid
The direct hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid) to isonipecotic acid is a well-established method.
-
Causality and Challenges: A primary challenge in this hydrogenation is the risk of decarboxylation (loss of CO2) under harsh conditions.[7] The choice of catalyst and reaction medium is critical to prevent this side reaction.
-
Catalytic Systems: Platinum oxide (PtO2) has been used effectively for this transformation.[8] More commonly, rhodium-on-alumina (Rh/Al2O3) is employed, often in an aqueous ammonia solution. The ammonia helps to suppress decarboxylation and facilitates the reaction, leading to high yields.[7][8] The reaction is typically performed under hydrogen pressure.[7]
Route B: From 4-Cyanopyridine
An alternative two-step pathway begins with 4-cyanopyridine.
-
Ammoxidation of 4-Methylpyridine (Picoline): The precursor, 4-cyanopyridine, is industrially synthesized through the vapor-phase ammoxidation of 4-methylpyridine. This involves reacting the picoline with ammonia and air over a catalyst at high temperatures (330-450 °C).[9]
-
Hydrolysis to Isonicotinic Acid: The resulting 4-cyanopyridine is then hydrolyzed. This can be controlled to produce either isonicotinamide or, with a stoichiometric excess of a base like sodium hydroxide and elevated temperatures, the sodium salt of isonicotinic acid.[10]
-
Hydrogenation: The isonicotinic acid is then hydrogenated to isonipecotic acid as described in Route A.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25503-90-6 | [2][11][12] |
| Molecular Formula | C₈H₁₃NO₃ | [2][12][13] |
| Molecular Weight | 171.19 g/mol | [13][14][15] |
| IUPAC Name | This compound | [11] |
| Synonyms | N-acetyl isonipecotic acid | [2][11][12] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 180 - 186 °C | [1][12][13] |
Table 2: Comparison of Reported N-Acetylation Protocols
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | US05100902[4] | US04101663[6] | Benchchem[3] |
| Reagents | Isonipecotic acid, Acetic anhydride | Isonipecotic acid, Acetic anhydride | Isonipecotic acid, Acetic anhydride |
| Solvent | Acetic anhydride (neat) | Acetic anhydride (neat) | Dichloromethane (DCM) |
| Reaction Time | 2 hrs reflux, then overnight at RT | 2 hrs reflux, then 16 hrs at RT | 23 hours at ambient temp |
| Work-up | Concentrate, triturate with ether | Concentrate, triturate with ether | N/A |
| Purification | Filtration and washing | Recrystallization (isopropanol/ether) | Recrystallization (ethanol) |
| Reported Yield | Not specified | Not specified | 45% |
Conclusion
The synthesis of this compound is most effectively achieved through the direct N-acetylation of isonipecotic acid using acetic anhydride. This method is robust, scalable, and relies on readily accessible materials. The protocol involving reflux followed by an overnight stir at room temperature ensures high conversion, while purification via trituration and recrystallization delivers a product of high purity suitable for pharmaceutical applications. A thorough understanding of the synthesis of the isonipecotic acid precursor, primarily through the catalytic hydrogenation of isonicotinic acid, is crucial for maintaining end-to-end quality control in the manufacturing process. The analytical validation of the final product using standard techniques such as melting point determination, HPLC, and NMR is a mandatory step to confirm its identity and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 9. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Syntechim spol. s.r.o. - N-acetyl isonipecotic acid (1-acetyl 4-piperidinecarboxylic acid), CAS [25503-90-6] [syntechim.cz]
- 13. chembk.com [chembk.com]
- 14. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 15. GSRS [gsrs.ncats.nih.gov]
The Ascendant Role of 1-Acetylpiperidine-4-carboxylic Acid Derivatives in Modern Drug Discovery
An In-Depth Technical Guide
A Senior Application Scientist's Perspective on a Versatile Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle is a key structural motif in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease.[1][2][3] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions allow it to serve as a versatile framework for designing potent and selective therapeutic agents.
Within this broad and impactful class of compounds, this guide focuses on the unique potential of derivatives stemming from a specific, highly functionalized building block: 1-Acetylpiperidine-4-carboxylic acid . By exploring the synthesis, biological activities, and therapeutic applications of its derivatives, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to innovating in this promising chemical space.
The Core Moiety: Deconstructing this compound
At the heart of our investigation is this compound, also known by its synonym N-Acetylisonipecotic acid.[4][5] This compound serves as an ideal starting point for synthetic diversification. The acetyl group at the 1-position modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic properties, while the carboxylic acid at the 4-position provides a reactive handle for a multitude of chemical transformations.
Its structural relationship to isonipecotic acid (piperidine-4-carboxylic acid), a known partial agonist of the GABA-A receptor, provides an intriguing pharmacological baseline, suggesting that the core piperidine scaffold is already primed for neurological activity.[6] However, it is the derivatization of the carboxylic acid group that unlocks a much broader spectrum of biological functions.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| CAS Number | 25503-90-6 | [4][5][7][8] |
| Molecular Formula | C₈H₁₃NO₃ | [4][7][9] |
| Molecular Weight | 171.19 g/mol | [4][7][9][10] |
| Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [4][7] |
| Primary Use | Key intermediate in pharmaceutical and organic synthesis | [11] |
Synthetic Pathways: From a Single Building Block to a Diverse Chemical Library
The true power of this compound lies in its utility as a versatile synthon. The carboxylic acid moiety is readily converted into a range of functional groups through well-established synthetic protocols, primarily centered around nucleophilic acyl substitution.[12][13] This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the hydroxyl group, effectively substituting it with the nucleophile.
Key transformations include:
-
Amide Formation (Aminolysis): Reaction with primary or secondary amines to form a diverse array of amides. This is one of the most common strategies to explore structure-activity relationships (SAR), as the R-groups of the amine can be varied extensively.
-
Ester Formation (Esterification): Reaction with alcohols, often under acidic conditions, to produce esters. This can be used to modulate lipophilicity and cell permeability.
-
Acyl Halide Formation: Conversion to highly reactive acyl chlorides (e.g., using thionyl chloride) or bromides.[12] These intermediates are not typically the final product but serve as powerful electrophiles that can readily react with a wide range of weaker nucleophiles to form esters, amides, and anhydrides.[12][13]
A Spectrum of Biological Activity: Therapeutic Frontiers
Derivatives of the this compound scaffold have been implicated in a wide range of therapeutic areas, leveraging the versatility of the piperidine core.
Neurodegenerative Diseases: A Multi-Target Approach
The prevalence of the piperidine scaffold in neurology, exemplified by the Alzheimer's drug Donepezil, makes this a primary area of investigation.[1][3] Research has shown that derivatives of related piperidine carboxylic acids, such as nipecotic acid, can be potent agents against neurodegeneration.[14][15] The strategy often involves a multi-targeting approach where the piperidine core is linked to moieties with known antioxidant and anti-inflammatory properties.[14][16]
A key mechanism in this field is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[14][15] By inhibiting AChE, the concentration of acetylcholine in the brain increases, which can alleviate some of the cognitive symptoms of Alzheimer's disease. Molecular modeling studies have been used to design novel piperidine derivatives as potent AChE inhibitors.[17]
Antimicrobial Applications
The piperidine framework is a recurring motif in the design of new antimicrobial agents. Studies on piperidin-4-one derivatives have demonstrated that modifications to the core structure, such as the synthesis of thiosemicarbazone derivatives, can significantly enhance antibacterial and antifungal activity compared to the parent compound.[18] This suggests that the this compound scaffold could serve as a template for developing novel antibiotics and antifungals, with the amide or ester linkage providing a vector for introducing diverse pharmacophores to combat microbial resistance.
Oncology: Targeting Cancer Cell Proliferation
Piperidine and its derivatives have emerged as promising anticancer agents by modulating crucial signaling pathways essential for cancer cell survival and proliferation.[2][19] These compounds have been shown to regulate pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including breast, prostate, and colon cancer.[19] The derivatization of this compound allows for the systematic exploration of substitutions that can optimize potency and selectivity against specific cancer targets.
Anti-Inflammatory and Antipsychotic Potential
Beyond the areas above, specific derivatives have shown potential as potent inhibitors of the neurokinin-1 (NK1) receptor.[20] Antagonism of the NK1 receptor is a validated therapeutic strategy for treating both inflammation and certain psychotic disorders. This activity highlights the scaffold's ability to be tailored to interact with specific G-protein coupled receptors (GPCRs), further broadening its therapeutic potential.
Essential Experimental Protocols
To ensure scientific integrity, methodologies for synthesis and biological evaluation must be robust and reproducible.
General Protocol for Amide Synthesis via Acyl Chloride Intermediate
This protocol outlines a standard, two-step procedure for creating an amide derivative, a cornerstone of library synthesis.
Step 1: Formation of the Acyl Chloride
-
Dissolution: Dissolve this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.
Step 2: Amine Coupling
-
Dissolution: Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0 eq) in dry DCM.
-
Addition: Add the crude acyl chloride (dissolved in a small amount of dry DCM) dropwise to the amine solution at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up & Purification: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the final amide product using column chromatography or recrystallization.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a gold standard for screening AChE inhibitors.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound (derivative) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at a controlled temperature (e.g., 37°C).
-
Substrate Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change (yellow) is proportional to the enzyme's activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition percentage against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR): A Predictive Framework
While extensive SAR data for a single library of this compound derivatives is proprietary or spread across numerous studies, we can present a hypothetical case to illustrate the principles of SAR analysis. Consider a series of amide derivatives tested for AChE inhibitory activity.
Table 2: Hypothetical SAR Data for Amide Derivatives
| Compound ID | R-Group (from Amine R-NH₂) | AChE IC₅₀ (µM) |
| 1a | -CH₃ (Methyl) | 45.2 |
| 1b | -CH₂CH₂Ph (Phenethyl) | 8.5 |
| 1c | -Ph (Phenyl) | 15.3 |
| 1d | -Ph-4-F (4-Fluorophenyl) | 12.1 |
| 1e | -Ph-4-OCH₃ (4-Methoxyphenyl) | 22.8 |
| 1f | -Indole-5-yl | 1.2 |
Interpretation and Causality:
-
Aromatic vs. Aliphatic: The significant increase in potency from compound 1a (aliphatic) to 1b and 1c (aromatic) suggests a crucial π-π stacking or hydrophobic interaction within the active site of AChE.
-
Linker Length: The superior activity of the phenethyl group (1b ) over the direct phenyl group (1c ) indicates an optimal distance and flexibility are required for the aromatic ring to engage its binding pocket.
-
Electronic Effects: Comparing 1c , 1d , and 1e , the electron-withdrawing fluorine (1d ) slightly improves activity, while the electron-donating methoxy group (1e ) reduces it. This suggests that the electronic properties of the aromatic ring influence binding, possibly through dipole interactions.
-
Extended π-Systems: The dramatically improved potency of the indole derivative (1f ) highlights the benefit of a larger, hydrogen-bond-capable aromatic system, which can form additional interactions within the enzyme's active site.
This type of systematic analysis allows researchers to build predictive models and rationally design the next generation of compounds with enhanced potency and selectivity.
Conclusion and Future Directions
The this compound scaffold is more than just a simple building block; it is a launchpad for the development of sophisticated and diverse molecular architectures with significant therapeutic potential. Its derivatives have shown promise across critical areas of unmet medical need, including neurodegeneration, infectious diseases, and oncology.
Future research should focus on:
-
Combinatorial Synthesis: Expanding the diversity of derivatives through high-throughput synthesis to more broadly explore chemical space.
-
Multi-Target Ligand Design: Intentionally combining pharmacophores to create single molecules that can address multiple disease pathways, such as designing a compound with both AChE inhibitory and antioxidant properties.
-
In-Vivo Evaluation: Advancing the most promising in-vitro candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the inherent versatility of this scaffold and applying rigorous principles of medicinal chemistry and pharmacology, the scientific community can continue to unlock its full potential in the quest for novel and effective medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indiamart.com [indiamart.com]
- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | 25503-90-6 | FA69965 [biosynth.com]
An In-depth Technical Guide to the Solubility of 1-Acetylpiperidine-4-carboxylic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-acetylpiperidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes known solubility data, explores predictive models, and offers detailed experimental protocols for in-house determination.
Introduction to this compound
This compound, also known as N-acetylisonipecotic acid, is a derivative of piperidine-4-carboxylic acid. Its structure, featuring both a carboxylic acid and an amide functional group, imparts a unique polarity that governs its interaction with various solvents. This compound serves as a versatile building block in the synthesis of a range of biologically active molecules, making a thorough understanding of its solubility paramount for researchers in drug discovery and chemical development.[1]
Physicochemical Properties:
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [2] |
| Molecular Weight | 171.19 g/mol | [2] |
| Melting Point | 180-184 °C | |
| pKa (Predicted) | 4.35 ± 0.20 | |
| LogP (Octanol/Water Partition Coefficient) | 0.330 | [3] |
| Appearance | White to beige crystalline powder |
Known Solubility of this compound
Experimentally determined solubility data for this compound is not extensively published. However, available information provides a foundational understanding of its behavior in polar solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) | Source |
| Water | Slightly soluble to Very Soluble | 50 g/L | [4] |
| Methanol | Slightly soluble | Not available |
The notable solubility in water can be attributed to the presence of the polar carboxylic acid and amide groups, which can participate in hydrogen bonding with water molecules.[5][6] The term "slightly soluble" in methanol suggests that while there is some interaction, it is less favorable than in water.
Predictive Framework for Solubility: Hansen Solubility Parameters (HSP)
In the absence of extensive experimental data, predictive models offer a powerful tool for estimating solubility. The Hansen Solubility Parameter (HSP) model is a particularly useful framework, based on the principle that "like dissolves like."[7][8] It quantifies the cohesive energy of a substance, breaking it down into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule is assigned a point in the three-dimensional "Hansen space." The distance (Ra) between two molecules in this space indicates their compatibility; a smaller distance suggests a higher likelihood of dissolution.[7][8]
Hansen Solubility Parameters for Common Organic Solvents:
The following table provides the HSP values for a range of common organic solvents, which will be used to predict their interaction with this compound.
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Source: Adapted from publicly available Hansen Solubility Parameter data.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa⁰.⁵) |
| δd | 17.5 |
| δp | 9.5 |
| δh | 11.0 |
Predicted Solubility of this compound in Organic Solvents:
Using the estimated HSP for this compound and the known values for the solvents, the Hansen distance (Ra) can be calculated. A smaller Ra value predicts a higher solubility.
| Solvent | Hansen Distance (Ra) | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | 7.3 | High |
| Acetonitrile | 9.7 | Moderate |
| Dichloromethane | 4.6 | High |
| Tetrahydrofuran (THF) | 4.8 | High |
| Acetone | 4.7 | High |
| Methanol | 11.7 | Low to Moderate |
| Ethanol | 9.7 | Moderate |
| Ethyl Acetate | 5.2 | High |
| Toluene | 9.2 | Moderate |
| Hexane | 14.5 | Very Low |
This predictive analysis suggests that this compound is likely to have good solubility in polar aprotic solvents like DMSO, dichloromethane, THF, and acetone, as well as ethyl acetate. Its solubility is predicted to be moderate in polar protic solvents like ethanol and acetonitrile, and poor in non-polar solvents like hexane.
Visualizing the Predictive Workflow
Caption: Predictive solubility workflow using Hansen Solubility Parameters.
Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9] This protocol outlines a standardized procedure adhering to good laboratory practices.[10]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of glass vials, add a pre-weighed excess amount of this compound. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended, and preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Analysis of Saturated Solution by HPLC:
A reverse-phase HPLC method is typically suitable for the analysis of this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH below the pKa of the analyte) and an organic modifier (e.g., acetonitrile or methanol).
-
Column: A C18 column is a common choice.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of the diluted sample is determined by interpolation from this curve. The solubility is then calculated by taking the dilution factor into account.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Conclusion
While comprehensive experimental solubility data for this compound in a wide array of organic solvents remains to be fully elucidated in the public domain, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The physicochemical properties of the molecule, particularly its capacity for hydrogen bonding, suggest a preference for polar solvents. The Hansen Solubility Parameter model offers a valuable predictive tool for solvent screening, indicating high solubility in polar aprotic solvents. For definitive quantitative data, the detailed shake-flask experimental protocol provided herein offers a reliable and standardized approach. A thorough understanding and application of these principles and methods will empower researchers to make informed decisions in the development of processes and formulations involving this important pharmaceutical intermediate.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. passmyexams.co.uk [passmyexams.co.uk]
- 6. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 1-Acetylpiperidine-4-carboxylic Acid: A Technical Guide
Introduction
1-Acetylpiperidine-4-carboxylic acid, a derivative of the piperidine heterocyclic ring system, serves as a valuable building block in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic and analytical workflows. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
The molecular structure of this compound, with the systematic numbering used for spectral assignments, is depicted below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the acetyl group and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid functionalities.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~4.2 - 3.8 | m | 2H | H-2ax, H-6ax |
| ~3.2 - 2.8 | m | 2H | H-2eq, H-6eq |
| ~2.5 | m | 1H | H-4 |
| 2.08 | s | 3H | -COCH₃ |
| ~2.0 - 1.6 | m | 4H | H-3, H-5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments for the axial and equatorial protons on the piperidine ring are based on typical shielding effects in chair conformations.
Interpretation of the ¹H NMR Spectrum:
The presence of a broad singlet at approximately 12.0 ppm is a characteristic feature of a carboxylic acid proton. The singlet at 2.08 ppm corresponds to the three protons of the acetyl methyl group. The protons on the piperidine ring exhibit complex multiplets due to conformational heterogeneity and spin-spin coupling. The protons adjacent to the nitrogen (H-2 and H-6) are deshielded due to the inductive effect of the nitrogen and the amide carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~176 | -COOH |
| ~169 | -COCH₃ |
| ~45 | C-2, C-6 |
| ~41 | C-4 |
| ~28 | C-3, C-5 |
| 21.4 | -COCH₃ |
Note: Chemical shifts are approximate and can be influenced by the solvent.
Interpretation of the ¹³C NMR Spectrum:
The spectrum displays six distinct carbon signals, consistent with the molecular structure. The downfield signals at ~176 ppm and ~169 ppm are assigned to the carboxylic acid and amide carbonyl carbons, respectively. The piperidine ring carbons (C-2, C-6, C-3, C-5, and C-4) appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) being the most deshielded among them. The signal at 21.4 ppm corresponds to the acetyl methyl carbon.
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra of this compound is essential for accurate structural verification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable proton of the carboxylic acid to be readily observed.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set a wider spectral width (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid and amide moieties.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1620 | Strong | C=O stretch (amide I band) |
| ~1430 | Medium | O-H bend (in-plane) |
| ~1240 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation of the IR Spectrum:
The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2] This broadness is a result of the strong intermolecular hydrogen bonding between carboxylic acid molecules, forming dimers. The strong, sharp peak around 1710 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid dimer.[1] Another strong absorption at approximately 1620 cm⁻¹ corresponds to the amide carbonyl stretch (Amide I band). The presence of both of these carbonyl absorptions is a key diagnostic feature. Aliphatic C-H stretching vibrations are observed around 2950 and 2850 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.
Step-by-Step Methodology (ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Caption: Experimental workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 171 | Moderate | [M]⁺, Molecular ion |
| 128 | High | [M - COOH]⁺ |
| 112 | Moderate | [M - COOH - CH₂=C=O]⁺ or [M - CH₃CONH₂]⁺ |
| 70 | Moderate | Piperidine ring fragment |
| 43 | High | [CH₃CO]⁺, Acetyl cation |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Interpretation of the Mass Spectrum:
The mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 171, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a significant peak at m/z 128. The base peak is often observed at m/z 43, corresponding to the stable acetyl cation. Other fragments arise from cleavages within the piperidine ring and loss of neutral molecules.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. For less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) may be more suitable.
Step-by-Step Methodology (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Caption: Experimental workflow for EI-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combined interpretation of NMR, IR, and MS spectra allows for unambiguous confirmation of its molecular structure. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers to obtain high-quality data for this important synthetic building block, ensuring scientific integrity and reproducibility in their work.
References
An In-Depth Technical Guide to the Safe Handling of 1-Acetylpiperidine-4-carboxylic Acid
Introduction: Understanding the Compound
1-Acetylpiperidine-4-carboxylic acid (CAS No. 25503-90-6), also known as N-Acetylisonipecotic acid, is a heterocyclic building block widely utilized by researchers and drug development professionals.[1][2] Its structure, featuring a piperidine ring with acetyl and carboxylic acid functional groups, makes it a versatile intermediate in the synthesis of a range of biologically active molecules, including CNS depressants, antiproliferative agents, and CDK inhibitors.[2][3] While invaluable in discovery chemistry, its chemical properties necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and data from authoritative sources. It is designed to empower researchers to work confidently and safely with this compound.
Section 1: Hazard Identification and Toxicological Profile
This compound is a white crystalline solid that presents several health hazards.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks. The consensus classification from multiple suppliers indicates that this compound is hazardous.[1][3]
Causality Behind the Hazards: The hazardous nature of this compound stems from its chemical structure. The carboxylic acid group contributes to its irritant and potentially corrosive properties, while the overall molecule can trigger biological responses leading to irritation, sensitization, and toxicity upon exposure.
Summary of GHS Classifications:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of safely handling any chemical. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound solid, especially those that could generate dust (e.g., weighing, transferring), must be performed inside a properly functioning chemical fume hood.[4][5] This is critical to mitigate the risk of inhaling the irritant dust (H335).[1][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe air environment.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. The goal is to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] If there is a significant risk of splashing, particularly when making solutions, a face shield should be worn in addition to goggles.[3][9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are commonly used, but it is crucial to check the manufacturer's compatibility data. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contamination.[4][5]
-
Lab Coat: A standard laboratory coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[8][9]
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved N95 dust mask or a respirator with a particulate filter may be necessary.[3][8]
Caption: PPE selection workflow for handling the compound.
Section 3: Safe Handling & Storage Procedures
Adherence to meticulous handling and storage protocols is essential for preventing accidents and maintaining the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid gently. Use scoops or spatulas for transfers to minimize dust generation.[4]
-
Grounding: Although not highly flammable, it is good practice to ground equipment when transferring large quantities of any powder to prevent static discharge.
-
Solution Preparation: When dissolving the solid, always add the solid slowly to the solvent while stirring.[5] Be aware that dissolving carboxylic acids can sometimes be exothermic.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8] Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[8]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[8] Room temperature storage is generally acceptable.[10]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials. Storing acids and bases separately is a fundamental rule of chemical safety.[5]
Section 4: Emergency Procedures & First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention.[6][8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek medical attention.[6][8]
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[8]
Spill Response
The response to a spill depends on its size and location.
Caption: Decision tree for responding to a chemical spill.
Section 5: Practical Workflow: Weighing and Solution Preparation
This protocol integrates safety measures into a common laboratory task.
Objective: To accurately weigh 500 mg of this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
DMSO (analytical grade)
-
Analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Volumetric flask (29.2 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Appropriate PPE (goggles, lab coat, nitrile gloves)
Protocol:
-
Preparation:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Gather all necessary equipment and place it inside the fume hood.
-
Don all required PPE: safety goggles, lab coat, and nitrile gloves.
-
-
Weighing (Inside Fume Hood):
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the solid from the stock bottle to the weigh boat until approximately 500 mg is obtained.
-
Causality Check: Performing this step slowly and carefully minimizes the creation of airborne dust, directly addressing the H335 respiratory irritation hazard.[5]
-
Securely close the stock bottle immediately after use.
-
-
Dissolution (Inside Fume Hood):
-
Place a magnetic stir bar into the volumetric flask.
-
Carefully transfer the weighed solid into the flask. A funnel may be used to prevent loss of material.
-
Add approximately 20 mL of DMSO to the flask.
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
Continue stirring until the solid is completely dissolved.
-
Once dissolved, carefully add DMSO to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup and Waste Disposal:
-
Wipe the spatula and any contaminated surfaces with a damp cloth or towel (inside the fume hood).
-
Dispose of the weigh boat, gloves, and cleaning materials in the designated solid chemical waste container.
-
The prepared solution should be clearly labeled with the chemical name, concentration, solvent, date, and your initials.
-
Section 6: Disposal Considerations
-
Chemical Waste: Unused this compound and any materials heavily contaminated with it must be disposed of as hazardous chemical waste.[4]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for specific guidance.[9]
References
- 1. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Acetyl-4-piperidinecarboxylic acid | 25503-90-6 [amp.chemicalbook.com]
- 3. This compound 97 25503-90-6 [sigmaaldrich.com]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 8. This compound(25503-90-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. chemscene.com [chemscene.com]
A Researcher's Guide to Procuring 1-Acetylpiperidine-4-carboxylic Acid: From Supplier Vetting to Quality Verification
Introduction: The Role of 1-Acetylpiperidine-4-carboxylic Acid in Modern Drug Discovery
This compound (CAS No. 25503-90-6) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its rigid piperidine scaffold, combined with a carboxylic acid functional group, makes it a versatile starting material for the synthesis of complex molecules with significant therapeutic potential. It serves as a key reactant in the development of a range of agents, including CDK inhibitors, antiproliferative compounds, and CCR5 antagonists for HIV treatment.[1] Given its integral role, the quality and consistency of this reagent are paramount to the success and reproducibility of research and development endeavors.
This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing high-quality this compound. We will navigate the commercial supplier landscape, establish a framework for rigorous supplier evaluation, detail the critical process of quality verification through documentation and analytical chemistry, and provide essential safety and handling protocols.
Part 1: Navigating the Commercial Supplier Landscape
The procurement of a chemical reagent is the first critical step in any experimental workflow. The choice of supplier can significantly impact the quality of the starting material, which in turn affects reaction yields, impurity profiles, and the ultimate validity of the research. The market for this compound consists of large, well-established chemical manufacturers and a variety of smaller niche suppliers and distributors.
Key Criteria for Supplier Evaluation
Selecting a supplier should be a data-driven process that extends beyond simple cost comparison.[4] For a critical reagent like this compound, the following criteria are essential for evaluation.[5][6]
-
Quality Management and Documentation: Reputable suppliers operate under robust quality management systems (e.g., ISO 9001). They must provide comprehensive, batch-specific documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[7][8]
-
Purity and Specification Transparency: The supplier must clearly state the purity of the compound and the analytical method used for its determination (e.g., >98.0% by GC).[9] Vague specifications are a significant red flag.
-
Supply Chain Reliability and Scalability: For drug development professionals, the ability of a supplier to provide consistent quality from research-scale (grams) to pilot-plant scale (kilograms) is crucial.[10] Assess their track record for on-time delivery and production capacity.[4]
-
Technical Support: A knowledgeable technical support team can provide invaluable assistance with product inquiries, handling protocols, and troubleshooting.[8]
The following diagram illustrates a logical workflow for the evaluation and selection of a chemical supplier, emphasizing critical decision points for quality assurance.
Caption: A workflow for selecting a chemical supplier.
Prominent Commercial Suppliers
Several global suppliers offer this compound. While this is not an exhaustive list, it represents some of the major players in the market. Researchers should always conduct their own due diligence.
| Supplier | Typical Purity | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | 97% | CoA, SDS, Certificate of Origin[1][2] | Extensive lot-specific CoAs are readily available online. A well-established choice for research-grade chemicals. |
| Thermo Scientific Chemicals | ≥98% | CoA (Specification Sheet), SDS[11] | Formerly part of the Alfa Aesar portfolio, known for high-purity research chemicals.[11] |
| ChemScene | ≥97% | SDS[12] | Offers a range of services including custom synthesis and commercial production.[12] |
| Biosynth | Not specified | CoA, SDS | Provides reference standards for pharmaceutical testing.[13] |
| Parchem | Not specified | ISO Certification | A supplier focused on fine and specialty chemicals.[14] |
Part 2: Quality Control and Verification
Trust in a supplier's documentation is essential, but verification is the cornerstone of scientific integrity. Upon receiving a shipment, it is critical to review the Certificate of Analysis and, for pivotal experiments, perform in-house analytical testing.
How to Interpret a Certificate of Analysis (CoA)
A CoA is a batch-specific document that certifies that a product meets its predetermined specifications.[7][15] It is the primary tool for quality verification. A comprehensive CoA should be seen as a self-validating system, where the provided data logically confirms the material's identity and quality.
Key sections to scrutinize include:[1][12][16]
-
Product Identification: Must include the chemical name, CAS number (25503-90-6), and a unique Lot/Batch number that matches the product label.
-
Physical Properties: Typically includes appearance (e.g., White to pale cream powder) and melting point (literature range: 180-184 °C).[1][9][17]
-
Analytical Test Results: This is the core of the CoA. It compares the acceptable range ("Specification") with the actual measured value for that specific batch ("Result").
-
Test Methods: The analytical method used for each test must be clearly stated (e.g., HPLC, GC, Titration). This provides context for the results.
-
Date and Authorization: The CoA should be dated and signed by an authorized quality assurance representative.
The diagram below breaks down the essential components of a typical Certificate of Analysis.
Caption: Key components of a Certificate of Analysis.
Recommended QC Protocol: Purity Verification by HPLC
While a supplier's CoA is a valuable starting point, confirmatory in-house analysis is best practice, particularly before committing material to a large-scale or cGMP synthesis. High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the purity of this compound.
Objective: To verify the purity of a received batch of this compound against the supplier's CoA.
Methodology: A reverse-phase HPLC method can be effectively used.[18]
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with an acid modifier. For example, a gradient of 10-70% MeCN in water with 0.1% Phosphoric Acid or, for MS compatibility, 0.1% Formic Acid.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard/sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient run time to allow for the elution of any late-eluting impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100
-
Compare the calculated purity with the value reported on the supplier's CoA. The results should be in close agreement.
-
Part 3: Safety, Handling, and Storage
Proper handling and storage are critical to ensure the long-term stability of the reagent and the safety of laboratory personnel. This information is detailed in the supplier's Safety Data Sheet (SDS).[15]
Hazard Identification
Based on GHS classifications, this compound presents the following hazards:[1][2]
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] When handling larger quantities or if dust is generated, use a dust mask (e.g., N95).[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is at room temperature.[12]
Conclusion
The procurement of this compound, while seemingly routine, is a foundational activity that warrants careful consideration and scientific rigor. By implementing a structured supplier evaluation process, critically interpreting all provided documentation, and establishing a protocol for in-house quality verification, researchers and drug development professionals can mitigate risks associated with reagent quality. This diligent approach ensures the integrity of starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- 1. trustpointeanalytics.com [trustpointeanalytics.com]
- 2. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS 25503-90-6 [matrix-fine-chemicals.com]
- 4. inspiredpharma.com [inspiredpharma.com]
- 5. veridion.com [veridion.com]
- 6. blog.softexpert.com [blog.softexpert.com]
- 7. datacor.com [datacor.com]
- 8. The Ultimate Supplier Approval Checklist for Chemical Procurement Teams [elchemy.com]
- 9. 25503-90-6|this compound|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. chembk.com [chembk.com]
- 12. researchchemshub.com [researchchemshub.com]
- 13. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 14. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. alliancechemical.com [alliancechemical.com]
- 16. documents.lgcstandards.com [documents.lgcstandards.com]
- 17. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Triazole Derivatives from 1-Acetylpiperidine-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Triazoles in Medicinal Chemistry
The 1,2,3-triazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its remarkable chemical stability and versatile biological activities. These five-membered heterocyclic rings are prevalent in a wide array of pharmaceuticals, exhibiting properties that span antimicrobial, antiviral, anticancer, and anti-inflammatory applications.[1][2][3] The triazole ring is not merely a passive linker; its dipole moment and ability to form hydrogen bonds allow it to act as a bioisostere for amide bonds, enhancing pharmacokinetic profiles and target binding affinities.[4]
The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is lauded for its high efficiency, regioselectivity, and tolerance of a broad range of functional groups, making it an invaluable tool for creating diverse molecular libraries for high-throughput screening.[5][7]
This guide provides a detailed protocol for the synthesis of novel triazole derivatives utilizing 1-Acetylpiperidine-4-carboxylic acid as a versatile starting material. The piperidine scaffold is another key pharmacophore, and its incorporation into a triazole framework offers a compelling strategy for developing new chemical entities with potential therapeutic value.[8] We will explore a robust and efficient multi-component approach that leverages the reactivity of the carboxylic acid to construct the target triazole core.
Chemical Logic & Strategy: A Multi-Component Approach
Instead of a linear synthesis that would involve the pre-formation and isolation of an alkyne-derivatized piperidine, we will employ a more elegant and atom-economical one-pot, multi-component reaction (MCR). This strategy directly converts the carboxylic acid into a key intermediate in situ, which then undergoes the CuAAC reaction.[9][10]
The overall synthetic transformation is depicted below:
Caption: Overall workflow for the multi-component synthesis of triazole derivatives.
This approach offers several advantages:
-
Efficiency: It reduces the number of synthetic steps and purification procedures, saving time and resources.[10]
-
Atom Economy: By combining multiple transformations in a single pot, it minimizes waste.
-
Versatility: A wide variety of organic azides can be used, allowing for the creation of a diverse library of triazole derivatives from a common intermediate.
Experimental Protocols
PART 1: Synthesis of the Propargyl Ester of this compound (In situ generation)
This initial step converts the carboxylic acid into a terminal alkyne, primed for the subsequent click reaction.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (1.5 mmol scale) | Moles (mmol) |
| This compound | 171.19[11] | 257 mg | 1.5 |
| Propargyl Bromide (80% in toluene) | 118.96 | 0.17 mL | ~1.6 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 221 mg | 1.6 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 3 mL | - |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (257 mg, 1.5 mmol) and potassium carbonate (221 mg, 1.6 mmol).
-
Add 3 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature.
-
Slowly add propargyl bromide (0.17 mL, ~1.6 mmol) to the mixture dropwise using a syringe.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.
Causality behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the carboxylic acid, forming a carboxylate salt. This enhances the nucleophilicity of the oxygen, facilitating the subsequent attack on the electrophilic carbon of propargyl bromide.
-
DMF as Solvent: This polar aprotic solvent is ideal for Sₙ2 reactions as it effectively solvates the potassium cation without solvating the carboxylate anion, thus maximizing its reactivity.
-
Slight Excess of Propargyl Bromide: A small excess ensures the complete consumption of the starting carboxylic acid.
PART 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the core "click" reaction where the triazole ring is formed. This protocol will proceed directly from the mixture prepared in Part 1.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (1.5 mmol scale) | Moles (mmol) / Mol% |
| Reaction Mixture from Part 1 | - | ~3.2 mL | 1.5 (in alkyne) |
| Representative Organic Azide (e.g., Benzyl Azide) | 133.15 | 199 mg (0.19 mL) | 1.5 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 37.5 mg | 0.15 (10 mol%) |
| Sodium Ascorbate (NaAsc) | 198.11 | 59.4 mg | 0.3 (20 mol%) |
Procedure:
-
To the reaction mixture from Part 1, add the chosen organic azide (e.g., benzyl azide, 199 mg, 1.5 mmol).
-
In a separate vial, prepare the catalyst solution. Add Copper(II) Sulfate Pentahydrate (37.5 mg, 10 mol%) and Sodium Ascorbate (59.4 mg, 20 mol%) to 1 mL of deionized water and swirl to dissolve.
-
Add the freshly prepared catalyst solution to the reaction flask.
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
Causality behind Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: The active catalyst in CuAAC is Cu(I).[7][12] Copper(II) sulfate is a stable and easy-to-handle precursor. Sodium ascorbate is a mild reducing agent that reduces Cu(II) to the active Cu(I) species in situ.[5][12] An excess of sodium ascorbate is used to prevent re-oxidation of Cu(I) by any dissolved oxygen.[7]
-
Regioselectivity: The copper-catalyzed reaction exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers.[10][13]
Caption: Simplified catalytic cycle of the CuAAC reaction.
PART 3: Work-up and Purification
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole derivative.
Characterization of the Final Product
The structure of the synthesized triazole derivative should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the triazole proton (CH ) typically between δ 7.5-8.5 ppm.[9] Signals corresponding to the piperidine ring, the acetyl group, and the R-group from the azide will also be present.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region. The presence of all expected carbon signals confirms the structure.[14][15]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. The characteristic azide peak (~2100 cm⁻¹) from the starting material should be absent in the final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel triazole derivatives using this compound. The described multi-component strategy is efficient, versatile, and aligns with the principles of modern organic synthesis. By leveraging the power of click chemistry, researchers can readily access a diverse range of piperidine-triazole hybrids, which are promising scaffolds for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. eurjchem.com [eurjchem.com]
- 14. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
Application Note: The Strategic Application of 1-Acetylpiperidine-4-carboxylic Acid in the Synthesis of Potent and Selective CDK4/6 Inhibitors
Abstract: Beyond a Simple Scaffold
In the landscape of modern oncology, the development of selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a paradigm shift, particularly in the management of HR-positive, HER2-negative advanced breast cancer. A critical, yet often understated, component in the architecture of leading CDK4/6 inhibitors like Palbociclib is the N-acetylpiperidine moiety. Sourced from its carboxylic acid precursor, 1-Acetylpiperidine-4-carboxylic acid , this fragment is not merely a passive scaffold but an active contributor to the drug's efficacy, selectivity, and pharmacokinetic profile. This technical note provides an in-depth exploration of the rationale behind its use and detailed protocols for its incorporation into a key synthetic intermediate, aimed at researchers, medicinal chemists, and drug development professionals.
The Rationale: Why this compound?
The selection of building blocks in drug design is a meticulous process driven by structure-activity relationship (SAR) studies. Piperidine derivatives are frequently employed in medicinal chemistry, but the N-acetylated form offers distinct, critical advantages for kinase inhibitors.[1]
-
Modulation of Physicochemical Properties: The acetyl group drastically reduces the basicity of the piperidine nitrogen. This is a crucial design element to minimize off-target effects, particularly at aminergic G-protein coupled receptors, thereby improving the safety profile of the final compound.
-
Enhanced Drug-Likeness: The N-acetyl group, an amide, can act as a hydrogen bond acceptor and improves the solubility and permeability characteristics of the molecule, which is essential for achieving good oral bioavailability.
-
Optimal Vectorial Orientation: The rigid, chair-like conformation of the piperidine ring serves as a three-dimensional scaffold. It positions the other pharmacophoric elements of the inhibitor for optimal interaction within the ATP-binding pocket of the CDK4/6 enzyme.
The synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor, provides a quintessential example of this strategy, where the piperidine moiety is a cornerstone of the final structure.[2][3][4]
Synthetic Workflow: From Building Block to Core Intermediate
The following section outlines a validated, two-step protocol for the synthesis of a key bromo-pyridine intermediate, a direct precursor for advanced CDK inhibitors, starting from this compound.
References
The Strategic Role of 1-Acetylpiperidine-4-carboxylic Acid in the Synthesis of Potent CCR5 Antagonists for HIV-1 Therapy
Introduction: The Piperidine Scaffold as a Privileged Structure in CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) has been unequivocally identified as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Consequently, the development of small-molecule CCR5 antagonists has emerged as a promising therapeutic strategy for the management of HIV-1 infection. Within the diverse chemical landscape of CCR5 inhibitors, molecules incorporating a piperidine scaffold have demonstrated significant potential, offering a favorable combination of potent antiviral activity and desirable pharmacokinetic properties.[2][3] The piperidine ring often serves as a central structural element, providing a rigid framework for the optimal spatial orientation of various pharmacophoric groups that interact with the CCR5 binding pocket.[4]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-Acetylpiperidine-4-carboxylic acid as a key starting material in the synthesis of a novel class of potent piperidine-4-carboxamide CCR5 antagonists. We will delve into the rationale behind the synthetic design, provide a detailed, field-proven protocol for the synthesis of a representative antagonist, and explore the molecular mechanism of action of this important class of anti-HIV-1 agents.
The Significance of the 1-Acetylpiperidine-4-carboxamide Moiety
The selection of this compound as a foundational building block is a deliberate and strategic choice in the design of advanced CCR5 antagonists. The 1-acetylpiperidin-4-yl group has been shown to be a critical component in a novel series of highly potent CCR5 antagonists, conferring both high binding affinity and enhanced metabolic stability.[2] The acetyl group at the 1-position of the piperidine ring plays a crucial role in modulating the physicochemical properties of the final compound, influencing factors such as solubility and membrane permeability. Furthermore, the carboxamide linkage, formed from the carboxylic acid functionality, provides a robust connection point for the introduction of other key structural motifs necessary for potent CCR5 antagonism.
Synthetic Strategy: A Modular Approach to Piperidine-4-Carboxamide CCR5 Antagonists
The synthesis of piperidine-4-carboxamide CCR5 antagonists from this compound generally follows a convergent and modular approach. This strategy allows for the independent synthesis of key fragments, which are then coupled in the final stages of the synthesis. This approach is highly advantageous for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
The overall synthetic workflow can be conceptualized as follows:
Figure 1: General synthetic workflow for piperidine-4-carboxamide CCR5 antagonists.
Detailed Application Protocol: Synthesis of a Representative Piperidine-4-Carboxamide CCR5 Antagonist
This protocol details the synthesis of a potent CCR5 antagonist structurally related to the clinical candidate TAK-220. The procedure is designed to be a self-validating system, with clear steps and checkpoints.
Objective: To synthesize a piperidine-4-carboxamide derivative as a potent CCR5 antagonist.
Starting Material: this compound (CAS: 25503-90-6).
Part 1: Activation of this compound
The first critical step is the activation of the carboxylic acid to facilitate the subsequent amide bond formation. A common and efficient method is the conversion of the carboxylic acid to its corresponding acid chloride.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 171.19 | 10 | 1.71 g |
| Thionyl chloride (SOCl₂) | 118.97 | 20 | 1.46 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.71 g, 10 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask and stir to dissolve the solid.
-
Carefully add thionyl chloride (1.46 mL, 20 mmol) dropwise to the stirred solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After 2 hours, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 1-acetylpiperidine-4-carbonyl chloride is a viscous oil or solid and is typically used in the next step without further purification.
Causality and Trustworthiness: The use of a two-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acid chloride. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid. The removal of excess thionyl chloride is crucial as it can react with the amine in the subsequent step.
Part 2: Synthesis of the Amine Fragment
The synthesis of the amine fragment will vary depending on the specific target molecule. For this representative protocol, we will outline the synthesis of a generic diamine intermediate.
(Note: The synthesis of specific, complex amine fragments is often multi-step and beyond the scope of this protocol. Researchers should refer to the relevant literature for the synthesis of their desired amine intermediate.)
Part 3: Amide Coupling to Form the Final CCR5 Antagonist
This step involves the crucial amide bond formation between the activated 1-acetylpiperidine-4-carbonyl chloride and the synthesized amine fragment.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| 1-Acetylpiperidine-4-carbonyl chloride | ~189.64 | 10 | ~1.90 g |
| Amine Fragment (e.g., a diamine) | Varies | 10 | Varies |
| Triethylamine (TEA) | 101.19 | 20 | 2.79 mL |
| Dichloromethane (DCM), anhydrous | - | - | 30 mL |
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the amine fragment (10 mmol) in anhydrous dichloromethane (30 mL).
-
Add triethylamine (2.79 mL, 20 mmol) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the crude 1-acetylpiperidine-4-carbonyl chloride (~1.90 g, 10 mmol) in anhydrous DCM (10 mL).
-
Add the solution of the acid chloride dropwise to the stirred solution of the amine and triethylamine at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Alternative Coupling Method using EDC/HOBt:
For sensitive substrates where the formation of an acid chloride is not ideal, a milder coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) can be used.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 171.19 | 10 | 1.71 g |
| Amine Fragment | Varies | 10 | Varies |
| EDC | 191.70 | 12 | 2.30 g |
| HOBt | 135.13 | 12 | 1.62 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20 | 3.48 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 30 mL |
Procedure:
-
Dissolve this compound (1.71 g, 10 mmol), the amine fragment (10 mmol), EDC (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) in anhydrous DMF (30 mL).
-
Add DIPEA (3.48 mL, 20 mmol) to the mixture and stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 4: Purification and Characterization
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure piperidine-4-carboxamide CCR5 antagonist. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mechanism of Action: Allosteric Inhibition of CCR5
Piperidine-4-carboxamide derivatives, including those synthesized from this compound, function as non-competitive, allosteric inhibitors of the CCR5 receptor.[1] This means they do not bind to the same site as the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) but rather to a distinct binding pocket within the transmembrane (TM) helices of the receptor.[1][6]
The binding of the antagonist induces a conformational change in the CCR5 receptor, rendering it unable to interact effectively with the HIV-1 envelope glycoprotein gp120. This blockade of the gp120-CCR5 interaction is the key step that prevents the fusion of the viral and host cell membranes, thereby inhibiting viral entry.
Figure 2: Mechanism of action of piperidine-4-carboxamide CCR5 antagonists.
Molecular modeling and mutagenesis studies have provided insights into the binding site of these antagonists. For instance, the antagonist TAK-220 is thought to interact with a binding pocket formed by residues in transmembrane helices 1, 2, 3, 4, 5, 6, and 7 of the CCR5 receptor.[1][7] Specific amino acid residues such as Gly163, Ile198, Asn252, and Leu255 have been identified as being crucial for the inhibitory activity of TAK-220.[1]
Conclusion
This compound is a versatile and strategically important building block for the synthesis of a novel and potent class of piperidine-4-carboxamide CCR5 antagonists. The synthetic protocols outlined in this application note provide a robust framework for the efficient and reproducible synthesis of these compounds. A thorough understanding of the synthetic strategy and the underlying mechanism of action is essential for the rational design and development of the next generation of anti-HIV-1 therapeutics targeting viral entry. The modular nature of the synthesis allows for extensive SAR studies, paving the way for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Analysis of binding sites for the new small-molecule CCR5 antagonist TAK-220 on human CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Binding Sites for the New Small-Molecule CCR5 Antagonist TAK-220 on Human CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Reversed-Phase HPLC-UV Method for the Quantitative Analysis of 1-Acetylpiperidine-4-carboxylic acid
An Application Note from the Senior Applications Desk
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetylpiperidine-4-carboxylic acid. Addressing the analytical challenges posed by the analyte's high polarity, this protocol employs a reversed-phase C18 column with an acidic mobile phase to ensure robust retention and sharp, symmetrical peak shapes. The method is designed for researchers, quality control analysts, and drug development professionals, providing a step-by-step guide from mobile phase preparation to system suitability and data analysis, all grounded in established scientific principles and regulatory standards such as the ICH and USP guidelines.
Introduction and Method Rationale
This compound is a key building block and synthetic intermediate in the development of various pharmaceutical compounds.[1][2] Accurate quantification of this molecule is critical for ensuring the quality and consistency of starting materials and for monitoring reaction progress.
The primary analytical challenge presented by this compound is its significant polarity. With a molecular weight of approximately 171.19 g/mol , high water solubility, and a low octanol-water partition coefficient (LogP), it is poorly retained on traditional reversed-phase HPLC columns under neutral pH conditions.[3][4][5] Such compounds often elute in the solvent front, co-eluting with excipients and impurities, which makes accurate quantification impossible.[6][7]
To overcome this, the developed method is based on the principle of ionization suppression. The analyte possesses a carboxylic acid functional group, which is ionized (negatively charged) at neutral or basic pH. By maintaining the mobile phase pH at a low level (pH < 3.0), well below the analyte's pKa, the carboxylic acid remains in its protonated, non-ionized form. This significantly increases its hydrophobicity, thereby promoting interaction with the non-polar C18 stationary phase and leading to reliable retention.[8]
The choice of an acidic modifier is critical. While phosphoric acid provides excellent pH control, it is non-volatile and thus incompatible with mass spectrometry (MS).[9] This protocol utilizes a formic acid-based mobile phase, which provides the necessary pH control while ensuring full compatibility with LC-MS systems for peak identity confirmation or impurity profiling.
Experimental
| Item | Description |
| Analyte | This compound, Reference Standard (≥98% purity) |
| Solvent A | HPLC-grade Water |
| Solvent B | HPLC-grade Acetonitrile (MeCN) |
| Acid Modifier | Formic Acid (LC-MS grade, ~99%) |
| Diluent | Mobile Phase A (0.1% Formic Acid in Water) |
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | Agilent ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm (or equivalent aqueous-stable C18) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 95% Mobile Phase A / 5% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 205 nm |
| Run Time | 10 minutes |
Detailed Protocols & Methodologies
The logical flow of this analytical procedure is designed to ensure reproducible and accurate results. The process begins with careful preparation of reagents and standards, followed by system verification and, finally, sample analysis.
Diagram 1: High-level experimental workflow from preparation to final report.
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix.
-
Diluent: Use Mobile Phase A as the diluent for all standard and sample preparations to ensure compatibility with the starting mobile phase conditions and prevent peak distortion.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Calibration Standards (e.g., 50-250 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent.
-
Sample Preparation: Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. This yields a target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Purge the HPLC pumps with the respective mobile phases.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the mobile phase (95% A / 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Before analyzing any samples, the performance of the chromatographic system must be verified. This protocol is a self-validating check to ensure the system is fit for purpose, in accordance with USP <621>.[10][11]
-
Prepare a system suitability solution (e.g., a mid-range calibration standard, ~100 µg/mL).
-
Inject this solution five consecutive times.
-
Calculate the parameters listed in Table 3 and verify they meet the acceptance criteria.
Method Validation Framework
A trustworthy analytical method must be validated to prove it is suitable for its intended purpose.[12] The validation process follows a logical structure where fundamental parameters establish the foundation for more complex assessments. This protocol is designed to be validated according to ICH Q2(R2) guidelines.[13][14][15]
Diagram 2: Logical relationship of key ICH validation parameters.
The following table summarizes the key acceptance criteria for system suitability and method validation.
| Parameter | Acceptance Criteria | ICH/USP Reference |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | USP <621>[16] |
| Theoretical Plates (N) | > 2000 | General Practice |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | ICH Q2(R2)[17] |
| Linearity (r²) | ≥ 0.999 | ICH Q2(R2)[17] |
| Accuracy (% Recovery) | 98.0% to 102.0% | ICH Q2(R2)[17] |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | ICH Q2(R2)[17] |
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area response of the analyte versus the concentration for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
-
Quantification of Analyte: Calculate the concentration of this compound in the prepared sample solution using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Calculate the final assay value (e.g., % w/w) by accounting for the initial sample weight and dilution factors.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, robust, and highly suitable for the routine quantitative analysis of this compound. By employing an acidic mobile phase to suppress analyte ionization, the method achieves excellent retention and peak shape on a standard C18 column. The protocol is fully compatible with modern HPLC-UV and LC-MS systems and is structured to facilitate straightforward validation according to global regulatory standards, providing a reliable tool for quality control and pharmaceutical development.
References
- 1. 1-Acetyl-4-piperidinecarboxylic acid | 25503-90-6 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemeo.com [chemeo.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. actascientific.com [actascientific.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Chromatography [usp.org]
- 17. scribd.com [scribd.com]
Application Notes and Protocols: 1-Acetylpiperidine-4-carboxylic Acid as a Versatile Scaffold for the Synthesis of Novel Antiproliferative Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Modern Anticancer Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets.[2] Within the vast landscape of piperidine-containing molecules, those exhibiting antiproliferative activity are of significant interest in the ongoing quest for novel cancer therapeutics.[3] 1-Acetylpiperidine-4-carboxylic acid, a readily available and synthetically versatile starting material, offers a strategic entry point into a diverse chemical space of potential anticancer agents.[4][5] This document provides a comprehensive guide to the utilization of this compound in the synthesis of a promising class of antiproliferative compounds: carbonic anhydrase inhibitors.
Mechanism of Action: Targeting Tumor-Associated Carbonic Anhydrases IX and XII
Solid tumors often exhibit regions of hypoxia, which triggers a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect).[6] This metabolic reprogramming leads to the increased production of acidic metabolites, contributing to an acidic tumor microenvironment.[7] To survive and proliferate in these harsh conditions, cancer cells upregulate pH-regulating proteins, most notably the transmembrane carbonic anhydrase isoforms IX (CA IX) and XII (CA XII).[8][9]
These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively managing intracellular and extracellular pH.[7] The overexpression of CA IX and CA XII is strongly associated with tumor progression, metastasis, and resistance to conventional therapies, making them highly attractive targets for anticancer drug development.[6][7] By inhibiting these enzymes, the pH balance of cancer cells is disrupted, leading to apoptosis and a reduction in tumor growth and invasion.[9] The compounds synthesized from this compound, as detailed in this guide, are designed to selectively target these tumor-associated carbonic anhydrases.
Synthetic Workflow: From a Versatile Building Block to Potent Inhibitors
The overall synthetic strategy involves a two-step sequence starting from this compound: N-deacetylation followed by an amide coupling reaction with a suitably substituted aromatic partner. This workflow allows for the modular synthesis of a library of potential antiproliferative agents.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: N-Deacetylation of this compound (Formation of Intermediate 1)
Rationale: The initial step involves the removal of the N-acetyl protecting group to liberate the secondary amine of the piperidine ring. Acid-catalyzed hydrolysis is a robust and efficient method for this transformation. The free secondary amine is crucial for the subsequent amide coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) in sufficient volume to fully dissolve the starting material (approximately 5-10 mL per gram of starting material).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is piperidine-4-carboxylic acid hydrochloride. This can be used directly in the next step or neutralized to obtain the free amine.
-
For neutralization, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to approximately 8-9 with a suitable base (e.g., sodium bicarbonate or triethylamine).
-
The free piperidine-4-carboxylic acid will precipitate out of the solution.
-
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield pure piperidine-4-carboxylic acid (Intermediate 1).
Protocol 2: Synthesis of a Representative Antiproliferative Agent: N-(Substituted)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide
Rationale: The core of the final antiproliferative agent is assembled through an amide bond formation between the piperidine-4-carboxylic acid intermediate and a functionalized benzoic acid derivative, in this case, 4-sulfamoylbenzoic acid. The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) facilitates the efficient formation of the amide bond under mild conditions, preventing side reactions.[10]
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-sulfamoylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the solution.[10]
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve piperidine-4-carboxylic acid (Intermediate 1) (1.1 eq) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated ester solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(substituted)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide.
Caption: Inhibition of CA IX/XII disrupts pH regulation in cancer cells.
Biological Activity Data
The synthesized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been evaluated for their inhibitory activity against key human carbonic anhydrase isoforms. The data below showcases the potency and selectivity of representative compounds.
| Compound ID | R-Group on Amide Nitrogen | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 6 | 4-Methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | 5.2 | [4] |
| 11 | 4-Fluorobenzyl | 45.3 | 25.4 | 6.5 | 4.8 | [4] |
| 15 | 2-Methylbenzyl | 60.2 | 30.1 | 8.4 | 7.1 | [4] |
| 16 | 4-Methylbenzyl | 5.8 | 4.1 | 0.8 | 4.9 | [4] |
| 20 | 4-Chlorobenzyl | 9.8 | 6.2 | 0.9 | 5.5 | [4] |
| Acetazolamide | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | [4] |
Note: Ki values represent the inhibition constant; a lower value indicates higher potency.
Conclusion and Future Perspectives
This compound serves as an exemplary starting material for the synthesis of potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII. The straightforward and modular synthetic protocols presented herein enable the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The promising in vitro inhibitory activities of the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold highlight its potential for further development as a novel class of antiproliferative agents. Future work should focus on in vivo evaluation of these compounds in relevant cancer models to assess their therapeutic efficacy and pharmacokinetic properties.
References
- 1. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-Acetylpiperidine-4-carboxylic Acid in the Development of Novel HIV-1 Therapeutics
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-acetylpiperidine-4-carboxylic acid as a foundational scaffold in the synthesis and evaluation of novel anti-HIV agents. This document details its application in creating potent HIV-1 entry and reverse transcriptase inhibitors, supported by methodological insights and protocols for their biological evaluation.
Introduction: A Versatile Scaffold for Anti-HIV Drug Discovery
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of new therapeutic agents to combat drug resistance and improve treatment regimens.[1][2] Small molecule inhibitors play a pivotal role in Highly Active Antiretroviral Therapy (HAART).[2] this compound has emerged as a valuable and versatile starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with therapeutic potential.[3][4] Its rigid piperidine core provides a desirable three-dimensional structure for molecular recognition by biological targets, while the carboxylic acid and acetyl groups offer reactive handles for synthetic modifications.
In the context of HIV research, this scaffold has been instrumental in the development of two major classes of inhibitors:
-
HIV-1 Entry Inhibitors: These molecules prevent the virus from entering host cells, a critical first step in the viral lifecycle.[5][6] Derivatives of this compound have been successfully utilized to create potent CCR5 antagonists and CD4-mimetic compounds.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds allosterically inhibit the viral reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.[7][8][9]
This guide will elucidate the synthetic pathways and biological evaluation protocols for compounds derived from this compound, providing a framework for the rational design of next-generation anti-HIV therapeutics.
Application in the Synthesis of HIV-1 Entry Inhibitors
HIV-1 entry into a host T-cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[10] This binding triggers conformational changes in gp120, allowing it to interact with a co-receptor, typically CCR5 or CXCR4.[11] This co-receptor binding facilitates the fusion of the viral and cellular membranes, releasing the viral capsid into the cytoplasm. The this compound scaffold is key in developing inhibitors that disrupt these early events.
Focus Area: CCR5 Antagonists
The CCR5 co-receptor is a validated target for HIV therapy, as its blockade can effectively prevent the entry of R5-tropic HIV strains, which are predominant in early-stage infections.[11][12] The piperidine moiety derived from this compound serves as a central structural element in a novel class of potent CCR5 antagonists.[13]
Mechanism of Action: CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the CCR5 receptor. This binding stabilizes a conformation of the receptor that is not recognized by the HIV-1 gp120 protein, thereby preventing the gp120-CCR5 interaction and subsequent membrane fusion.
Synthetic Strategy Overview: The synthesis of piperidine-4-carboxamide based CCR5 antagonists from this compound generally involves the following key steps:
-
Amide Coupling: The carboxylic acid group of this compound is activated and coupled with a suitable amine-containing aromatic or heteroaromatic fragment. This is a crucial step in building the core structure of the antagonist.
-
Modification of the Piperidine Nitrogen: The acetyl group on the piperidine nitrogen can be removed and replaced with other substituents to optimize potency, selectivity, and pharmacokinetic properties.
-
Further Derivatization: Additional chemical modifications can be made to the aromatic/heteroaromatic portions of the molecule to enhance binding affinity to the CCR5 receptor.
Conceptual Protocol: CCR5 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of newly synthesized compounds for the CCR5 receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound in displacing a known radiolabeled or fluorescently labeled CCR5 ligand.
Materials:
-
HEK293 cells stably expressing the human CCR5 receptor.
-
Radiolabeled CCR5 ligand (e.g., [125I]MIP-1α) or a fluorescently labeled antagonist.
-
Test compounds synthesized from this compound.
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin, pH 7.4).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Preparation: Harvest the CCR5-expressing HEK293 cells and prepare a cell suspension in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension, the radiolabeled/fluorescent ligand at a concentration near its Kd, and serial dilutions of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of an unlabeled known CCR5 antagonist (non-specific binding).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Washing: Rapidly wash the cells to remove unbound ligand.
-
Detection:
-
For radiolabeled ligands, measure the radioactivity in each well using a scintillation counter.
-
For fluorescent ligands, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Focus Area: CD4-Mimetic Compounds
Small molecules that mimic the CD4 receptor (CD4mc) represent an innovative strategy to combat HIV.[10] These compounds bind to the highly conserved Phe43 cavity of gp120, the same site engaged by the CD4 receptor.[5][10] Piperidine-based scaffolds, which can be synthesized from precursors like this compound, have been successfully employed to create potent CD4mcs.[10]
Mechanism of Action: By binding to the Phe43 cavity on gp120, CD4-mimetic compounds induce conformational changes in the envelope glycoprotein, prematurely exposing epitopes that are normally only revealed after CD4 binding. This premature exposure can lead to two outcomes:
-
Inhibition of Viral Entry: The induced conformational state of gp120 may be incompatible with subsequent co-receptor binding, thus blocking viral entry.
-
Sensitization to Antibody-Dependent Cellular Cytotoxicity (ADCC): The exposed epitopes can be recognized by non-neutralizing antibodies present in HIV-infected individuals, leading to the elimination of infected cells by immune cells like Natural Killer (NK) cells.[10]
Conceptual Protocol: HIV-1 Neutralization Assay
This protocol describes a cell-based assay to evaluate the ability of synthesized CD4-mimetic compounds to inhibit HIV-1 infection.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in preventing HIV-1 entry into target cells.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).
-
HIV-1 pseudovirus stocks (engineered to be single-cycle infectious).
-
Test compounds (CD4-mimetic derivatives).
-
Cell culture medium (DMEM supplemented with 10% FBS and antibiotics).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In a separate plate, pre-incubate the HIV-1 pseudovirus with the diluted compounds for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer.
-
Data Analysis: The luciferase activity is proportional to the level of viral entry. Calculate the percentage of neutralization for each compound concentration relative to the virus-only control. Plot the percentage of neutralization against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed antiviral activity is not due to cell death.
Application in the Synthesis of HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
The HIV-1 reverse transcriptase (RT) is a key enzyme that converts the viral single-stranded RNA genome into double-stranded DNA, a crucial step for viral integration into the host genome. NNRTIs are a cornerstone of HAART. They bind to an allosteric pocket on the RT, inducing a conformational change that inhibits its enzymatic activity.[7][14] Piperidine-substituted derivatives have shown promise as a novel class of potent NNRTIs.[7][8][9]
Synthetic Strategy Overview: The synthesis of piperidine-substituted NNRTIs often involves incorporating the piperidine ring, derived from a precursor like this compound, into a larger heterocyclic framework known to have NNRTI activity (e.g., triazines, purines, or pyrimidines).[7][9][15] This is typically achieved through nucleophilic substitution or condensation reactions where the piperidine moiety is introduced as a key substituent to enhance binding affinity and modulate physicochemical properties.
Conceptual Protocol: HIV-1 Reverse Transcriptase Activity Assay
This protocol details an in vitro assay to measure the direct inhibitory effect of synthesized compounds on the activity of recombinant HIV-1 reverse transcriptase.
Objective: To determine the IC50 of a test compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 reverse transcriptase.
-
Poly(A) template and oligo(dT) primer.
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Test compounds.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A)•oligo(dT) template/primer, [³H]-dTTP, and serial dilutions of the test compound.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the RT activity. Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
Data Presentation and Visualization
Table 1: Representative Biological Activity of Piperidine-Derived Anti-HIV Agents
| Compound Class | Target | Example Compound | EC50 (nM) | IC50 (nM) | Reference |
| CCR5 Antagonist | CCR5 | Compound 11f | 0.59 | - | [13] |
| CD4-Mimetic | gp120 | (S)-MCG-IV-210 derivative | Varies | - | [10] |
| NNRTI | Reverse Transcriptase | Compound 6b3 | 4.61 | < Nevirapine | [8] |
| NNRTI | Reverse Transcriptase | Compound 8 | 6 | - | [14] |
EC50 values represent the concentration for 50% inhibition of viral replication in cell culture. IC50 values represent the concentration for 50% inhibition of the target enzyme or receptor binding.
Diagrams of Mechanisms and Workflows
Caption: HIV-1 entry and points of inhibition by piperidine-derived compounds.
Caption: General workflow for synthesis and screening of anti-HIV compounds.
Conclusion
This compound stands out as a privileged scaffold in the rational design of novel anti-HIV agents. Its synthetic tractability and favorable structural properties have enabled the development of potent inhibitors targeting distinct stages of the HIV-1 lifecycle, including viral entry and reverse transcription. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold further. Future efforts should focus on optimizing the pharmacokinetic profiles of these derivatives to yield drug candidates with improved oral bioavailability and longer half-lives, ultimately contributing to the arsenal of therapeutics available to manage and potentially cure HIV infection.
References
- 1. medindia.net [medindia.net]
- 2. Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology | MDPI [mdpi.com]
- 3. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-アセチルピペリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierung von 1-Acetylpiperidin-4-carbonsäure für die GC-MS-Analyse
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 03. Januar 2026 Abteilung: Analytische Chemie & Wirkstoffentwicklung
Einleitung: Die analytische Herausforderung
1-Acetylpiperidin-4-carbonsäure ist ein wichtiger Baustein in der Synthese von pharmazeutischen Wirkstoffen. Ihre genaue Quantifizierung und Identifizierung in verschiedenen Matrices ist für die Prozesskontrolle, die Reinheitsbestimmung und pharmakokinetische Studien von entscheidender Bedeutung. Die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist jedoch aufgrund der physikochemischen Eigenschaften des Moleküls problematisch. Die Carboxylgruppe verleiht dem Molekül eine hohe Polarität und einen niedrigen Dampfdruck, was zu schlechter Peakform, starkem Tailing und geringer Empfindlichkeit führt.[1][2][3][4][5]
Um diese Limitationen zu überwinden, ist ein Derivatisierungsschritt unerlässlich.[3][4][6] Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um, wodurch die Verbindung für die GC-Analyse zugänglich wird.[3][7] Dieser Applikationshinweis beschreibt zwei robuste und validierte Protokolle zur Derivatisierung von 1-Acetylpiperidin-4-carbonsäure: die Silylierung zu ihrem Trimethylsilylester (TMS-Ester) und die Alkylierung (Veresterung) zu ihrem Methylester.
Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen analytischen Anforderungen ab. Beide Methoden führen zu thermisch stabilen Derivaten mit exzellenten chromatographischen Eigenschaften.
Grundprinzipien der Derivatisierung für Carbonsäuren
Die Derivatisierung für die GC-Analyse zielt darauf ab, aktive Wasserstoffatome in polaren funktionellen Gruppen wie -COOH, -OH, -NH₂ und -SH durch eine unpolare Gruppe zu ersetzen.[3][4][8] Dies reduziert die intermolekularen Wasserstoffbrückenbindungen, senkt den Siedepunkt und erhöht die Flüchtigkeit des Analyten.[1][3]
Silylierung
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse.[3][9] Dabei wird das aktive Proton der Carboxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt. Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
-
Mechanismus: Die Reaktion ist eine nukleophile Substitution am Siliziumatom des Silylierungsreagenzes.[10] Das Sauerstoffatom der Carboxylgruppe agiert als Nukleophil. Die Reaktion verläuft schnell und quantitativ, insbesondere in Gegenwart eines Katalysators wie Trimethylchlorsilan (TMCS), der die Reaktivität des Silylierungsreagenzes erhöht.[11]
-
Vorteile: Die Silylierungsreagenzien und ihre Nebenprodukte sind sehr flüchtig und stören in der Regel nicht die Chromatographie der frühen Peaks.[6] Die Methode ist robust und für eine breite Palette von polaren Analyten anwendbar.[11][12]
-
Kritische Faktoren: Die Reaktion ist sehr feuchtigkeitsempfindlich. Jegliche Feuchtigkeit in der Probe oder den Lösungsmitteln hydrolysiert das Reagenz und das gebildete Derivat, was zu niedrigen Ausbeuten führt.[8][11]
Alkylierung (Veresterung)
Bei der Alkylierung wird die Carboxylgruppe in einen Ester umgewandelt, am häufigsten in einen Methylester.[13][14] Dies neutralisiert effektiv die Polarität der Säuregruppe.[1]
-
Mechanismus: Eine gängige Methode ist die säurekatalysierte Veresterung, beispielsweise mit Methanol in Gegenwart von Acetylchlorid oder Bortrifluorid (BF₃).[1][2] Der Katalysator protoniert den Carbonylsauerstoff der Carbonsäure und erhöht so die Elektrophilie des Carbonylkohlenstoffs für den nukleophilen Angriff durch Methanol.[1] Eine alternative, hochwirksame Methode ist die Verwendung von Diazomethan, das jedoch aufgrund seiner Toxizität und Explosivität oft durch sicherere Alternativen wie Trimethylsilyldiazomethan ersetzt wird.
-
Vorteile: Methylester sind chemisch sehr stabil.[1] Die Methode ist kostengünstig und die Reagenzien sind weit verbreitet.
-
Kritische Faktoren: Die säurekatalysierte Veresterung erfordert oft Erhitzen, um eine vollständige Umsetzung zu erreichen. Wasser muss ebenfalls ausgeschlossen werden, da es das Reaktionsgleichgewicht in Richtung der Ausgangsstoffe verschiebt.
Experimentelle Protokolle
Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Silylierungsreagenzien sind feuchtigkeitsempfindlich und können reizend sein.[12]
Protokoll 1: Silylierung mit BSTFA + 1% TMCS
Dieses Protokoll beschreibt die Bildung des Trimethylsilylesters von 1-Acetylpiperidin-4-carbonsäure. Der Zusatz von 1% Trimethylchlorsilan (TMCS) katalysiert die Reaktion und gewährleistet eine vollständige Derivatisierung.[11]
Benötigte Materialien:
-
1-Acetylpiperidin-4-carbonsäure (Standard oder getrockneter Probenextrakt)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) mit 1% TMCS (Trimethylchlorsilan)
-
Lösungsmittel (wasserfrei), z.B. Pyridin, Acetonitril oder Dichlormethan
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen und Septen)
-
Heizblock oder Wasserbad
-
Pipetten, Spritzen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (ca. 0,1 - 1,0 mg) der 1-Acetylpiperidin-4-carbonsäure in ein Reaktionsgefäß. Wenn die Probe in Lösung ist, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom vollständig zur Trockne. Es ist entscheidend, dass die Probe wasserfrei ist.
-
Reagenz-Zugabe: Geben Sie 100 µL eines wasserfreien Lösungsmittels (z.B. Pyridin) hinzu, um den Rückstand aufzulösen. Fügen Sie anschließend 100 µL BSTFA (+ 1% TMCS) hinzu. Das molare Verhältnis von Reagenz zu aktivem Wasserstoff sollte mindestens 2:1 betragen.[11]
-
Reaktion: Verschließen Sie das Gefäß fest und schütteln Sie es kurz (Vortex). Erhitzen Sie die Mischung für 30 Minuten bei 70 °C in einem Heizblock. Viele Carbonsäuren reagieren bereits bei Raumtemperatur, aber Erhitzen stellt eine vollständige und schnelle Umsetzung sicher.[12]
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die GC-MS-Injektion. Typischerweise wird 1 µL der Reaktionsmischung injiziert.
Workflow-Diagramm: Silylierung
Abbildung 1: Workflow für die Silylierung.
Protokoll 2: Veresterung mit methanolischer HCl
Dieses Protokoll beschreibt die Bildung des Methylesters durch säurekatalysierte Veresterung. Eine Lösung von Chlorwasserstoff in Methanol wird hierfür verwendet, die einfach durch die Reaktion von Acetylchlorid mit Methanol hergestellt werden kann.[12]
Benötigte Materialien:
-
1-Acetylpiperidin-4-carbonsäure (Standard oder getrockneter Probenextrakt)
-
Methanol (wasserfrei, analytischer Reinheitsgrad)
-
Acetylchlorid
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen und Septen)
-
Heizblock oder Wasserbad
-
Extraktionslösungsmittel (z.B. Hexan, Dichlormethan)
-
Wässrige Pufferlösung (z.B. gesättigte Natriumbicarbonatlösung)
-
Trockenmittel (z.B. wasserfreies Natriumsulfat)
Schritt-für-Schritt-Anleitung:
-
Herstellung des Reagenzes (Methanolischer HCl): VORSICHT: Diese Reaktion ist exotherm und setzt HCl-Gas frei. Arbeiten Sie im Abzug. Kühlen Sie 5 mL wasserfreies Methanol in einem Eisbad. Fügen Sie langsam und unter Rühren 1 mL Acetylchlorid hinzu. Diese Lösung (ca. 3 M HCl in Methanol) sollte frisch zubereitet werden.
-
Probenvorbereitung: Überführen Sie ca. 0,1 - 1,0 mg der 1-Acetylpiperidin-4-carbonsäure in ein Reaktionsgefäß. Verdampfen Sie eventuelles Lösungsmittel unter Stickstoff zur Trockne.
-
Reaktion: Geben Sie 500 µL der frisch zubereiteten methanolischen HCl-Lösung zur trockenen Probe. Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 80 °C.[1]
-
Neutralisation und Extraktion: Kühlen Sie die Probe auf Raumtemperatur ab. Verdampfen Sie das Methanol und HCl unter einem Stickstoffstrom. Lösen Sie den Rückstand in 500 µL deionisiertem Wasser und 500 µL Hexan (oder einem anderen unpolaren Lösungsmittel). Neutralisieren Sie die wässrige Phase vorsichtig durch tropfenweise Zugabe von gesättigter Natriumbicarbonatlösung bis die Gasentwicklung aufhört.
-
Phasentrennung: Schütteln Sie das Gefäß kräftig (Vortex) und lassen Sie die Phasen sich trennen. Der derivatisierte, unpolare Methylester befindet sich nun in der oberen organischen Phase.
-
Trocknung und Analyse: Überführen Sie die obere organische Phase vorsichtig in ein sauberes Vial, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen. Die Probe ist nun bereit für die GC-MS-Injektion.
Workflow-Diagramm: Veresterung
Abbildung 2: Workflow für die Methylester-Bildung.
GC-MS Parameter und erwartete Ergebnisse
Die folgenden GC-MS-Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Säule optimiert werden.
| Parameter | Empfohlener Wert | Begründung |
| GC-Säule | Standard-Nonpolar, z.B. 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms o.ä.) | Gute Allround-Säule für eine breite Palette von Derivaten mit guter thermischer Stabilität. |
| Trägergas | Helium, konstante Flussrate 1.0 - 1.2 mL/min | Inertgas mit guter Effizienz für die meisten Applikationen. |
| Injektor-Temperatur | 250 - 280 °C | Gewährleistet die schnelle und vollständige Verdampfung der Derivate ohne thermischen Abbau. |
| Injektionsmodus | Splitless (für Spurenanalytik) oder Split (10:1 bis 50:1 für höhere Konzentrationen) | Die Wahl hängt von der erwarteten Konzentration des Analyten in der Probe ab. |
| Ofentemperaturprogramm | Start: 80 °C (1 min halten), Rampe 1: 15 °C/min bis 200 °C, Rampe 2: 25 °C/min bis 300 °C (5 min halten) | Das Programm sollte optimiert werden, um eine gute Trennung von Lösungsmittel, Reagenz-Nebenprodukten und dem Analyten-Derivat zu gewährleisten. |
| MS Transfer Line Temp. | 280 °C | Verhindert die Kondensation von Analyten zwischen GC und MS. |
| Ionenquelle Temp. | 230 °C | Standardtemperatur für die Elektronenstoßionisation (EI). |
| Ionisationsenergie | 70 eV | Standardenergie für EI, erzeugt reproduzierbare und bibliotheksvergleichbare Massenspektren. |
| Scan-Modus | Full Scan (m/z 50-450) für Identifizierung; Selected Ion Monitoring (SIM) für Quantifizierung | Der Full-Scan-Modus liefert das komplette Massenspektrum, während der SIM-Modus die Empfindlichkeit durch Überwachung charakteristischer Ionen erhöht. |
Erwartete Massenänderung:
| Derivat | Molekulargewicht (Ausgangsstoff) | Molekulargewicht (Derivat) | Δ Masse | Charakteristische Ionen (EI-MS) |
| TMS-Ester | 171.19 g/mol | 243.37 g/mol | +72.18 | M+, [M-15]+ (Verlust von CH₃), [M-43]+, m/z 73 (Si(CH₃)₃)+ |
| Methylester | 171.19 g/mol | 185.22 g/mol | +14.03 | M+, [M-31]+ (Verlust von OCH₃), [M-59]+ (Verlust von COOCH₃) |
Fazit und bewährte Praktiken
Die Derivatisierung von 1-Acetylpiperidin-4-carbonsäure ist ein entscheidender Schritt für eine erfolgreiche und zuverlässige GC-MS-Analyse. Sowohl die Silylierung mit BSTFA als auch die Veresterung zu einem Methylester sind hocheffektive Methoden, um die Flüchtigkeit zu erhöhen und exzellente chromatographische Ergebnisse zu erzielen.
Wichtige Überlegungen für eine erfolgreiche Derivatisierung:
-
Wasserfreiheit: Die größte Fehlerquelle, insbesondere bei der Silylierung, ist die Anwesenheit von Feuchtigkeit. Verwenden Sie stets wasserfreie Lösungsmittel und Reagenzien und trocknen Sie die Probenextrakte sorgfältig.[8][11]
-
Reagenzüberschuss: Ein ausreichender molarer Überschuss des Derivatisierungsreagenzes ist notwendig, um die Reaktion zur Vollständigkeit zu treiben.[12]
-
Temperatur und Zeit: Die Reaktionsbedingungen sollten optimiert werden. Während viele Reaktionen schnell ablaufen, kann bei sterisch gehinderten Molekülen oder weniger reaktiven Gruppen eine längere Reaktionszeit oder höhere Temperatur erforderlich sein.[11][12]
-
Probenmatrix: Komplexe Matrices können die Derivatisierungsreaktion stören. Eine adäquate Probenaufreinigung vor der Derivatisierung ist oft notwendig, um Interferenzen zu minimieren und die Ausbeute zu maximieren.
Durch die Anwendung der hier beschriebenen Protokolle und die Beachtung der bewährten Praktiken können Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung präzise und reproduzierbare quantitative und qualitative Daten für 1-Acetylpiperidin-4-carbonsäure mittels GC-MS erhalten.
Referenzen
-
Corr, L. T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3749–3758. --INVALID-LINK--
-
Corr, L. T., et al. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 79(24), 9473-9482. --INVALID-LINK--
-
Gerlo, E. A., et al. (2006). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Journal of Chromatography B, 831(1-2), 194-200. --INVALID-LINK--
-
Howie, F., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3749-58. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Supelco. --INVALID-LINK--
-
Master Organic Chemistry. (2022). Diazomethane (CH2N2). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs. --INVALID-LINK--
-
Šimek, P., et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Husek, P. (eds) Amino Acid Analysis. Methods in Molecular Biology, vol 2519. Humana, New York, NY. --INVALID-LINK--
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science (Second Edition), 125-133. --INVALID-LINK--
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. --INVALID-LINK--
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Application Note. --INVALID-LINK--
-
Tsikas, D., et al. (2021). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 11(4), 209. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Supelco. --INVALID-LINK--
-
A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. --INVALID-LINK--
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Silylation of Non-Steroidal Anti-Inflammatory Drugs. Fluka Analytical. --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. --INVALID-LINK--
-
Strożyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. Dissertation, Universität Koblenz-Landau. --INVALID-LINK--
-
Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Institut für Biochemie. --INVALID-LINK--
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. --INVALID-LINK--
-
Speers, R. A., et al. (2016). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Lipid Technology, 28(5-6), 113-115. --INVALID-LINK--
-
Wikipedia. (2023). Silylierung. --INVALID-LINK--
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2021). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester. YouTube. --INVALID-LINK--
-
Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. --INVALID-LINK--
-
CS-Chromatographie Service GmbH. (n.d.). Derivatisierungsmittel, Testmischungen. --INVALID-LINK--
-
Wikipedia. (2023). Alkylierung. --INVALID-LINK--
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 10. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester CAS#: 206989-61-9 [m.chemicalbook.com]
- 14. aocs.org [aocs.org]
1-Acetylpiperidine-4-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Moiety
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of natural products and clinically successful drugs.[1][2] Its six-membered saturated heterocyclic structure provides a unique combination of conformational flexibility and chemical stability, allowing for precise three-dimensional arrangements that can effectively interact with biological targets.[3] The ability to functionalize the piperidine ring at various positions makes it an exceptionally adaptable building block in drug design.[1] This adaptability is crucial for fine-tuning a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn governs its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3][4]
Within this important class of heterocycles, 1-acetylpiperidine-4-carboxylic acid stands out as a particularly valuable synthetic intermediate.[5] The presence of the N-acetyl group neutralizes the basicity of the piperidine nitrogen, which can be advantageous in certain structure-activity relationship (SAR) studies, preventing unwanted interactions with acidic biological targets. The carboxylic acid at the 4-position provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals.[6] This application note will provide a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its utilization in the synthesis of high-value therapeutic agents.
Physicochemical Properties and Synthesis
This compound is a white to light yellow crystalline powder with a melting point of 180-184 °C.[7] It is soluble in water and has a molecular weight of 171.19 g/mol .[8]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | |
| Molecular Weight | 171.19 g/mol | |
| CAS Number | 25503-90-6 | |
| Melting Point | 180-184 °C | [7] |
| Appearance | White to light yellow crystalline powder | [5] |
| pKa | 4.45 | [9] |
A common and straightforward synthesis of this compound involves the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) using acetic anhydride.[10]
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of piperidine-4-carboxylic acid to yield this compound.
Materials:
-
Piperidine-4-carboxylic acid
-
Acetic anhydride
-
Ethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 100 g of 4-piperidinecarboxylic acid with 400 ml of acetic anhydride.[11]
-
Heat the mixture to reflux for 2 hours.[11]
-
Allow the reaction to cool to room temperature and stir overnight.[11]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[11]
-
Grind the resulting residue with ethyl ether, filter the solid using a Buchner funnel, and wash with additional ethyl ether to yield the final product.[11]
Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutics
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of antagonists for critical G-protein coupled receptors (GPCRs) and inhibitors of key enzymes involved in disease progression.
Application 1: Synthesis of CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of this receptor represent a significant class of anti-HIV therapeutics. This compound has been successfully employed as a key building block in the synthesis of potent piperidine-4-carboxamide-based CCR5 antagonists.[10]
Protocol 2: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist
This protocol is adapted from the synthesis of potent CCR5 antagonists as described by Imamura et al.[10] It outlines the amide coupling of this compound with a substituted aniline derivative.
Materials:
-
This compound
-
Substituted aniline derivative (e.g., 3,4-dichloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
To the stirred solution, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline derivative (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired piperidine-4-carboxamide.
Application 2: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are a family of enzymes that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. This compound serves as a valuable scaffold for the development of CDK inhibitors.[1]
Application 3: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. Antagonists of the NK1 receptor have therapeutic potential for the treatment of these conditions. The piperidine scaffold, and by extension this compound, is a key structural motif in the design of potent NK1 receptor antagonists.[1]
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally constrained piperidine ring, a masked basic nitrogen, and a readily functionalizable carboxylic acid makes it an ideal starting material for the synthesis of a diverse range of therapeutic agents. The protocols outlined in this application note provide a practical guide for researchers to leverage the potential of this important scaffold in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 1-Acetylpiperidine-4-carboxylic Acid
Introduction: Strategic Importance in Medicinal Chemistry
1-Acetylpiperidine-4-carboxylic acid, also known as N-acetylisonipecotic acid, is a pivotal building block in modern drug discovery and development.[1][2] Its rigid piperidine scaffold is a common motif in a wide array of pharmacologically active agents, making this compound a crucial intermediate for synthesizing complex molecules.[1][3] The presence of both a carboxylic acid handle and a protected amine allows for sequential, controlled modifications, rendering it invaluable in the synthesis of therapeutics such as CDK inhibitors, antiproliferative agents, and CCR5 antagonists for HIV treatment. This guide provides a detailed, field-proven protocol for its large-scale synthesis, focusing on process optimization, safety, and scalability to meet the demands of industrial pharmaceutical production.[4][5]
Reaction Scheme and Mechanistic Rationale
The most direct and industrially scalable method for synthesizing this compound is the N-acetylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is typically achieved using acetic anhydride, which serves as both the acetylating agent and, in many protocols, the reaction solvent.
Reaction Scheme:
-
Starting Material: Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Reagent: Acetic Anhydride
-
Product: this compound
The underlying mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen of isonipecotic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate ion as a leaving group and yielding the N-acetylated product. The use of excess acetic anhydride drives the reaction to completion.
Caption: Mechanism of N-acetylation of Isonipecotic Acid.
Process Optimization and Scale-Up Considerations
Transitioning a synthesis from the bench to a large-scale manufacturing environment requires careful consideration of several critical parameters. The N-acetylation of isonipecotic acid is a robust reaction, but optimizing conditions is key to maximizing yield, purity, and operational efficiency.
| Parameter | Bench-Scale (g) | Large-Scale (kg) | Rationale & Justification |
| Reactant Ratio | 1:4 (Isonipecotic Acid:Acetic Anhydride, w/v) | 1:4 (w/v) or slight reduction | Acetic anhydride often serves as both reagent and solvent. A 4:1 volume-to-weight ratio is effective for ensuring fluidity and complete reaction.[6] On a large scale, minimizing excess reagent can reduce cost and waste, but must be balanced against reaction completeness. |
| Reaction Temperature | Reflux (~140°C) | Reflux (~140°C) | Heating to reflux ensures a high reaction rate. The temperature is dictated by the boiling point of acetic anhydride. Consistent heating is crucial for predictable batch times.[7] |
| Reaction Time | 2-4 hours | 2-6 hours | Reaction is typically complete within a few hours. On a larger scale, monitoring by HPLC is critical to confirm the disappearance of the starting material before proceeding to work-up.[6][8] |
| Work-up Solvent | Diethyl Ether | Isopropanol / Diethyl Ether or MTBE | Diethyl ether is effective for precipitation but its high volatility and peroxide-forming risk are problematic at scale.[7] Methyl tert-butyl ether (MTBE) is a safer alternative. Recrystallization from a mixture like isopropanol/ether can significantly improve final purity.[7] |
| Isolation Method | Vacuum Filtration | Centrifugation or Nutsche Filter-Dryer | At scale, simple vacuum filtration becomes inefficient. A Nutsche filter-dryer allows for filtration, washing, and drying in a single contained unit, minimizing handling and contamination risk. |
| Drying | Vacuum Oven (40-50°C) | Vacuum Oven or Filter-Dryer (40-60°C) | Drying under vacuum at a moderate temperature is essential to remove residual solvents without degrading the product. Drying should continue until a constant weight is achieved. |
Detailed Large-Scale Synthesis Protocol (1.0 kg Scale)
This protocol details the synthesis of this compound from 1.0 kg of isonipecotic acid.
4.1 Materials and Equipment
-
Chemicals:
-
Piperidine-4-carboxylic acid (Isonipecotic acid): 1.0 kg
-
Acetic Anhydride (≥98% purity): 4.0 L
-
Diethyl Ether or MTBE: ~10-15 L
-
Isopropanol (for optional recrystallization)
-
-
Equipment:
-
20 L Glass-Lined Reactor with mechanical stirrer, condenser, and temperature probe
-
Heating/Cooling Mantle
-
Rotary Evaporator (large capacity) or equivalent solvent removal system
-
Nutsche Filter-Dryer or large Buchner funnel setup
-
Vacuum Oven
-
4.2 Experimental Workflow Diagram
Caption: Large-Scale Synthesis Workflow.
4.3 Step-by-Step Procedure
-
Reactor Charging: In a clean, dry 20 L glass-lined reactor, charge 1.0 kg of piperidine-4-carboxylic acid. Under nitrogen, add 4.0 L of acetic anhydride.[6]
-
Reaction: Begin stirring and slowly heat the mixture to reflux (approximately 140°C). Maintain a gentle reflux for 2-4 hours.[7]
-
Monitoring: After 2 hours, take a sample for analysis by HPLC or TLC to monitor the consumption of the starting material. Continue heating until the starting material is <1% of the total peak area.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic anhydride and the acetic acid byproduct.[6] A thick, oily residue is expected.
-
Precipitation/Trituration: To the residue, slowly add diethyl ether or MTBE (~5 L) while stirring vigorously. The product will precipitate as a white solid. Continue stirring for at least one hour to ensure complete precipitation.[7]
-
Filtration: Filter the solid product using a Nutsche filter-dryer or a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with fresh diethyl ether or MTBE (2 x 2 L) to remove any remaining impurities.
-
Drying: Dry the white solid under vacuum at 50°C until a constant weight is achieved. The expected yield is typically high.
-
Characterization: The final product should be a white crystalline powder.[5] Confirm its identity and purity.
Safety Precautions
All operations must be conducted in a well-ventilated area (fume hood or ventilated enclosure) by trained personnel.
-
Acetic Anhydride:
-
Hazards: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
PPE: Chemical-resistant gloves, splash goggles, face shield, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.
-
-
Diethyl Ether / MTBE:
-
Hazards: Extremely flammable liquids and vapors. May form explosive peroxides upon storage, especially diethyl ether. May cause drowsiness or dizziness.
-
PPE: Standard PPE. Work away from ignition sources.
-
-
General Handling:
-
Ground all equipment to prevent static discharge.
-
Have appropriate spill kits (neutralizing agents for acids, absorbent for solvents) and fire extinguishers readily available.
-
The reaction is exothermic upon initial mixing and heating; ensure controlled temperature ramping.
-
References
- 1. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-Acetyl-4-piperidinecarboxylic Acid CAS 25503-90-6 98% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 9. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Syntechim spol. s.r.o. - N-acetyl isonipecotic acid (1-acetyl 4-piperidinecarboxylic acid), CAS [25503-90-6] [syntechim.cz]
Application Note: A Multi-Modal Approach to Purity Assessment of 1-Acetylpiperidine-4-carboxylic Acid
Introduction: The Critical Role of Purity Analysis
1-Acetylpiperidine-4-carboxylic acid (Ac-DL-Inp-OH) is a vital synthetic intermediate in the preparation of various pharmaceuticals, including those targeting the central nervous system.[1][2] In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). The presence of impurities, whether they are starting materials, by-products, or degradants, can have significant implications, potentially altering the pharmacological and toxicological profile of the drug product.
This application note provides a comprehensive guide for researchers and drug development professionals on establishing a robust, multi-modal analytical strategy for the purity assessment of this compound. We will explore the causality behind experimental choices, presenting validated protocols and field-proven insights to ensure scientific integrity and trustworthiness in the results.
Analyte Physicochemical Properties: A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [3][4][5] |
| Molecular Weight | 171.19 g/mol | [3][4][6] |
| IUPAC Name | This compound | [3] |
| CAS Number | 25503-90-6 | [1][7] |
| Appearance | White Crystalline Solid | [1][8] |
| Melting Point | 180-184 °C | [1][9] |
| pKa | 4.45 | [8] |
| LogP | -0.3 to 0.33 | [3][4] |
The presence of both a carboxylic acid (pKa ~4.45) and an amide group, combined with its low LogP value, indicates that the molecule is polar and its ionization state is pH-dependent. This is a critical consideration for chromatographic method development.
Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of non-volatile and semi-volatile organic molecules like this compound. Its high resolution makes it ideal for separating the main component from closely related impurities.
Rationale for Method Selection: Reversed-Phase HPLC
A reversed-phase (RP) HPLC method is the logical starting point.
-
Causality: The analyte is polar, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. To ensure good peak shape and reproducible retention for the carboxylic acid moiety, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa (~4.45). An acidic mobile phase (pH ~2.5-3.0) protonates the carboxyl group, rendering the molecule less polar and promoting better interaction with the C18 stationary phase.
-
Detector Choice: The amide functional group contains a chromophore that allows for detection by UV spectrophotometry. While the absorbance may not be maximal, a low wavelength (e.g., 205-220 nm) typically provides sufficient sensitivity for purity analysis.
Visual Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity determination.
Protocol: HPLC Purity by Area Normalization
This protocol is a robust starting point and should be validated for its intended use.
1. Instrumentation and Consumables:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Phosphoric Acid or Formic Acid (ACS grade or higher)
-
Reference Standard (this compound, >99.5% purity)
-
Sample of this compound
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[7] |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Detection | UV at 210 nm | General wavelength for detecting amide bonds. |
| Injection Vol. | 10 µL | |
| Run Time | 30 minutes (including re-equilibration) |
-
Note for MS Compatibility: For LC-MS applications, replace 0.1% Phosphoric Acid with 0.1% Formic Acid, as phosphoric acid is non-volatile and suppresses ionization in the MS source.[7]
3. Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.
-
Reference Standard (for peak identification): Prepare in the same manner as the sample.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the Reference Standard solution to determine the retention time of this compound.
-
Inject the Sample solution in duplicate.
-
After the sequence, integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
5. Calculation of Purity: The purity is calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all components (analyte and impurities) have a similar response factor at the detection wavelength. For a more accurate quantification, relative response factors for known impurities should be determined.
Orthogonal and Confirmatory Techniques
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a self-validating system.
Structural Confirmation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. It can be used to confirm the identity of the main component by comparing the spectrum to a reference standard or published data.[3] Key signals would include the acetyl methyl group, the piperidine ring protons, and the exchangeable carboxylic acid proton.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[3] The carbonyl carbons of the amide and carboxylic acid will have characteristic shifts in the 160-185 ppm region.[10]
-
Quantitative NMR (qNMR): This powerful technique can determine purity without a specific reference standard for the analyte. It involves adding a highly pure internal standard (e.g., maleic acid) of a known concentration to the sample. By comparing the integral of a specific analyte proton signal to the integral of a known standard proton signal, the absolute quantity and thus the purity of the analyte can be calculated with high precision.
Mass Spectrometry (MS): MS provides molecular weight information, which is crucial for confirming identity and identifying impurities.
-
LC-MS: Coupling the HPLC method to a mass spectrometer allows for obtaining the mass-to-charge ratio (m/z) of the main peak and any impurity peaks. For this compound (MW 171.19), one would expect to see an [M+H]⁺ ion at m/z 172.2 or an [M-H]⁻ ion at m/z 170.1 in the mass spectrum.[3] This is invaluable for proposing structures for unknown impurities.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[11]
-
A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong C=O stretch for the carboxylic acid will appear around 1700-1725 cm⁻¹.
-
A strong C=O stretch for the tertiary amide will appear around 1630-1660 cm⁻¹.[10]
Analysis of Specific Impurities
Residual Solvents via Headspace Gas Chromatography (HS-GC): Organic solvents used during synthesis can remain in the final product. As these are often volatile, HS-GC is the standard method for their analysis, as prescribed by pharmacopeias (e.g., USP <467>).
-
Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. An aliquot of this gas is then injected into the GC for separation and quantification. This technique avoids injecting the non-volatile analyte onto the GC column.
-
Rationale: Direct injection of the carboxylic acid onto a standard GC column is problematic due to its low volatility and high polarity, which leads to poor peak shape and potential thermal degradation.[12][13] Derivatization could be an option but adds complexity.[14] HS-GC elegantly bypasses these issues for volatile solvent analysis.
Inorganic Impurities (Sulfated Ash): This test quantifies the total amount of inorganic impurities in an organic substance.
-
Principle: The sample is ignited and charred, then treated with sulfuric acid and heated to a high temperature until all organic matter is removed. The weight of the remaining inorganic residue (sulfated ash) is determined gravimetrically.
Integrated Analytical Strategy
A robust purity assessment integrates these methods into a logical workflow.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
The purity assessment of this compound requires a multi-faceted approach that extends beyond a single HPLC analysis. By integrating a primary RP-HPLC method with orthogonal techniques like qNMR and specific tests for residual solvents (HS-GC) and inorganic content (sulfated ash), a scientifically sound and trustworthy purity profile can be established. Confirmatory identification using NMR, MS, and IR ensures the identity of the principal component. This integrated strategy provides the rigorous data required by drug development professionals to ensure the quality, safety, and consistency of this critical pharmaceutical intermediate.
References
- 1. 1-Acetyl-4-piperidinecarboxylic acid | 25503-90-6 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. This compound | CAS 25503-90-6 [matrix-fine-chemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. This compound(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 13. scispace.com [scispace.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
Troubleshooting & Optimization
Improving the yield of 1-Acetylpiperidine-4-carboxylic acid synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 1-Acetylpiperidine-4-carboxylic Acid
Introduction
This compound, also known as N-acetylisonipecotic acid, is a crucial building block in medicinal chemistry and drug development.[1][2] Its piperidine scaffold is a prevalent motif in a wide array of pharmacologically active agents.[3] This guide serves as a technical support resource for researchers, scientists, and drug development professionals aiming to improve the yield and purity of this compound. Drawing from established protocols and field experience, this document provides in-depth troubleshooting, detailed experimental procedures, and the causal reasoning behind critical process steps.
Synthesis Overview: The Acetylation of Isonipecotic Acid
The most direct and commonly employed method for synthesizing this compound is the N-acetylation of piperidine-4-carboxylic acid (isonipecotic acid) using acetic anhydride.[4][5] The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond.
The general transformation is as follows:
-
Reactants : Piperidine-4-carboxylic acid and Acetic Anhydride
-
Product : this compound
-
Byproduct : Acetic Acid
This process is valued for its simplicity and use of readily available reagents. However, achieving high yields and purity requires careful attention to reaction conditions and purification techniques.
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this synthesis?
A reported yield for this procedure is approximately 45% after purification by recrystallization from ethanol.[4] Yields can vary based on the scale of the reaction, purity of reagents, and the efficiency of the purification process.
Q2: What are the key physical and chemical properties of the final product?
-
Appearance : White solid
-
Molecular Formula : C₈H₁₃NO₃[1]
-
Molecular Weight : 171.19 g/mol [2]
-
Melting Point : 180-184 °C[6]
-
Synonyms : N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid[1][2]
Q3: How can I confirm the identity and purity of my synthesized product?
Standard analytical techniques are sufficient. Purity is typically assessed by HPLC (>95%).[4] Structural confirmation is achieved by comparing ¹H and ¹³C NMR spectra with literature data. Mass spectrometry should show the expected molecular ion peak (e.g., [M+H]⁺ at m/z 269.15 for a related, more complex derivative, indicating the technique's applicability).[4]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Problem: Significantly Low Yield
Q4: My isolated yield is well below the expected 45%. What are the most likely causes and how can I fix them?
Low yield is a frequent issue that can often be traced back to one of three areas: incomplete reaction, reagent degradation, or losses during product work-up.
-
Cause 1: Incomplete Reaction. The acetylation requires sufficient thermal energy and time to proceed to completion.
-
Expertise & Experience: The reaction involves heating the mixture to reflux for at least 2 hours, followed by an extended stirring period (e.g., overnight) at room temperature.[5] The initial reflux provides the activation energy, while the prolonged stir time ensures that the reaction reaches equilibrium. Skipping or shortening either of these steps is a primary cause of low conversion.
-
Solution: Ensure the reaction mixture reaches a consistent reflux temperature and maintain it for the full 2 hours. Allow the mixture to stir overnight to maximize the conversion of the starting material.
-
-
Cause 2: Moisture Contamination. Acetic anhydride is highly susceptible to hydrolysis.
-
Expertise & Experience: Acetic anhydride reacts readily with water to form two equivalents of acetic acid. This side reaction consumes your acetylating agent, rendering it unavailable for the desired N-acetylation of isonipecotic acid. The use of wet glassware or reagents is a common pitfall.
-
Solution: Use flame-dried or oven-dried glassware. Ensure your starting isonipecotic acid is dry and use a fresh, unopened bottle of acetic anhydride if possible. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, especially for larger-scale reactions.
-
-
Cause 3: Inefficient Product Isolation. Significant product loss can occur during the purification steps.
-
Expertise & Experience: The protocol calls for concentrating the reaction mixture and then triturating (grinding) the resulting residue with a solvent like ethyl ether to precipitate the product.[5] this compound has low solubility in ether, while the starting material and byproducts are more soluble. Inefficient trituration, incomplete precipitation, or using an inappropriate solvent can lead to substantial loss of product into the filtrate. Furthermore, while recrystallization is essential for high purity, using too much recrystallization solvent will result in a lower isolated yield as some product will remain in the mother liquor.[4]
-
Solution: After concentrating the reaction mixture, ensure the residue is a thick oil or semi-solid. Add cold ethyl ether and use a spatula to vigorously grind and scrape the residue to break up clumps and induce crystallization. Allow sufficient time for precipitation in an ice bath before filtering. For recrystallization, use the minimum amount of hot ethanol required to fully dissolve the crude product.
-
Problem: Product Impurity
Q5: My NMR spectrum shows peaks that don't correspond to the product. What are these impurities and how do I remove them?
The most common impurities are unreacted starting material and residual acetic acid.
-
Impurity 1: Unreacted Piperidine-4-carboxylic acid.
-
Expertise & Experience: Due to its zwitterionic nature, isonipecotic acid is highly polar and has very different solubility characteristics compared to the N-acetylated product. This difference is the key to its removal.
-
Solution: A well-executed recrystallization from ethanol is highly effective.[4] The target compound is significantly less soluble in cold ethanol than the starting material. For stubborn cases, a wash of the crude solid with a small amount of cold water can help remove the highly water-soluble starting material, though this risks some product loss.
-
-
Impurity 2: Acetic Acid.
-
Expertise & Experience: Acetic acid is a byproduct of the reaction. Excess acetic anhydride will also be hydrolyzed to acetic acid during workup. It can be difficult to remove completely by vacuum alone.
-
Solution: The trituration and washing with ethyl ether are crucial for removing residual acetic acid.[5] Perform multiple washes with fresh, cold ethyl ether after filtering the crude product. If acetic acid persists, co-evaporation with a non-polar solvent like toluene can help remove it azeotropically before recrystallization.
-
Problem: Difficulty Monitoring Reaction Progress
Q6: How can I effectively track the reaction's progress to ensure it has gone to completion?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Expertise & Experience: A suitable mobile phase is a mixture of a polar and a less polar solvent. A 10% Methanol in Dichloromethane (DCM) system is a good starting point.[4] The highly polar isonipecotic acid will have a very low Rf value (it will barely move from the baseline). The product, being less polar due to the amide formation, will have a higher Rf value (e.g., ~0.4). The reaction is complete when the TLC spot corresponding to the starting material is no longer visible.
-
Visualization: Staining with potassium permanganate (KMnO₄) is effective as the secondary amine of the starting material is readily oxidized, while the tertiary amide of the product is not.
Caption: Idealized TLC plate showing reaction progress over time.
Data Summary and Protocols
Table 1: Reaction Parameters and Outcomes
| Parameter | Condition | Rationale | Expected Outcome | Reference |
| Reagents | Isonipecotic acid, Acetic Anhydride | Starting material and acetylating agent. | --- | [5] |
| Solvent | Acetic Anhydride (used as reagent and solvent) | High concentration drives the reaction forward. | --- | [5] |
| Temperature | Reflux | Provides necessary activation energy for the reaction. | Complete conversion | [5] |
| Time | 2 hours at reflux, then overnight at RT | Ensures the reaction proceeds to completion. | Maximized conversion | [5] |
| Work-up | Concentration, trituration with ethyl ether | Removes excess reagents and precipitates the product. | Crude solid product | [5] |
| Purification | Recrystallization from Ethanol | Removes starting material and other impurities. | ~45% yield, >95% purity | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound This protocol is adapted from established literature procedures.[5]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperidine-4-carboxylic acid (100 g).
-
Add acetic anhydride (400 ml).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction to cool to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic anhydride and acetic acid, yielding a viscous residue.
-
To the residue, add cold ethyl ether. Grind the resulting solid with a spatula to ensure a fine powder.
-
Filter the solid product using a Büchner funnel and wash thoroughly with several portions of cold ethyl ether.
-
Air-dry the crude product.
Protocol 2: Purification by Recrystallization This protocol is based on common laboratory practices for this compound.[4]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
References
Understanding the Molecule: Key Physicochemical Properties
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-Acetylpiperidine-4-carboxylic acid. This document is structured to offer not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification process.
A foundational understanding of this compound's properties is paramount for developing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₃NO₃[1][2][3] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 171.19 g/mol [1][4] | Essential for stoichiometric calculations and yield determination. |
| Appearance | White to beige crystalline powder[1][5][6] | A significant deviation (e.g., dark oil or amorphous solid) indicates substantial impurities. |
| Melting Point | 180-184 °C[1][6][7] | A broad or depressed melting point is a key indicator of impurity presence. |
| pKa | ~4.35[1][6] | Crucial for designing acid-base extraction protocols. The carboxylic acid will be deprotonated and water-soluble at pH > 6.5. |
| Solubility | Water (50 g/L at 20°C), slightly soluble in Methanol[1][6] | Informs the choice of solvents for recrystallization and extraction. High water solubility suggests challenges with aqueous workups. |
Initial Assessment of Crude Material and Impurity Profile
Before selecting a purification method, a preliminary analysis of the crude product is essential. The nature of impurities is dictated by the synthetic route. A common synthesis involves the acetylation of piperidine-4-carboxylic acid.
Potential Impurities Include:
-
Unreacted Starting Materials: Piperidine-4-carboxylic acid.
-
Reagents/Byproducts: Acetic anhydride, acetic acid, or other acetylating agents and their byproducts.
-
Over-acetylation or Side-Reaction Products: While less common, impurities from unintended reactions can occur.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
A simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis can provide a qualitative picture of the impurity profile and guide the choice of purification strategy.[8]
Logical Flow for Purification Strategy
The following diagram outlines a decision-making workflow for purifying your crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky oil or a discolored powder, not the expected white crystalline solid. What happened?
A1: This is a common issue and typically points to the presence of residual solvents, unreacted starting materials, or byproducts. The high water solubility of the compound can make removal from aqueous layers difficult, leading to oils. Discoloration may arise from trace impurities that become concentrated upon solvent removal.[9]
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most effective first step for removing neutral and basic impurities. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid and move it to the aqueous layer.[10][11] The organic layer containing neutral impurities can be discarded. Re-acidify the aqueous layer with HCl (to pH ~2-3) and extract the product back into an organic solvent.[12]
-
Charcoal Treatment: If the product is colored after extraction, dissolving it in a suitable solvent (like hot water or ethanol) and treating it with a small amount of activated charcoal can remove colored impurities.[9]
-
Q2: My yield is very low after purification. Where could my product be going?
A2: Low yield is often due to the compound's high water solubility. During aqueous workups or extractions, a significant amount of the product can remain in the aqueous phase.
-
Troubleshooting Steps:
-
Saturate the Aqueous Layer: When extracting the acidified product from the aqueous layer back into an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL). This is more efficient at recovering the product.
-
Check pH: Ensure the aqueous layer is sufficiently acidified (pH 2-3) before back-extraction. If the pH is too high, the product will remain as the carboxylate salt in the aqueous layer.
-
Q3: I am trying to recrystallize the product, but it "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Use a Solvent Mixture: A binary solvent system is often the solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., water or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., isopropanol, ethyl acetate, or acetone) until the solution becomes turbid (cloudy). Gently heat to clarify and then allow it to cool slowly.
-
Lower the Temperature: Ensure the temperature of the hot solution is below the melting point of your compound (180-184 °C).
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites that can initiate crystallization.
-
Q4: My column chromatography is not giving good separation, and the product is streaking.
A4: Carboxylic acids are notorious for streaking on silica gel columns due to strong interactions with the stationary phase.[13]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[9] This keeps the carboxylic acid protonated, reducing its interaction with the silica and resulting in sharper peaks.
-
Reverse-Phase Chromatography: If streaking persists, consider using reverse-phase (C18) chromatography, which is often more suitable for polar and acidic compounds.[8][14] A mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[14]
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). The product will move to the aqueous layer as its sodium salt.[10][11]
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 2-3. A white precipitate of the product should form.
-
Extraction: Extract the product from the acidified aqueous solution with an organic solvent like dichloromethane or ethyl acetate (3 x 75 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is best for removing small amounts of impurities when the product is already relatively pure (>90%).
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Given its properties, a mixture of water and a miscible organic solvent like isopropanol or ethanol is a good starting point.
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of hot water to dissolve it completely.
-
Precipitation: Slowly add isopropanol until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of hot water to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Concluding Remarks
The purification of this compound can be straightforward if a logical, step-by-step approach is taken. The key is to first understand the likely impurities based on the synthesis and then select a primary purification technique—most often acid-base extraction—followed by a polishing step like recrystallization if necessary. For particularly challenging separations, column chromatography with a modified mobile phase is a reliable option.
References
- 1. 1-Acetyl-4-piperidinecarboxylic acid | 25503-90-6 [amp.chemicalbook.com]
- 2. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 3. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1-Acetyl-4-piperidinecarboxylic acid CAS#: 25503-90-6 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. This compound | SIELC Technologies [sielc.com]
Troubleshooting peak tailing in HPLC of 1-Acetylpiperidine-4-carboxylic acid
Technical Support Center: 1-Acetylpiperidine-4-carboxylic acid
Welcome to the technical support guide for troubleshooting HPLC analysis of this compound. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing. The guidance follows a logical troubleshooting workflow, explaining the scientific principles behind each step to empower you to build robust and reliable analytical methods.
Introduction: The Challenge of Analyzing this compound
This compound is a polar molecule containing a carboxylic acid functional group. Its predicted pKa is approximately 4.35-4.45.[1][2] This acidic nature is the primary driver of its chromatographic behavior and a common source of peak asymmetry in reversed-phase HPLC.
Peak tailing for this compound is most often caused by secondary ionic interactions between the ionized carboxylate group (analyte) and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] These interactions create a secondary, non-hydrophobic retention mechanism that leads to poor peak shape and can compromise quantification.[5][6] This guide will walk you through a systematic approach to mitigate these effects.
Troubleshooting Flowchart
The following diagram outlines the logical progression for diagnosing and solving peak tailing issues with this analyte. Start with "Initial Checks" and proceed to more advanced method adjustments as needed.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions & Troubleshooting Guides
Q1: My peak is tailing. What are the first things I should check?
A1: Initial System & Column Health Assessment
Before modifying the chemistry of your method, it's crucial to rule out common hardware and system-level issues. Peak tailing can originate from extra-column volume or a compromised column.
-
Extra-Column Volume: Excessive dead volume in tubing, fittings, or the detector flow cell can cause peak dispersion that manifests as tailing.[7] Ensure all tubing (especially between the column and detector) is as short as possible with a narrow internal diameter (e.g., 0.005").
-
Column Contamination or Void: A partially blocked inlet frit or a void at the head of the column can disrupt the sample path, leading to split or tailing peaks.[4][8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent retention and poor peak shape.
Protocol 1: Column Flush & Performance Check
-
Disconnect the Column: Disconnect the column from the detector.
-
Reverse and Flush: Reverse the column's flow direction and flush it to waste with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol) for at least 10-20 column volumes. This can help remove contaminants from the inlet frit.[4]
-
Return to Mobile Phase: Re-install the column in the correct flow direction and flush with your mobile phase for at least 10 column volumes to ensure complete equilibration.
-
Inject a Neutral Standard: Inject a neutral, well-behaved compound (like Toluene or Uracil). If this peak also tails, it strongly suggests a physical problem with the column or system, rather than a chemical interaction specific to your analyte.
Q2: What is the most likely chemical cause of peak tailing for this compound, and how do I fix it with the mobile phase?
A2: Mobile Phase pH Optimization
The most probable cause is the interaction between your ionized acidic analyte and the column's stationary phase. The key to preventing this is controlling the ionization state of both the analyte and the silica surface through pH adjustment.
The Underlying Mechanism:
-
Analyte (this compound): This is a weak acid with a pKa around 4.4.[1][2] At a mobile phase pH above its pKa, the carboxylic acid group will be deprotonated (negatively charged), making it highly polar and prone to ionic interactions.
-
Stationary Phase (Silica): Standard silica columns have residual silanol groups (Si-OH). These silanols are themselves weakly acidic (pKa ~3.5-4.5) and become deprotonated (negatively charged, SiO⁻) at higher pH values.[3][5]
The interaction between the negatively charged analyte and negatively charged silanols can cause repulsion, but more critically, interactions with various active sites on the silica surface cause peak tailing.[3][6] The most effective strategy is to suppress the ionization of the analyte by lowering the mobile phase pH.
The Rule of Thumb: To ensure an analyte is fully protonated and in a single form, the mobile phase pH should be set at least 1.5-2 pH units below its pKa.[9] For this compound (pKa ~4.4), this means operating at a pH of 2.5 - 3.0 .
Operating at a low pH protonates your analyte (making it neutral and more hydrophobic) and also suppresses the ionization of the acidic silanol groups on the column, minimizing the secondary interactions that cause tailing.[4][10][11]
Protocol 2: Adjusting Mobile Phase pH
-
Choose an Appropriate Acid: For UV detection, 0.1% (v/v) phosphoric acid or formic acid in water are excellent choices.[12] For LC-MS applications, use a volatile additive like 0.1% formic acid (which yields a pH of ~2.7) to avoid source contamination.[10][12]
-
Prepare the Aqueous Phase: Add the acid to the aqueous portion of your mobile phase before mixing with the organic solvent. For example, prepare a stock of 0.1% Formic Acid in Water.
-
Verify pH: Use a calibrated pH meter to confirm the final pH of the aqueous component is in the target range (2.5-3.0).
-
Re-equilibrate: Thoroughly flush the column with the new, low-pH mobile phase.
-
Inject and Observe: Inject your sample. You should observe a significant improvement in peak symmetry. The retention time may increase as the neutral form of the analyte is more hydrophobic.[13]
Q3: I've lowered the pH, but I still see some tailing. What's the next step?
A3: Stationary Phase & Column Chemistry Selection
If peak tailing persists at low pH, the issue may be the column itself. Not all C18 columns are created equal. Older, "Type-A" silica columns have a higher concentration of acidic silanols and metal impurities, which can still cause issues even at low pH.[3]
Recommendations:
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica ("Type-B") have fewer metal impurities. Furthermore, they are "end-capped," a process where many residual silanols are chemically bonded with a small silane (like trimethylsilane) to render them inert.[7][14] This dramatically reduces the sites available for secondary interactions.
-
Consider Polar-Embedded or Polar-Endcapped Phases: For highly polar compounds, columns with polar-embedded groups or specialized hydrophilic end-capping can improve peak shape and provide stable retention in highly aqueous mobile phases.[15][16]
| Column Type | Key Feature | Benefit for this compound |
| High-Purity "Type-B" Silica | Low metal content, fewer acidic silanols. | Reduces the number of active sites causing tailing. |
| End-Capped (e.g., TMS) | Residual silanols are chemically shielded.[14] | Minimizes secondary ionic interactions, leading to better peak shape for polar analytes.[14] |
| Polar-Embedded/Endcapped | Incorporates polar groups near the silica surface. | Enhances interaction with water, providing better retention and peak shape for polar compounds in highly aqueous mobile phases.[15] |
Q4: My method requires a mid-range pH. How can I control tailing without going to pH 3?
A4: Buffer Selection and Concentration
Operating near the pKa of your analyte (~4.4) is generally not recommended as small shifts in mobile phase pH can cause large, irreproducible changes in retention time.[11][17] However, if required, robust buffering is essential. A buffer's function is to resist changes in pH.[18][19]
Recommendations:
-
Choose a Buffer with the Right pKa: A buffer is most effective within +/- 1 pH unit of its pKa.[20] For a target pH of 4.5, an acetate buffer (pKa 4.8) would be an excellent choice. For a pH of 3.0, a formate (pKa 3.8) or phosphate (pKa 2.1) buffer would be suitable.[20]
-
Use Sufficient Buffer Concentration: A concentration of 10-25 mM is typically adequate for small molecules.[20] Insufficient buffer capacity is a common cause of peak tailing because it fails to maintain a constant pH environment for the analyte as it passes through the column.[3]
-
Check Buffer Solubility: Always ensure your chosen buffer is soluble in the final mixture of aqueous and organic mobile phase. Buffer precipitation can block frits and damage your system.[18] A general rule is to avoid using buffers with more than 50% organic solvent, though this is buffer-dependent.[20]
References
- 1. chembk.com [chembk.com]
- 2. This compound(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 16. hplcchina.com [hplcchina.com]
- 17. moravek.com [moravek.com]
- 18. HPLC 버퍼 [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Acetylpiperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Acetylpiperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their work[1]. The synthesis, while straightforward in principle, can present challenges related to side reactions and impurities that affect yield and purity. This document provides in-depth, field-proven insights into identifying, mitigating, and resolving these common issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before or during the synthesis.
Q1: What is the most common and direct synthetic route for this compound?
A1: The most prevalent and efficient method is the direct N-acetylation of piperidine-4-carboxylic acid (also known as isonipecotic acid)[1]. This reaction is typically performed by treating the starting material with an acetylating agent, such as acetic anhydride, often in a suitable solvent like dichloromethane (DCM) or under neat conditions. The reaction is generally conducted at ambient temperature.[2]
Q2: What are the primary side products or impurities I should anticipate in this synthesis?
A2: The primary impurities are typically not complex side products but rather process-related substances. These include:
-
Unreacted Starting Material: Incomplete reaction leaving residual piperidine-4-carboxylic acid.
-
Acetic Acid: The byproduct of the acetylation reaction when using acetic anhydride.
-
Water: Can lead to hydrolysis of the anhydride and affect reaction kinetics.
-
Di-acylated Species or Amide-coupled Dimers: While less common under standard conditions, harsh conditions (high heat or use of coupling agents) could potentially lead to self-condensation or other unintended reactions.
Q3: How can I effectively monitor the reaction to minimize side products and maximize yield?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction[2]. By spotting the reaction mixture alongside the starting material standard, you can visually track the disappearance of the starting material and the appearance of the product. A recommended mobile phase is 10% Methanol in Dichloromethane (DCM), where the product typically has an Rf value of approximately 0.4.[2]
Q4: What are the ideal reaction conditions to ensure high purity and yield?
A4: To drive the reaction to completion and ensure high purity, consider the following:
-
Stoichiometry: Use a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) to ensure the complete consumption of the starting amine.[2]
-
Solvent: Employ anhydrous solvents to prevent the hydrolysis of acetic anhydride.
-
Temperature: The reaction proceeds well at room temperature. Elevated temperatures are generally unnecessary and may increase the rate of side reactions.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 12-24 hours), monitoring with TLC to confirm completion.[2]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a detailed, problem-oriented approach to troubleshooting specific experimental challenges.
Issue 1: Low final yield and a significant amount of unreacted starting material is observed after workup.
-
Probable Cause: This is the most common issue and points to incomplete acetylation. The nucleophilicity of the secondary amine in piperidine-4-carboxylic acid might be slightly reduced by the presence of the carboxylic acid group, or the reaction may not have reached equilibrium.
-
Investigative Steps & Solutions:
-
Verify Reagent Stoichiometry: Ensure that at least 1.1 equivalents of acetic anhydride were used. If the reaction is still incomplete, increasing the excess to 1.5 equivalents can be tested.
-
Extend Reaction Time: Continue to stir the reaction at room temperature, taking TLC spots every 4-6 hours until the starting material is no longer visible.
-
Consider a Catalyst: For stubborn reactions, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the rate of acylation.[2] However, be aware that this makes the reaction more exothermic and requires careful monitoring.
-
Check Reagent Quality: Ensure the acetic anhydride has not been hydrolyzed by exposure to atmospheric moisture. Use a fresh bottle or distill it if necessary.
-
Issue 2: The final product is an oil or fails to crystallize properly, even though TLC indicates a pure compound.
-
Probable Cause: The presence of non-volatile, non-chromatophoric impurities, most commonly residual acetic acid. Acetic acid can interfere with the crystal lattice formation of the desired product, resulting in an oil.
-
Investigative Steps & Solutions:
-
Aqueous Workup: Perform an acid-base wash. Dissolve the crude product in an organic solvent (like ethyl acetate). Wash with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Co-evaporation: Dissolve the oily product in a suitable solvent (e.g., toluene) and evaporate it under reduced pressure. This can help remove traces of acetic acid and other volatile impurities azeotropically. Repeat 2-3 times.
-
Recrystallization: After a thorough workup, attempt recrystallization from a suitable solvent system. Ethanol has been reported to be effective.[2] If the product is still oily, try adding a non-polar co-solvent (like hexanes) to a concentrated solution of the product in a polar solvent (like ethyl acetate) to induce precipitation.
-
Issue 3: Unexpected peaks are observed in the ¹H NMR spectrum, complicating analysis.
-
Probable Cause: This could be due to several factors, including residual solvents, byproducts from the acetylating agent, or more complex side reactions.
-
Investigative Steps & Solutions:
-
Identify Common Solvents: Compare unknown peaks to the known chemical shifts of common laboratory solvents (DCM, ethyl acetate, ethanol, etc.).
-
Look for Acetic Acid: A singlet around 2.1 ppm can indicate both the acetyl group of the product and residual acetic acid. Integration of the product's other peaks (e.g., piperidine ring protons) can help determine if the singlet at 2.1 ppm is larger than expected.
-
Consider Mixed Anhydride Formation: The carboxylic acid could react with acetic anhydride to form a mixed anhydride. This species is generally unstable and would likely hydrolyze during aqueous workup, but traces might be observable under anhydrous conditions. Its presence would be indicated by complex carbonyl signals in the ¹³C NMR spectrum. A thorough aqueous workup should eliminate this impurity.
-
Advanced Purification: If simple washing and recrystallization fail, column chromatography on silica gel may be necessary. A gradient elution of methanol in DCM (e.g., 0-5% MeOH) is a good starting point.[2]
-
Data Summary: Common Impurities
| Impurity | Chemical Formula | Likely Origin | Identification Method | Mitigation Strategy |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | Incomplete Reaction | TLC (lower Rf than product), ¹H NMR | Increase acetylating agent stoichiometry, extend reaction time |
| Acetic Acid | C₂H₄O₂ | Byproduct of Acetylation | ¹H NMR (singlet ~2.1 ppm), acidic pH | Aqueous wash with mild base (e.g., NaHCO₃) |
| Water | H₂O | Atmospheric moisture, reagents | - | Use anhydrous solvents and reagents, perform under inert atmosphere |
Part 3: Key Protocols & Methodologies
Protocol 3.1: Standard Synthesis of this compound
-
To a round-bottom flask charged with piperidine-4-carboxylic acid (1.0 eq), add anhydrous dichloromethane (DCM) to create a slurry.
-
Place the flask in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.
-
Remove the ice bath and allow the reaction to stir at ambient temperature for 23 hours.[2]
-
Monitor the reaction's completion by TLC (10% MeOH/DCM).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Proceed with the purification protocol below.
Protocol 3.2: Purification by Acid-Base Extraction and Recrystallization
-
Dissolve the crude residue from Protocol 3.1 in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2x). Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Recrystallize the solid from hot ethanol to yield pure this compound as a white crystalline solid.[2] The reported melting point is in the range of 180-186 °C.[1][3]
Part 4: Mechanistic Visualizations
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Main reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Stability and degradation of 1-Acetylpiperidine-4-carboxylic acid
Subject: A Comprehensive Guide to the Stability and Degradation of 1-Acetylpiperidine-4-carboxylic acid for Researchers and Drug Development Professionals
Introduction
This compound is a key building block in the synthesis of a multitude of pharmacologically active compounds. Its chemical stability is paramount to ensuring the integrity, purity, and safety of active pharmaceutical ingredients (APIs) and their intermediates. This technical support guide provides an in-depth exploration of the stability profile of this compound, offering troubleshooting advice and frequently asked questions (FAQs) to assist researchers in their experimental endeavors. Our approach is grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, to proactively identify potential stability issues.[1][2]
Frequently Asked Questions (FAQs) on Stability and Degradation
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[3] It is crucial to protect it from moisture to prevent hydrolysis and from strong oxidizing agents to avoid potential degradation.[3] Inconsistent environmental controls, such as fluctuations in temperature and humidity, are common pitfalls that can lead to inaccurate stability data.
Q2: I observed clumping of the solid material over time. Is this a sign of degradation?
A2: Clumping is more likely a physical change due to moisture absorption rather than chemical degradation, especially if the material has been exposed to ambient air. However, the presence of moisture can facilitate hydrolytic degradation over extended periods. It is recommended to perform a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the integrity of the material.
Solution Stability
Q3: My this compound solution appears to have a decreased concentration over time when dissolved in an aqueous buffer. What could be the cause?
A3: A decrease in concentration in aqueous solutions often points towards hydrolytic degradation of the N-acetyl amide bond. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution. Both acidic and basic conditions can catalyze this degradation.[4] To mitigate this, prepare fresh solutions for your experiments whenever possible and store stock solutions at low temperatures (e.g., 2-8°C) for short periods. For longer-term storage, consider using a non-aqueous solvent if your experimental design permits.
Q4: I need to adjust the pH of my solution containing this compound. Are there any pH ranges I should avoid?
A4: Yes. Both strongly acidic (pH < 3) and strongly basic (pH > 9) conditions should be avoided, as they can significantly accelerate the hydrolysis of the amide bond.[4] If pH adjustment is necessary, use buffers to maintain a pH as close to neutral as possible (pH 6-8) to enhance stability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and analysis of this compound and its downstream products.
Issue 1: Appearance of an Unexpected Impurity in a Reaction Mixture
-
Observation: An unexpected peak is observed during in-process control analysis by HPLC or LC-MS.
-
Potential Cause: This could be a degradation product of this compound. The most probable degradant is Piperidine-4-carboxylic acid , formed via hydrolysis of the N-acetyl group.
-
Troubleshooting Steps:
-
Confirm the Identity: If you have a reference standard for Piperidine-4-carboxylic acid, co-inject it to see if the retention times match. Alternatively, use LC-MS to check if the mass of the impurity corresponds to that of Piperidine-4-carboxylic acid (Molecular Weight: 129.16 g/mol ).
-
Investigate the Cause: Review your reaction conditions. Was the reaction run under strongly acidic or basic conditions? Was there prolonged exposure to high temperatures in an aqueous environment?
-
Mitigation: If the degradation is confirmed, consider modifying your reaction conditions. This could involve using a milder pH, lowering the reaction temperature, or reducing the reaction time. If possible, minimizing the amount of water in the reaction mixture can also help.
-
Issue 2: Inconsistent Results in Biological Assays
-
Observation: There is significant variability in the results of biological assays using solutions of a compound synthesized from this compound.
-
Potential Cause: The active compound might be degrading in the assay medium. If the N-acetylpiperidine moiety is still present in your final molecule, it could be susceptible to hydrolysis, leading to a decrease in the concentration of the active compound over the course of the assay.
-
Troubleshooting Steps:
-
Assess Solution Stability: Perform a time-course study by preparing your compound in the assay buffer and analyzing its purity and concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the assay conditions (temperature, pH).
-
Identify Degradants: Use LC-MS to identify any degradation products formed during the stability study.
-
Optimize Assay Conditions: If degradation is observed, consider reducing the incubation time of the assay or adjusting the pH of the buffer to a more neutral range if the assay permits. Preparing fresh solutions immediately before use is highly recommended.
-
Issue 3: Challenges in HPLC Analysis
-
Observation: Peak tailing or shifting retention times are observed for this compound or its primary degradant, Piperidine-4-carboxylic acid.
-
Potential Cause: These are polar compounds containing a carboxylic acid and, in the case of the degradant, a secondary amine. These functional groups can interact with active sites on the HPLC column, leading to poor peak shape.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of the carboxylic acid and the piperidine nitrogen is pH-dependent. Adjusting the mobile phase pH can significantly improve peak shape. For reversed-phase HPLC, a mobile phase with a pH around 2.5-3.5 will protonate the carboxylic acid, reducing its interaction with the stationary phase.
-
Use of an Appropriate Column: A column with a polar-embedded group or one designed for polar compounds may provide better peak shape.
-
Ion-Pairing Agents: For very challenging separations, the use of an ion-pairing agent in the mobile phase can be considered, although this can complicate method development and column cleaning.
-
Check for Column Contamination: Contaminants on the column can also lead to peak shape issues. Ensure proper column washing and regeneration protocols are in place.[6]
-
Forced Degradation: A Predictive Approach
A forced degradation study is a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1] This helps in identifying potential degradation products and pathways.
Predicted Degradation Pathways
The primary anticipated degradation pathway for this compound is hydrolysis. Other potential pathways include oxidation, thermal decomposition, and photodecomposition.
Caption: Predicted major degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Table 1: Suggested Conditions for Forced Degradation Studies
| Stress Condition | Suggested Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C for 24-48 hours | Hydrolysis of the N-acetyl amide bond |
| Base Hydrolysis | 0.1 M NaOH, 60°C for 24-48 hours | Hydrolysis of the N-acetyl amide bond |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours | Formation of N-oxides, potential ring opening |
| Thermal Degradation | Solid state, 80°C for 48 hours | Decomposition (less likely to be the primary pathway) |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light | Photochemical reactions (pathways to be determined) |
Step-by-Step Protocol for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 1. Include a control sample that is not subjected to stress.
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method, preferably with a mass spectrometry (MS) detector to aid in the identification of degradants.
-
Data Evaluation:
-
Calculate the percentage of degradation in each sample.
-
Identify any significant degradation products.
-
Based on the identified degradants, propose the degradation pathways.
-
Conclusion
A thorough understanding of the stability and degradation profile of this compound is essential for its effective use in research and drug development. The primary degradation pathway to consider is the hydrolysis of the N-acetyl amide bond, which is accelerated by both acidic and basic conditions. By implementing the troubleshooting strategies and predictive degradation studies outlined in this guide, researchers can ensure the quality and reliability of their experimental outcomes.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. pharmadekho.com [pharmadekho.com]
Technical Support Center: Purification of 1-Acetylpiperidine-4-carboxylic Acid
Welcome to the technical support center for 1-Acetylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Understanding the Compound and Common Impurities
Q1: What are the key properties of this compound and why is its purity crucial?
This compound, also known as N-acetylisonipecotic acid, is a white crystalline solid with a melting point in the range of 180-184 °C.[1][2][3][4] It is a derivative of piperidine and a valuable building block in the synthesis of various pharmaceuticals, including CNS depressants and HIV treatments.[3]
The purity of this compound is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development. Common impurities can originate from starting materials, side-products from the synthesis, or degradation. A frequent synthetic route is the acetylation of isonipecotic acid.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H13NO3 | [3][6][7] |
| Molecular Weight | 171.19 g/mol | [1][3][7] |
| Melting Point | 180-184 °C | [1][2][3] |
| Water Solubility | 50 g/L (at 20 °C) | [1][3] |
| pKa | ~4.35-4.45 | [1][8] |
Q2: What are the most common impurities I should expect when synthesizing or using this compound?
Understanding the potential impurities is the first step in developing a robust purification strategy. The nature of impurities will largely depend on the synthetic route employed.
Common Impurity Classes:
-
Unreacted Starting Materials: The most common starting material is isonipecotic acid (piperidine-4-carboxylic acid). Its presence can be detected by analytical techniques such as NMR or LC-MS.
-
Reagent-Related Impurities: Acetic anhydride or acetyl chloride are often used for the acetylation step. Residual acetic acid is a common byproduct.
-
Byproducts of Side Reactions: Over-acetylation or other unintended reactions can lead to structurally similar impurities that may be challenging to separate.
-
Solvent and Water: Residual solvents from the reaction or workup, as well as water, are common impurities that can affect downstream applications.[9]
A general workflow for identifying and purifying piperidine derivatives is outlined below.
Caption: General workflow for the purification of this compound.
Section 2: Troubleshooting Purification by Acid-Base Extraction
Q3: My product is contaminated with neutral and basic impurities. How can I use acid-base extraction for purification?
Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral and basic impurities.[10][11] The principle lies in the differential solubility of the compound and impurities in aqueous and organic phases at varying pH levels.[10][12]
The carboxylic acid group can be deprotonated with a weak base to form a water-soluble carboxylate salt.[12][13][14] Neutral impurities will remain in the organic phase, and basic impurities can be removed by a subsequent wash with a dilute acid.[10]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, like sodium bicarbonate.[13] It is crucial to use a weak base to avoid hydrolysis of the acetyl group.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a dilute strong acid, such as 1M HCl, while stirring until the pH is acidic (pH ~2-3).[15] This will re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution as it is less soluble in water in its neutral form.[12][13]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
Section 3: Troubleshooting Purification by Recrystallization
Q4: I have a solid product with a broad melting point, suggesting impurities. How do I choose the right solvent for recrystallization?
Recrystallization is an effective method for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Guide for Recrystallization:
| Solvent | Boiling Point (°C) | Suitability for this compound | Comments |
| Water | 100 | Good | The compound has moderate solubility in cold water and is very soluble in hot water.[8] |
| Ethanol | 78 | Good | Often used for recrystallization of similar compounds.[5] A mixture with water can be effective. |
| Isopropanol | 82 | Fair | Can be a good alternative to ethanol. |
| Ethyl Acetate | 77 | Poor | Generally, the compound is not sufficiently soluble. |
| Acetone | 56 | Fair | Can be effective, but its low boiling point may lead to rapid crystallization and trapping of impurities. |
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a larger flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Section 4: Advanced Purification and Analysis
Q5: After initial purification, my HPLC analysis still shows minor impurities. What are my next steps?
For high-purity requirements, such as in pharmaceutical applications, column chromatography is a powerful tool for removing trace impurities.
Troubleshooting HPLC and Column Chromatography:
-
Peak Tailing in HPLC: For piperidine derivatives, peak tailing can occur due to interactions between the basic nitrogen and acidic silanol groups on the stationary phase.[16] Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape.[16]
-
Column Chromatography Eluent Selection: A good starting point for eluent selection can be determined by thin-layer chromatography (TLC). For this compound, a polar solvent system is required. A mixture of dichloromethane and methanol is often effective for similar compounds.[17] Adding a small amount of acetic or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and improve the separation.
Q6: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the purity and structure of your this compound.
-
Melting Point: A sharp melting point within the literature range (180-184 °C) is a good indicator of purity.[1][2][3]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7][18]
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive technique for determining the purity of the compound. Purity should ideally be >95% for most applications.[5]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid and amide carbonyls.[7][18]
By systematically applying these troubleshooting guides and analytical methods, you can effectively remove impurities and obtain high-purity this compound for your research and development needs.
References
- 1. 1-Acetyl-4-piperidinecarboxylic acid CAS#: 25503-90-6 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1-Acetyl-4-piperidinecarboxylic acid | 25503-90-6 [amp.chemicalbook.com]
- 4. 001chemical.com [001chemical.com]
- 5. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 6. indiamart.com [indiamart.com]
- 7. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 8. This compound(25503-90-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. vernier.com [vernier.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up of 1-Acetylpiperidine-4-carboxylic acid production
An invaluable intermediate in pharmaceutical development, 1-Acetylpiperidine-4-carboxylic acid serves as a crucial building block for a range of biologically active molecules.[1] Its synthesis, primarily through the N-acetylation of isonipecotic acid, is a well-established route. However, transitioning this synthesis from the bench to a pilot or production scale introduces a unique set of challenges that can impact yield, purity, and process efficiency.
This Technical Support Center is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and data-driven solutions to the common hurdles encountered during the scale-up production of this compound. Our guidance is structured to not only solve immediate experimental issues but also to build a foundational understanding of the critical process parameters governing this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most direct and widely adopted method is the N-acetylation of isonipecotic acid (piperidine-4-carboxylic acid) using acetic anhydride.[2] This reaction is mechanistically straightforward, involving the nucleophilic attack of the secondary amine on the carbonyl carbon of acetic anhydride.[3] While other acetylating agents like acetyl chloride can be used, acetic anhydride is often preferred for scale-up due to its lower cost, higher boiling point, and the fact that the byproduct, acetic acid, is less corrosive and more easily removed than hydrochloric acid.
Q2: Are there significant safety concerns when scaling up the N-acetylation with acetic anhydride?
A2: Yes. The reaction between an amine and acetic anhydride is exothermic. On a small scale, this exotherm is easily dissipated. During scale-up, the surface-area-to-volume ratio decreases, hindering heat dissipation. Uncontrolled addition of acetic anhydride can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a pressure buildup in the reactor. It is critical to implement controlled addition of the reagent and ensure adequate cooling capacity. Acetic anhydride is also corrosive and lachrymatory, requiring appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
Q3: How does the quality of the starting isonipecotic acid affect the final product?
A3: The purity of the starting isonipecotic acid is paramount. Impurities in the starting material, such as residual salts from its synthesis or other organic contaminants, can carry through the process or interfere with the acetylation reaction. This can lead to lower yields and the formation of difficult-to-remove impurities in the final product. We recommend sourcing high-purity isonipecotic acid (≥98%) and performing an incoming quality control check via titration or HPLC.
Q4: What are the primary challenges in purifying this compound at a large scale?
A4: The main challenges are removing unreacted starting material, the acetic acid byproduct, and other process-related impurities. While laboratory-scale purification often relies on recrystallization[2], this can be inefficient and lead to significant yield loss at scale. A common large-scale issue is the product oiling out or failing to crystallize effectively due to residual solvents or impurities. A more robust, scalable method involves an acid-base workup, where the carboxylic acid product is selectively extracted into a basic aqueous phase, washed, and then precipitated by re-acidification.[4] This method effectively removes neutral and basic impurities.
Q5: Which analytical techniques are best suited for in-process control and final product release?
A5: For monitoring reaction completion, Thin Layer Chromatography (TLC) is a quick and effective tool. For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric or formic acid provides excellent separation.[5] Gas Chromatography (GC) can also be used to assess purity.[1] For final product characterization, techniques like 1H NMR, 13C NMR, and Mass Spectrometry should be used to confirm the structure.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis.
Issue 1: Low or Inconsistent Yield
Q: We are experiencing significantly lower yields (<70%) upon scaling the reaction from 10g to 1kg. What are the likely causes?
A: Low yield during scale-up is a common problem that can often be traced to several factors. A systematic investigation is the best approach.
-
Causality:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing in a larger reactor, which prevents the reactants from interacting effectively.
-
Reagent Degradation: Acetic anhydride is sensitive to moisture. If it has been improperly stored or if the reaction is run under non-inert conditions, the anhydride can hydrolyze to acetic acid, reducing the amount of active acetylating agent available.
-
Mechanical Loss During Work-up: Transferring large volumes of slurries and solutions can lead to significant mechanical losses. Inefficient filtration or incomplete transfer of the product cake are common culprits.
-
Sub-optimal Isolation/Purification: If relying solely on direct crystallization from the reaction mixture, significant amounts of product may remain in the mother liquor, especially if impurities are inhibiting crystallization.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Product Fails to Crystallize or Oils Out
Q: During the final isolation step, our product is precipitating as a sticky oil instead of a filterable crystalline solid. How can we resolve this?
A: This is a classic sign of impurities interfering with the crystal lattice formation or the presence of excess solvent.
-
Causality:
-
Residual Acetic Acid/Solvent: The most common cause. Acetic acid, a byproduct of the reaction, can form a low-melting eutectic mixture with the product. Similarly, residual reaction solvent can act as an anti-solvent or oiling agent.
-
Unreacted Starting Material: Isonipecotic acid has different solubility properties and can disrupt the crystallization of the acetylated product.
-
Rapid Cooling: Crash-cooling the solution favors amorphous precipitation (oiling out) over ordered crystal growth.
-
-
Solutions:
-
Implement an Acid-Base Work-up: This is the most robust solution. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and extract the product into a basic aqueous solution (e.g., 1M NaOH). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, slowly acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the pure product, which can then be filtered.
-
Optimize Crystallization Conditions:
-
Solvent System: A mixture of isopropanol and diethyl ether has been reported to be effective.[2] Experiment with different solvent/anti-solvent ratios.
-
Controlled Cooling: Cool the solution slowly and with gentle agitation. Seeding with a small crystal of pure product can often induce proper crystallization.
-
Trituration: If an oil forms, try removing the supernatant and triturating the oil with a non-polar solvent like diethyl ether or hexanes. This can often strip away impurities and induce solidification.[2]
-
-
Issue 3: Final Product Purity is Low (<98% by HPLC)
Q: Our final product shows several impurities by HPLC, including unreacted starting material. What purification strategies can we employ?
A: Achieving high purity at scale requires a more rigorous purification strategy than simple precipitation.
-
Causality:
-
Incomplete Reaction: As discussed in Issue 1, if the reaction is not driven to completion, you will have starting material contamination.
-
Side Reactions: While the N-acetylation is generally clean, prolonged exposure to high temperatures could lead to minor degradation products.
-
Inefficient Purification: Direct crystallization is often not selective enough to remove all impurities effectively.
-
-
Solutions:
-
Drive the Reaction to Completion: Use a slight excess of acetic anhydride (1.1-1.2 equivalents) and ensure the reaction is monitored by an in-process control (e.g., TLC or HPLC) until no starting material is detected.
-
Acid-Base Extraction: As detailed in the previous section, this is a highly effective method for removing both unreacted starting material (which has different pKa and solubility) and other impurities.
-
Recrystallization: If the product is already reasonably pure (>95%), a final recrystallization from a suitable solvent system can upgrade the purity to ≥99%. A good starting point is a mixture of a polar solvent in which the product is soluble at high temperatures (like isopropanol or ethanol) and a non-polar anti-solvent (like diethyl ether or heptane).
-
Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes a robust method for the synthesis at a 1 kg scale, incorporating best practices for yield and purity.
Workflow Diagram:
Caption: Scalable Workflow for Synthesis and Purification.
Step-by-Step Methodology:
-
Reactor Setup: To a 20L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge isonipecotic acid (1.0 kg, 7.74 mol).
-
Solvent Charge: Add glacial acetic acid (5.0 L) to the reactor. Stir the mixture to form a slurry.
-
Reagent Addition: Under nitrogen, begin the controlled addition of acetic anhydride (0.87 kg, 8.51 mol, 1.1 eq) via an addition funnel over a period of 60-90 minutes. Monitor the internal temperature, maintaining it below 50°C using the reactor cooling jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110-115°C) and hold for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take a sample from the reaction mixture, quench it, and analyze by TLC or HPLC to confirm the absence of starting isonipecotic acid. If the reaction is incomplete, continue refluxing for another 1-2 hours.
-
Isolation: Cool the reaction mixture to ambient temperature (20-25°C). Slowly add toluene (10 L) as an anti-solvent over 1 hour to precipitate the product.
-
Filtration & Washing: Filter the resulting solid through a Nutsche filter. Wash the filter cake thoroughly with toluene (2 x 2 L) to remove residual acetic acid.
-
Purification: Transfer the wet cake back to the reactor. Add acetone (5 L) and stir the slurry at ambient temperature for 1 hour. This slurry wash helps remove any remaining colored impurities.
-
Final Drying: Filter the purified solid and wash with a small amount of fresh acetone (1 L). Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Data Summary: Process Parameters
The following table summarizes key process parameters and expected outcomes for the described protocol.
| Parameter | Value | Rationale / Expected Outcome |
| Scale | 1.0 kg Isonipecotic Acid | Demonstrates scalability of the process. |
| Acetic Anhydride (eq.) | 1.1 equivalents | A slight excess ensures the reaction goes to completion. |
| Solvent | Glacial Acetic Acid | Excellent solvent for both reactant and product at high temp. |
| Reaction Temperature | 110-115°C (Reflux) | Provides sufficient energy to drive the reaction efficiently. |
| Reaction Time | 4-6 hours | Typically sufficient for >99% conversion. |
| Isolation Method | Toluene anti-solvent precipitation | Effective for initial isolation of crude product. |
| Purification Method | Acetone slurry wash | Removes residual acetic acid and other soluble impurities. |
| Expected Yield | 85-92% | High-yielding and robust process. |
| Expected Purity (HPLC) | ≥ 99.0% | Meets typical pharmaceutical intermediate quality standards. |
References
Technical Support Center: Reaction Monitoring of 1-Acetylpiperidine-4-carboxylic acid by TLC
Welcome to the technical support center for monitoring the synthesis of 1-acetylpiperidine-4-carboxylic acid using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific analysis. Our focus is on explaining the "why" behind experimental choices to empower you with the expertise to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the TLC analysis of this reaction.
Q1: What is a good starting mobile phase for separating isonipecotic acid from this compound?
A good starting point for a mobile phase is a mixture of a relatively polar and a non-polar solvent. A common system is Dichloromethane (DCM) and Methanol (MeOH). A ratio of 9:1 or 8:2 (DCM:MeOH) is often effective. Because you are working with a carboxylic acid, adding a small amount of acetic or formic acid (around 0.1-2.0%) to the mobile phase can help to produce tighter, more defined spots by suppressing the ionization of the carboxylic acid group and reducing interactions with the silica gel.[1][2]
Q2: I can't see the spots on my TLC plate under UV light. What should I do?
Neither the starting material (isonipecotic acid) nor the product (this compound) are strongly UV-active as they lack significant chromophores.[1] You will need to use a chemical stain for visualization.
Q3: What is the best stain for visualizing my spots?
For carboxylic acids, a bromocresol green stain is highly specific and effective.[3][4] It will reveal the acidic compounds as yellow spots on a green or blue background.[4][5] Another general-purpose stain that can be effective is potassium permanganate (KMnO4), which visualizes most organic compounds as yellow-brown spots on a purple background.[6]
Q4: My spots are streaking. What's causing this?
Streaking is a common issue when dealing with polar, acidic, or basic compounds on silica gel TLC plates.[2][7] The primary causes are:
-
Sample Overloading: You may have spotted too much of your reaction mixture on the plate.[1][7][8] Try diluting your sample before spotting.
-
Strong Interaction with Silica: Carboxylic acids can strongly interact with the acidic silanol groups on the silica gel plate, leading to tailing.[2] Adding a small amount of a volatile acid like acetic or formic acid to your mobile phase can mitigate this.[1][2]
-
Inappropriate Spotting Solvent: If your sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking.
In-depth Troubleshooting Guides
This section provides detailed solutions to more complex problems you might encounter.
Problem 1: Poor Separation of Spots (Rf values are too close)
Symptoms:
-
The starting material and product spots are overlapping or have very similar Rf values.
-
It's difficult to determine if the reaction has gone to completion.
Causality and Solution:
The N-acetylation of isonipecotic acid results in a product that is slightly less polar. However, both molecules are still quite polar due to the carboxylic acid and the piperidine ring (or amide in the product). If your initial solvent system is too polar, both compounds will travel far up the plate with little separation. Conversely, if it's not polar enough, they will both remain near the baseline.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity:
-
If spots are too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol). For example, move from an 8:2 DCM:MeOH mixture to a 9:1 or 9.5:0.5 mixture.[1]
-
If spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.[1] For instance, change from a 9:1 DCM:MeOH mixture to an 8:2 or 7:3 mixture.
-
-
Incorporate an Acid Modifier: As mentioned in the FAQs, adding 0.1-2.0% acetic or formic acid to your eluent is crucial for obtaining sharp spots with carboxylic acids.[1][2] This ensures the carboxylic acid is protonated, reducing its interaction with the silica gel.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider a complete change. A system like Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW) in an 80/10/5/5 ratio can be effective for very polar compounds.[9]
Experimental Protocol: Optimizing Mobile Phase
-
Prepare three separate developing chambers with different mobile phase compositions (e.g., 9:1 DCM:MeOH, 8:2 DCM:MeOH, and 8:2 DCM:MeOH with 1% acetic acid).
-
On a single TLC plate, spot the starting material, the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Develop the plate in the first solvent system.
-
Dry the plate and visualize with a suitable stain.
-
Repeat with the other solvent systems on new plates to compare the separation.
Problem 2: Spots are Not Visible or Very Faint
Symptoms:
-
After developing and staining the TLC plate, no spots or only very faint spots are visible.
Causality and Solution:
This issue can arise from several factors, from sample concentration to the choice of visualization method.
Troubleshooting Steps:
-
Increase Sample Concentration: The concentration of your analyte on the plate might be too low.[1][8]
-
Verify Your Staining Technique:
-
Bromocresol Green: This stain is specific for acidic compounds.[3][4] Ensure your staining solution is prepared correctly. A positive result gives yellow spots on a green or blue background.[4][5]
-
Potassium Permanganate (KMnO4): This is a strong oxidizing agent and a good general stain.[6] Overheating the plate after dipping can cause the background to darken excessively, obscuring the spots. Heat gently until the spots appear.
-
Iodine: While a common stain, it is often not effective for carboxylic acids.[3]
-
-
Check for Volatility: While this compound is not highly volatile, some reaction byproducts or starting materials might be. If you are heating the plate too aggressively before or after staining, you could be evaporating your compound.
Problem 3: The Reaction Appears Complete on TLC, but Work-up Yields are Low
Symptoms:
-
The TLC plate shows complete consumption of the starting material.
-
After aqueous work-up and extraction, the final product yield is significantly lower than expected.
Causality and Solution:
The product, this compound, is a polar molecule with a carboxylic acid group, making it somewhat water-soluble. During an aqueous work-up, a significant portion of the product may remain in the aqueous layer, especially if the pH is not controlled.
Troubleshooting Workflow:
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. epfl.ch [epfl.ch]
- 6. TLC stains [reachdevices.com]
- 7. chembam.com [chembam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 1-Acetylpiperidine-4-carboxylic Acid
Welcome to the technical support guide for the purification of 1-Acetylpiperidine-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on selecting alternative recrystallization solvents and troubleshooting common experimental challenges. Our focus is on the underlying chemical principles to empower you to make informed decisions for achieving high purity and yield.
Understanding the Molecule: this compound
Before selecting a solvent, it is crucial to understand the physicochemical properties of the target compound, this compound (CAS No: 25503-90-6).[1]
-
Structure and Functional Groups: The molecule possesses a polar carboxylic acid group (-COOH) and a tertiary amide group (-N(C=O)CH₃). These groups are capable of acting as both hydrogen bond donors (the carboxylic acid proton) and acceptors (the carbonyl oxygens and the amide nitrogen). This dual nature dictates its solubility in polar solvents.
-
Physical Properties: It is a white crystalline solid with a melting point in the range of 180-184 °C.[2] A high melting point suggests strong intermolecular forces within the crystal lattice, primarily hydrogen bonding.
-
Known Solubility: Literature and supplier data indicate it is very soluble in water, slightly soluble in methanol, and has been successfully recrystallized from ethanol.[3][4][5]
The challenge in recrystallizing this compound is finding a solvent (or solvent system) that fully solubilizes it at an elevated temperature but offers significantly lower solubility upon cooling to maximize crystal recovery.
Principles of Solvent Selection for Recrystallization
The ideal recrystallization solvent should meet several criteria, as outlined by established laboratory techniques.[6]
-
High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent.[7]
-
Low Solvency at Low Temperature: Upon cooling, the compound's solubility should decrease sharply, promoting crystallization and maximizing the yield.
-
Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Logical Flow for Solvent Selection
The following diagram illustrates a systematic approach to selecting a suitable recrystallization solvent.
Caption: Workflow for selecting a recrystallization solvent.
Recommended Alternative Solvents & Systems
Given the polar nature of this compound, the following solvents and systems are recommended for screening.
Solvent Property Data Summary
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Key Considerations |
| Water | 100 | 80.1 | High solubility noted.[4] May require a large volume or co-solvent for good recovery. Excellent "green" solvent.[8] |
| Ethanol (EtOH) | 78 | 24.5 | Proven to work.[3] Good general-purpose polar protic solvent. |
| Isopropanol (IPA) | 82 | 18.3 | Slightly less polar than ethanol; may offer a better solubility gradient. |
| Acetonitrile (MeCN) | 82 | 37.5 | A polar aprotic solvent often effective for amides.[9] Can yield high-quality crystals. |
| Acetone | 56 | 20.7 | Good solvent for polar compounds; its volatility makes it easy to remove. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium polarity; often used in mixed-solvent systems. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | A greener, more sustainable alternative to THF.[10] |
Promising Mixed-Solvent Systems (Binary Systems)
A mixed-solvent system is ideal when no single solvent provides the desired temperature-dependent solubility profile. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent".
-
Ethanol / Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow to cool.
-
Acetone / Heptane: A common combination of a polar solvent and a non-polar anti-solvent.[11]
-
Ethyl Acetate / Heptane: Similar to the above, this is a standard system for compounds of intermediate polarity.[11]
-
Acetonitrile / Water: Can be very effective but requires careful control of the addition of water as an anti-solvent.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystal lattice. This is common when the solution is supersaturated or cools too quickly.[12]
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Troubleshooting Steps:
-
Add More Solvent: The concentration may be too high. Add a small amount (1-5% more) of the hot solvent to decrease the saturation point and allow crystallization to occur at a lower temperature.[12]
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure the cooling rate is very gradual.
-
Change Solvents: The boiling point of your solvent may be too high relative to the compound's melting point in the presence of impurities. Select a solvent with a lower boiling point.
-
For Mixed Solvents: If using a binary system, add more of the primary "good" solvent to increase overall solubility.[12]
-
Q2: The solution has cooled to room temperature (or below), but no crystals have formed. What should I do?
A2: This indicates that the solution is not yet supersaturated, or that nucleation has not been initiated.
-
Troubleshooting Steps:
-
Induce Crystallization (Nucleation):
-
Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This provides a template for crystal growth.
-
-
Reduce Solvent Volume: You may have used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (10-20%), then attempt to cool it again.
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.
-
Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible anti-solvent (e.g., add heptane dropwise to an ethyl acetate solution) until turbidity appears, then warm to redissolve and cool again.
-
Q3: My final yield of purified crystals is very low. What are the common causes?
A3: Low yield is a frequent issue and can stem from several factors.[12]
-
Troubleshooting Steps:
-
Excess Solvent: This is the most common cause. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor upon cooling.[7]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or funnel. Ensure the funnel and receiving flask are pre-heated.
-
Washing with a Warm Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[7]
-
Inappropriate Solvent Choice: The solubility of your compound in the cold solvent may still be too high. Re-evaluate your solvent choice by performing small-scale tests.
-
Q4: The recrystallized product is still colored or appears impure. What went wrong?
A4: This suggests that the chosen solvent system is not effectively separating the compound from certain impurities.
-
Troubleshooting Steps:
-
Activated Charcoal: If the impurities are colored, they can often be removed by adding a very small amount of activated charcoal to the hot solution before filtration. Use sparingly, as charcoal can also adsorb your product.
-
Re-evaluate the Solvent: The impurity may have a similar solubility profile to your product in the chosen solvent. Test a different solvent or solvent system where the impurity has significantly different solubility.
-
Perform a Second Recrystallization: A second pass may be necessary to achieve the desired level of purity.
-
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate or heating mantle.
Protocol 1: Small-Scale Solvent Screening
This protocol helps you quickly identify promising solvents using minimal material.
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, acetonitrile, ethyl acetate) dropwise at room temperature, swirling after each drop.
-
Observation 1: If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
For tubes where the solid is insoluble or sparingly soluble, heat the mixture gently in a hot water bath.
-
Observation 2: If the solid dissolves completely when hot, this is a promising solvent. If it remains insoluble, it is unsuitable as a single solvent but could be an anti-solvent.
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation 3: Note the quantity and quality of crystals formed. The solvent that yields the most substantial amount of crystalline solid is the best candidate for scale-up.
Protocol 2: Standard Single-Solvent Recrystallization Workflow
The following diagram outlines the standard procedure.
Caption: Standard single-solvent recrystallization workflow.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent and bring the mixture to a boil while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals to a constant weight.
References
- 1. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 4. This compound(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 1-Acetyl-4-piperidinecarboxylic acid CAS#: 25503-90-6 [m.chemicalbook.com]
- 6. mt.com [mt.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: 1-Acetylpiperidine-4-carboxylic acid vs. its Boc-Protected Analog
A Senior Application Scientist's Guide to Selecting the Optimal Piperidine Building Block
In the landscape of pharmaceutical and fine chemical synthesis, the piperidine moiety is a cornerstone, prized for its prevalence in bioactive molecules and its utility as a versatile scaffold. The strategic manipulation of this core structure often hinges on the judicious use of protecting groups for the piperidine nitrogen. This guide provides an in-depth comparative analysis of two frequently employed building blocks: 1-Acetylpiperidine-4-carboxylic acid and its tert-butoxycarbonyl (Boc)-protected counterpart, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
This analysis is designed for researchers, scientists, and drug development professionals, offering a field-proven perspective on the practical implications of choosing between an acetyl and a Boc protecting group. We will delve into their physicochemical properties, reactivity in the crucial context of amide bond formation, and the starkly different conditions required for their removal, all supported by experimental data and detailed protocols.
At a Glance: Key Physicochemical and Practical Differences
The choice between an acetyl and a Boc protecting group is not merely a matter of preference but a strategic decision that impacts reaction compatibility, stability, and the overall efficiency of a synthetic route. The following table summarizes the fundamental distinctions between these two vital reagents.
| Property | This compound | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
| Molecular Formula | C₈H₁₃NO₃[1] | C₁₁H₁₉NO₄[2] |
| Molecular Weight | 171.19 g/mol [1] | 229.27 g/mol |
| CAS Number | 25503-90-6[1] | 84358-13-4[2] |
| Typical Form | Solid | Solid |
| Deprotection Condition | Harsh: Strong acid (e.g., HCl) or base (e.g., NaOH) with heating. | Mild: Acid-labile (e.g., TFA in DCM at room temperature).[] |
| Stability | Stable to mild acidic and basic conditions. | Stable to a wide range of non-acidic reagents. |
| Applications | Intermediate in the synthesis of pharmaceuticals, particularly neurological drugs.[4] | Widely used in peptide synthesis and as a building block in drug discovery. |
The Core Dichotomy: Acetyl vs. Boc Protection
The fundamental difference between the acetyl and Boc groups lies in their electronic nature and, consequently, their lability. The acetyl group, an amide, is significantly more robust and resistant to cleavage. This stability, however, comes at the cost of requiring harsh conditions for its removal, which can be detrimental to sensitive functional groups elsewhere in the molecule.
Conversely, the Boc group, a carbamate, is designed for facile removal under mild acidic conditions. This "orthogonality" to many other protecting groups is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex molecules.[][5]
Comparative Reactivity in Amide Bond Formation
A primary application of both this compound and its Boc-protected analog is in the formation of amide bonds, a ubiquitous transformation in medicinal chemistry. The choice of protecting group can influence the reaction conditions and overall efficiency.
Amide Coupling with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
The Boc-protected analog is extensively used in amide coupling reactions, often employing standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) or a catalyst like 4-(Dimethylamino)pyridine (DMAP).
Experimental Protocol: Amide Coupling with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Objective: To synthesize an amide by coupling 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with a primary amine.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the primary amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a classic and effective method for activating the carboxylic acid. EDC forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.[6][7]
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards amide formation.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agents.
Amide Coupling with this compound
While less commonly documented in readily available literature for standard amide coupling, this compound can be utilized in a similar fashion. However, the inherent stability of the N-acetyl group allows for a broader range of reaction conditions, including those that might be incompatible with the acid-sensitive Boc group.
Experimental Protocol: Amide Coupling with this compound
Objective: To synthesize an amide by coupling this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C and slowly add the acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Causality Behind Experimental Choices:
-
Acid Chloride Formation: This method converts the carboxylic acid into a highly reactive acyl chloride, which readily reacts with amines to form amides. This is a robust and often high-yielding method.[7]
-
Triethylamine/Pyridine: A base is required to neutralize the HCl generated during the acylation of the amine.
The Critical Step: Deprotection Strategies
The ease and selectivity of protecting group removal are often the deciding factors in a synthetic plan. Here, the acetyl and Boc groups present a stark contrast.
Deprotection of the Boc Group: A Mild and Orthogonal Approach
The Boc group is renowned for its acid lability, allowing for its removal under mild conditions that leave many other functional groups and protecting groups intact.[]
Caption: Boc deprotection workflow.
Experimental Protocol: Boc Deprotection
Objective: To remove the Boc protecting group from a piperidine derivative.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized with a base and extracted.
Causality Behind Experimental Choices:
-
TFA: A strong acid that efficiently cleaves the Boc group without requiring harsh conditions or high temperatures.
-
DCM: A common aprotic solvent that is inert to the acidic conditions.
Deprotection of the Acetyl Group: A More Demanding Transformation
The N-acetyl group, being an amide, is significantly more stable and requires more forceful conditions for its cleavage. This typically involves strong acid or base hydrolysis at elevated temperatures.
Caption: N-acetyl deprotection pathways.
Experimental Protocol: N-Acetyl Deprotection (Acidic Hydrolysis)
Objective: To remove the N-acetyl group from a piperidine derivative using acidic conditions.
Materials:
-
N-acetylated piperidine derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the N-acetylated compound in a 1:1 mixture of water and concentrated HCl (to a final concentration of approximately 6M HCl).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a strong base (e.g., NaOH pellets or a concentrated solution) while cooling in an ice bath.
-
Extract the free amine with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality Behind Experimental Choices:
-
Strong Acid and Heat: The amide bond of the N-acetyl group is highly stable and requires significant energy input and a strong acid catalyst to undergo hydrolysis.
Conclusion: A Strategic Choice for the Synthetic Chemist
The selection between this compound and its Boc-protected analog is a critical decision in the design of a synthetic route.
Choose this compound when:
-
The N-acetyl group is a desired final functionality in the target molecule.
-
The synthetic route involves harsh conditions that would cleave a Boc group.
-
A robust, less labile protecting group is required.
Choose 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid when:
-
The piperidine nitrogen needs to be deprotected under mild conditions.
-
The synthesis involves sensitive functional groups that are incompatible with strong acids or bases.
-
An orthogonal protection strategy is necessary for a multi-step synthesis.
Ultimately, the expertise of the synthetic chemist lies in understanding the subtleties of these protecting groups and choosing the one that best aligns with the overall synthetic strategy, ensuring efficiency, high yields, and the successful construction of the target molecule.
References
- 1. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.dk [fishersci.dk]
A Senior Scientist's Guide to the Validation of an HPLC-UV Method for 1-Acetylpiperidine-4-carboxylic Acid Quantification
Introduction: The Analytical Imperative for 1-Acetylpiperidine-4-carboxylic Acid
This compound is a key building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a polar carboxylic acid group and a tertiary amide, presents unique analytical challenges.[1][2][3] Accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products, making a robust, validated analytical method an indispensable tool in the pharmaceutical development workflow.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. We will not only detail the "how" but also the "why" behind the methodological choices, grounding our protocol in the internationally recognized standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] Furthermore, we will objectively compare this workhorse method against more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide a complete analytical perspective.
Section 1: HPLC Method Development & Rationale
The goal is to develop a simple, robust, and reliable isocratic reversed-phase HPLC (RP-HPLC) method. The analyte's polarity is the primary challenge to address.
-
Analyte Characteristics: this compound is a polar, small molecule (M.W. 171.19 g/mol ).[1][2] Highly aqueous mobile phases are typically required for its retention on standard C18 columns, which can lead to issues like phase collapse (dewetting).[8]
-
Column Selection Rationale: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the first choice for its versatility.[9] However, to enhance retention of our polar analyte without risking phase collapse, an "aqueous-stable" C18 or a polar-embedded column is a superior choice. For this guide, we select a C18 column specifically designed for use in highly aqueous mobile phases.
-
Mobile Phase Rationale: To ensure consistent ionization and improve peak shape of the carboxylic acid, the mobile phase must be buffered at a low pH. Operating at a pH of ~2.5-3.0 ensures the carboxylic acid moiety is fully protonated, making the molecule less polar and more amenable to retention by the nonpolar stationary phase.[10] A simple mobile phase of acetonitrile and a phosphate buffer is chosen for its simplicity and UV transparency. A starting point could be a mobile phase of 10% acetonitrile and 90% 20mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).[11]
-
Detection Rationale: The acetyl group provides a weak chromophore. Therefore, detection at a low UV wavelength, such as 210 nm, is necessary to achieve adequate sensitivity. While not as specific as higher wavelengths, this is a common and effective approach for compounds lacking strong chromophores.
Section 2: A Validated HPLC-UV Protocol for Quantification
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[12] Our protocol is designed to meet the rigorous standards of the ICH Q2(R1) guidelines.[4][5]
Experimental Workflow for Method Validation
The overall process follows a structured path from system preparation to the assessment of individual validation parameters.
Caption: Workflow for the HPLC method validation process.
Detailed Step-by-Step Methodology
1. Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV/Vis Detector.
-
Column: Aqueous C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 90% 20mM Potassium Phosphate (pH 3.0) / 10% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
Validation Parameters, Protocols, and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Inject the mobile phase (blank), a placebo (sample matrix without analyte), and a standard solution. Assess for any interfering peaks at the retention time of the analyte.
-
Results: No significant peaks were observed in the blank or placebo chromatograms at the analyte's retention time.
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other components.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Protocol: Inject each of the six working standard solutions (10-200 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
-
Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 12050 |
| 25 | 30100 |
| 50 | 60350 |
| 100 | 120800 |
| 150 | 181100 |
| 200 | 241500 |
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform a spike recovery study. Prepare placebo samples and spike them with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration; 50, 100, 150 µg/mL). Prepare each level in triplicate.
-
Results:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 50.0 | 49.5 | 99.0% |
| 100% | 100.0 | 101.2 | 101.2% |
| 150% | 150.0 | 149.1 | 99.4% |
-
Acceptance Criteria: Mean recovery should be within 98.0% - 102.0%.
Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.[14]
-
Protocol: Prepare and analyze six individual samples at 100 µg/mL for both repeatability and intermediate precision tests.
-
Results:
| Precision Level | Mean Concentration (µg/mL) | Std. Deviation | % RSD |
| Repeatability | 100.3 | 0.85 | 0.85% |
| Intermediate | 101.1 | 1.15 | 1.14% |
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often estimated based on a signal-to-noise ratio (S/N) of 3:1.[12][15]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often estimated based on an S/N of 10:1.[12][15]
-
Protocol: Determine the S/N ratio by injecting a series of diluted solutions. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
Results:
-
LOD: 1.5 µg/mL (S/N ≈ 3)
-
LOQ: 5.0 µg/mL (S/N ≈ 10)
-
-
Acceptance Criteria: LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Analyze a sample at 100 µg/mL while introducing small variations to the method parameters one at a time (e.g., Flow Rate: ±0.1 mL/min; Column Temp: ±2°C; Mobile Phase pH: ±0.1).
-
Results: The peak area and retention time showed no significant changes (%RSD < 2.0%) under the varied conditions, indicating the method is robust for routine use.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must still pass, and the results should not deviate significantly from the nominal method.
Section 3: Comparative Analysis: HPLC-UV vs. Alternative Methods
While HPLC-UV is a robust and cost-effective technique, it is essential to understand its position relative to other analytical technologies, particularly LC-MS/MS.[16][17][18]
Caption: Decision guide for selecting an analytical method.
Performance Comparison Table
| Parameter | Validated HPLC-UV Method | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[18][19] |
| Specificity | Good. Relies on chromatographic resolution. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent. Highly specific due to monitoring of parent-daughter ion transitions. Unaffected by most co-eluting impurities.[20] |
| Sensitivity | Moderate (LOQ typically in the low µg/mL range). | Very High (LOQ in the pg/mL to low ng/mL range). Ideal for trace analysis and bioanalytical studies.[18][20] |
| Linear Range | Typically 2-3 orders of magnitude. | Can be 4-5 orders of magnitude. |
| Cost (Instrument) | Low to Moderate. | High. |
| Cost (Operational) | Low. Uses standard solvents and buffers. | Moderate to High. Requires high-purity solvents, gases, and more frequent maintenance. |
| Ease of Use | High. Well-established technology, straightforward method development. | Moderate. Requires specialized expertise for method development, tuning, and data interpretation. |
| Best Suited For | QC labs, routine assay and impurity testing of bulk drug substance and finished products.[17] | Bioanalysis (PK studies), impurity identification, trace-level quantification, analysis in complex matrices.[20] |
Conclusion
The validated isocratic RP-HPLC-UV method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It stands as a reliable and cost-effective tool for routine quality control environments where analyte concentrations are relatively high and the sample matrix is well-defined.
For applications demanding higher sensitivity and specificity, such as pharmacokinetic studies or the analysis of trace impurities in complex matrices, LC-MS/MS is the superior alternative. The choice between these powerful techniques should be guided by the specific analytical requirements, balancing the need for performance with considerations of cost and operational complexity.
References
- 1. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. chemscene.com [chemscene.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. hplc.eu [hplc.eu]
- 9. Normal & Reversed HPLC Column - Hawach Scientific Co., Ltd [hawachhplccolumn.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 19. rajithperera.com [rajithperera.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Guide to the Biological Activity of 1-Acetylpiperidine-4-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the piperidine scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its favorable pharmacological properties.[1] This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from 1-Acetylpiperidine-4-carboxylic acid. By functionalizing the carboxylic acid group into various amides and esters, researchers can systematically explore and optimize a range of biological effects, from targeted anticancer and antimicrobial action to specific enzyme inhibition.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and provides a framework for interpreting the structure-activity relationships (SAR) that govern the efficacy of these compounds.
The Rationale for Derivatization
This compound serves as a versatile starting material.[2] The presence of the carboxylic acid group provides a reactive handle for chemical modification, most commonly through the formation of amide or ester linkages. This derivatization strategy is employed for several key reasons:
-
Modulation of Physicochemical Properties: Converting the polar carboxylic acid into less polar amides or esters can significantly alter properties like solubility, lipophilicity (LogP), and membrane permeability, which are critical for oral bioavailability and reaching intracellular targets.
-
Introduction of Pharmacophoric Features: The new groups introduced can act as pharmacophores, forming specific hydrogen bonds, hydrophobic, or electrostatic interactions with biological targets like enzyme active sites or protein receptors.
-
Exploration of Structure-Activity Relationships (SAR): By creating a library of derivatives with systematic structural variations, researchers can identify which chemical features enhance potency and selectivity for a desired biological activity.
Comparative Biological Activity
While a single, comprehensive study comparing a homologous series of this compound derivatives is not publicly available, by synthesizing data from studies on structurally analogous piperidine-4-carboxamides and related compounds, we can construct a robust comparative overview.
Anticancer Activity
Piperidine derivatives have shown significant potential as cytotoxic agents. The primary mechanism often involves the induction of programmed cell death (apoptosis) and interference with critical cell signaling pathways that control cell growth and proliferation.[3]
A key example involves derivatives of a closely related structure, 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid, which have demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells when compared to the standard chemotherapeutic agent bleomycin.[1] This enhanced activity is attributed to the unique three-dimensional conformation of the derivatives, which improves their interaction with protein binding sites.[1]
Further studies on piperidine-4-carboxamides have identified them as potent inhibitors of specific kinases involved in cancer progression, such as Protein Kinase B (Akt).[4] The PI3K/Akt pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and resistance to therapy.[3]
Comparative Cytotoxicity Data of Piperidine-4-Carboxamide Derivatives
| Compound/Derivative | Target/Cell Line | Activity (IC50) | Reference |
| Indole-2-carboxamide 10 | HCT-116 (Colon Cancer) | 1.01 µM | [5] |
| Indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 µM | [5] |
| Indole-2-carboxamide 4 | K-562 (Leukemia) | 0.61 µM | [5] |
| Piperidine-4-carboxamide (Akt Inhibitor Series) | PKB/Akt Enzyme | Nanomolar range | [4] |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 6 | hCA I (Cancer-related enzyme) | 7.9 nM (Ki) | |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 11 | hCA IX (Cancer-related enzyme) | Low nanomolar range |
Note: The table synthesizes data from various carboxamide derivatives to illustrate the potential potency range. IC50 is the half-maximal inhibitory concentration; Ki is the inhibition constant.
Antimicrobial Activity
The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. Piperidine derivatives have been explored as a promising scaffold for developing new therapeutics. Studies on various piperidine-4-one and piperidine-4-carboxamide derivatives have shown significant activity against a range of bacterial and fungal pathogens.[6][7]
One comprehensive study explored a series of piperidine derivatives as inhibitors of the MenA enzyme in Mycobacterium tuberculosis, a key target for anti-TB drug development.[7] This highlights a targeted approach to antimicrobial drug design using this scaffold.
Comparative Antimicrobial Activity of Piperidine Derivatives
| Derivative Class | Organism | Activity (MIC/GIC50) | Reference |
| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared to Ampicillin | [6] |
| Piperidin-4-one Thiosemicarbazones | C. albicans and other fungi | Good activity compared to Terbinafine | [6] |
| MenA Inhibitor (Piperidine scaffold) | Mycobacterium tuberculosis | 8–10 µM (GIC50) | [7] |
| Novel Piperidine Derivative 6 | Various Bacteria | Strong inhibitory activity | [8] |
Note: MIC is the Minimum Inhibitory Concentration; GIC50 is the concentration that inhibits 50% of mycobacterial growth.
Enzyme Inhibitory Activity
The this compound scaffold is a key reactant for synthesizing compounds that target specific enzymes.[2] This targeted inhibition is a cornerstone of modern drug development.
-
CCR5 Inhibition (Anti-HIV): Piperidine-4-carboxamide derivatives have been designed as potent inhibitors of the CCR5 receptor, which is a critical co-receptor for HIV entry into host cells. Optimized compounds showed inhibitory activity equivalent to the approved drug Maraviroc.[9]
-
Calpain Inhibition (Neuroprotection): Piperidine carboxamides have been evaluated as inhibitors of µ-calpain, a protease involved in neurodegenerative processes. Specific derivatives showed high potency (Ki of 9 nM) and over 100-fold selectivity against the related enzyme cathepsin B.[10]
-
Carbonic Anhydrase Inhibition (Anticancer): As mentioned previously, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides are effective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in solid tumors and contribute to the acidic tumor microenvironment.
Comparative Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | Activity (IC50 / Ki) | Reference |
| Piperidine-4-carboxamide 16i | CCR5 Receptor | 25.53 nM (IC50) | [9] |
| Piperidine-4-carboxamide 11j | µ-Calpain | 9 nM (Ki) | [10] |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 6 | Carbonic Anhydrase I | 7.9 nM (Ki) |
Mechanism of Action Spotlight: Inhibition of the PI3K/Akt Signaling Pathway
A frequently implicated mechanism for the anticancer effects of piperidine derivatives is the inhibition of the PI3K/Akt signaling pathway.[3][4] This pathway is central to regulating the cell cycle and apoptosis.
Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.
Causality Explained:
-
Activation: The pathway is typically initiated when a growth factor binds to a receptor tyrosine kinase (RTK) on the cell surface.
-
Signal Transduction: This activates PI3K, which phosphorylates PIP2 to generate PIP3.
-
Akt Activation: PIP3 acts as a docking site for kinases like PDK1, which then phosphorylates and activates Akt.
-
Downstream Effects: Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (like Bad) and activating other pathways (like mTOR) that drive cell proliferation.
-
Inhibition: Potent piperidine-4-carboxamide derivatives act as ATP-competitive inhibitors of Akt.[4] By blocking the kinase activity of Akt, they prevent the downstream signaling, leading to the de-repression of pro-apoptotic factors and ultimately inducing cell death in cancer cells.
Experimental Protocols
To ensure scientific integrity, the protocols used to generate comparative biological data must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each piperidine derivative in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From an overnight culture, select 2-3 isolated colonies of the target bacterium.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension further in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final required inoculum density (approximately 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
In a sterile 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
The derivatization of this compound presents a fertile ground for the discovery of novel therapeutic agents. The evidence synthesized in this guide demonstrates that by modifying the carboxylic acid moiety into various amides and esters, it is possible to generate compounds with potent and selective anticancer, antimicrobial, and enzyme-inhibiting properties. The structure-activity relationships, though complex, clearly indicate that targeted modifications to the piperidine scaffold can significantly enhance biological efficacy.
Future research should focus on synthesizing a systematic library of this compound amides and esters to allow for a direct and robust comparative analysis. Such studies, coupled with computational modeling and detailed mechanistic investigations, will undoubtedly pave the way for the development of next-generation therapies based on this versatile chemical scaffold.
References
- 1. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 2. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Acetylpiperidine-4-carboxylic Acid
This guide provides an in-depth comparison of various synthetic strategies for preparing 1-Acetylpiperidine-4-carboxylic acid (also known as N-Acetylisonipecotic acid), a key building block in pharmaceutical synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale, practical considerations, and comparative performance of each route, offering field-proven insights for researchers in drug development and organic synthesis.
Introduction: The Significance of this compound
This compound (C₈H₁₃NO₃, CAS No: 25503-90-6) is a derivative of piperidine-4-carboxylic acid (isonipecotic acid).[1][2] Its structure features a piperidine ring N-acylated with an acetyl group and a carboxylic acid at the 4-position. This bifunctional nature makes it a versatile intermediate in the synthesis of complex molecules, most notably as a precursor in the production of the atypical antipsychotic drug, risperidone.[3] The selection of an appropriate synthetic route is therefore a critical decision, balancing factors of yield, purity, cost, scalability, and environmental impact.
Route 1: Direct N-Acetylation of Isonipecotic Acid with Acetic Anhydride
This is the most classical and direct approach, relying on the nucleophilic character of the secondary amine of the piperidine ring.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of piperidine-4-carboxylic acid attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct and yielding the desired N-acetylated product. The use of excess acetic anhydride drives the reaction to completion.
Experimental Protocol
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Acetic anhydride
-
Ethyl ether
Procedure: [4]
-
Combine 100 g of piperidine-4-carboxylic acid with 400 ml of acetic anhydride in a suitable reaction vessel.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool and stand at room temperature overnight.
-
Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid.
-
Grind the resulting residue with ethyl ether.
-
Filter the solid product and wash thoroughly with additional ethyl ether to remove any remaining impurities.
-
Dry the product to obtain this compound.
Route 2: Alternative and "Green" N-Acetylation Strategies
Driven by the principles of green chemistry, modern synthetic methods seek to replace hazardous reagents and minimize waste. While not yet standard for this specific molecule, adapting novel acetylation techniques presents a compelling alternative.
Method A: Catalytic Acetylation using Acetonitrile
This strategy leverages acetonitrile, a common and relatively benign laboratory solvent, as the acetylating agent in a continuous-flow system. This approach avoids the use of corrosive and hazardous reagents like acetic anhydride or acetyl chloride.[5]
Mechanistic Rationale
The proposed mechanism involves the activation of acetonitrile by a Lewis acid catalyst, such as alumina (Al₂O₃).[6] The catalyst enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the amine. This process typically requires elevated temperatures and pressures to proceed efficiently, making it well-suited for continuous-flow reactors where these parameters can be safely controlled.[6]
Workflow: Proposed Acetonitrile Acetylation
Caption: Proposed workflow for N-acetylation using acetonitrile in a flow reactor.
Hypothetical Experimental Protocol (Adapted from General Principles[5][6])
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Acetonitrile (reagent and solvent)
-
Alumina (Al₂O₃), activated
-
Continuous-flow reactor system
Procedure:
-
Prepare a 100 mM solution of piperidine-4-carboxylic acid in acetonitrile.
-
Pack a continuous-flow reactor column with activated alumina.
-
Set the reactor temperature to 200 °C and the system pressure to 50 bar.
-
Pump the substrate solution through the heated reactor at a defined flow rate (e.g., 0.1 mL/min) to achieve an optimal residence time.
-
Collect the effluent from the reactor outlet.
-
Remove the acetonitrile solvent from the collected solution under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
The optimal choice of synthetic route depends heavily on the specific requirements of the laboratory or production facility. Below is a table summarizing the key performance indicators for each method.
| Parameter | Route 1: Acetic Anhydride | Route 2: Acetonitrile (Proposed) |
| Starting Material | Piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid |
| Key Reagents | Acetic anhydride | Acetonitrile, Alumina (catalyst) |
| Reaction Conditions | Reflux (approx. 140 °C), 2 hours | 200 °C, 50 bar (in flow reactor) |
| Yield | High (typically >90%) | Good to Excellent (amine-dependent)[5] |
| Simplicity | 1 step (batch) | 1 step (continuous flow) |
| Safety Concerns | Acetic anhydride is corrosive | High pressure and temperature |
| Green Chemistry | Poor (large excess of reagent) | Good (atom economy, avoids hazardous reagents) |
| Scalability | Well-established for large scale | Excellent for continuous manufacturing |
Decision Logic: Choosing a Synthetic Route
Caption: Decision tree for selecting the appropriate synthetic route.
Expertise & Trustworthiness: A Scientist's Perspective
Route 1 (Acetic Anhydride): This method is the industry workhorse for a reason: it is robust, high-yielding, and procedurally simple. The causality is straightforward—a vast excess of the acetylating agent ensures the reaction goes to completion. However, its trustworthiness in a modern context is challenged by its environmental footprint and the handling of corrosive materials. The workup requires careful removal of excess anhydride and the acetic acid byproduct, which can be energy-intensive on a large scale. This protocol is self-validating through its simplicity and the ease of product isolation via precipitation and washing.
Route 2 (Acetonitrile): This proposed route represents a forward-thinking approach. Its primary advantage lies in its alignment with green chemistry principles. Using a common solvent as a reagent eliminates the need to purchase, store, and handle more hazardous chemicals.[5] While requiring specialized equipment (a flow reactor), this method offers superior control over reaction parameters, enhancing safety when dealing with high temperatures and pressures. The self-validating nature of this protocol would rely on consistent conversion rates monitored by in-line analytics (e.g., HPLC, UPLC), which are common in flow chemistry setups.[7] The main hurdle is the initial investment in equipment and process optimization for this specific substrate.
Conclusion and Recommendations
For laboratories focused on large-scale production with established protocols and infrastructure, the Direct N-Acetylation with Acetic Anhydride (Route 1) remains a viable and economically sound option due to its high yields and simplicity.
For researchers in process development, academia, or organizations prioritizing green chemistry , exploring and optimizing the Catalytic Acetylation with Acetonitrile (Route 2) is a highly recommended endeavor. It offers a safer, more sustainable, and technologically advanced alternative that is well-suited for modern, continuous manufacturing paradigms. The initial investment in a flow chemistry platform can lead to long-term benefits in safety, control, and reduced environmental impact.
References
- 1. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Antibodies Targeting 1-Acetylpiperidine-4-carboxylic Acid Derivatives
Introduction: The Imperative for Specificity in Small-Molecule Immunoassays
In the realm of drug development and therapeutic drug monitoring, the ability to accurately quantify small-molecule therapeutics and their metabolites is paramount. 1-Acetylpiperidine-4-carboxylic acid and its derivatives represent a class of compounds frequently used as building blocks in medicinal chemistry.[1] Consequently, antibodies raised against these structures are invaluable tools for developing sensitive and specific immunoassays.
However, the utility of these antibodies is directly contingent on their specificity. An antibody that cross-reacts with structurally similar, but pharmacologically distinct, molecules can lead to erroneous quantification, flawed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and potentially compromised clinical decisions. This guide provides a comprehensive framework for designing and executing rigorous cross-reactivity studies for antibodies targeting this compound. We will compare two primary methodologies, Competitive ELISA and Surface Plasmon Resonance (SPR), providing the causal logic behind experimental design and presenting detailed, self-validating protocols.
The Basis of Cross-Reactivity: A Structural Perspective
This compound is a small molecule, or hapten, which must be conjugated to a larger carrier protein to become immunogenic. The resulting antibody response will be polyclonal or monoclonal, targeting various epitopes on the hapten. Cross-reactivity arises when the antibody's paratope, the antigen-binding site, recognizes and binds to epitopes on molecules other than the intended target.[2] This is most common with molecules that share a core scaffold or possess similar functional groups.
For an antibody raised against this compound, a robust cross-reactivity panel should therefore include key structural analogs.
Table 1: Proposed Cross-Reactivity Panel for Anti-1-Acetylpiperidine-4-carboxylic Acid Antibodies
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| Target | This compound | ![]() | The primary immunogen and target analyte. |
| Analog-1 | Piperidine-4-carboxylic acid | ![]() | Tests for dependency on the N-acetyl group. |
| Analog-2 | 1-Propionylpiperidine-4-carboxylic acid | ![]() | Evaluates tolerance for modifications to the N-acyl chain. |
| Analog-3 | 1-Acetylpiperidine-3-carboxylic acid | ![]() | Assesses specificity for the position of the carboxyl group (meta-isomer). |
| Analog-4 | N-Acetylisonipecotamide | Tests specificity for the carboxylic acid versus a primary amide. |
Comparative Methodologies for Specificity Profiling
Two gold-standard techniques for assessing antibody specificity are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
-
Competitive ELISA: This method measures the ability of a free analyte (the target or a potential cross-reactant) in solution to compete with a labeled or coated antigen for a limited number of antibody binding sites.[2][3] It is a robust, high-throughput method ideal for screening a large panel of compounds. The primary output is the IC50 value—the concentration of analyte required to inhibit 50% of the maximal signal.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time kinetic data on molecular interactions.[4][5] It measures the association rate (kon) and dissociation rate (koff) of the antibody-antigen interaction, from which the equilibrium dissociation constant (KD) is calculated.[6] A lower KD value signifies a higher binding affinity. SPR is invaluable for detailed characterization of binding kinetics and affinity.[7][8]
Workflow for Antibody Cross-Reactivity Assessment
The logical flow of a cross-reactivity study involves initial screening followed by in-depth characterization.
Figure 1: A two-phase workflow for comprehensive antibody specificity analysis, starting with broad screening via ELISA and proceeding to detailed kinetic characterization using SPR for key compounds.
Comparative Performance Data (Illustrative)
To demonstrate how data from these assays informs antibody selection, we present illustrative results for two hypothetical monoclonal antibodies, "MAb-A" and "MAb-B," tested against our proposed panel.
Table 2: Competitive ELISA Cross-Reactivity Data
| Compound ID | MAb-A IC50 (nM) | MAb-A % Cross-Reactivity | MAb-B IC50 (nM) | MAb-B % Cross-Reactivity |
| Target | 10 | 100% | 12 | 100% |
| Analog-1 | >10,000 | <0.1% | 5,500 | 0.22% |
| Analog-2 | 25 | 40% | 850 | 1.41% |
| Analog-3 | 1,200 | 0.83% | 1,500 | 0.80% |
| Analog-4 | 8,000 | 0.13% | >10,000 | <0.12% |
*Percent Cross-Reactivity = (IC50 of Target / IC50 of Analog) x 100
Interpretation:
-
MAb-A shows high sensitivity for the target but exhibits significant cross-reactivity (40%) with Analog-2, which has a slightly longer N-acyl chain. This suggests MAb-A's binding pocket is less stringent around the acetyl group.
-
MAb-B is slightly less sensitive to the target but demonstrates superior specificity, with minimal cross-reactivity (<1.5%) against all tested analogs. Its binding appears to be highly dependent on the precise N-acetyl structure.
Based on the ELISA screen, Analog-2 was identified as a significant cross-reactant for MAb-A. An SPR follow-up provides a deeper understanding of this interaction.
Table 3: Surface Plasmon Resonance (SPR) Affinity Data
| Compound Interaction | kon (1/Ms) | koff (1/s) | KD (nM) |
| MAb-A + Target | 2.5 x 105 | 2.5 x 10-3 | 10 |
| MAb-A + Analog-2 | 1.8 x 105 | 7.2 x 10-3 | 40 |
| MAb-B + Target | 2.0 x 105 | 2.4 x 10-3 | 12 |
| MAb-B + Analog-2 | 1.1 x 104 | 9.4 x 10-3 | 855 |
Interpretation: The SPR data confirms the ELISA findings and provides mechanistic insight. The cross-reactivity of MAb-A with Analog-2 is driven by a relatively small change in binding kinetics—primarily a ~3-fold faster dissociation rate (koff). For MAb-B, the interaction with Analog-2 is dramatically weaker, with a much slower association rate (kon) and a faster off-rate, resulting in a KD value nearly 70-fold weaker than its interaction with the target.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Optimization of antibody concentrations, incubation times, and regeneration conditions is essential for achieving high-quality data.[9]
Protocol: Competitive ELISA for Cross-Reactivity Screening
This protocol is designed to determine the IC50 values for the target and potential cross-reactants.[10][11]
Workflow Diagram: Competitive ELISA
Figure 2: Step-by-step workflow for a competitive ELISA experiment to determine antibody cross-reactivity.
Step-by-Step Methodology:
-
Antigen Coating:
-
Dilute the Target-BSA conjugate to 2 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3x with Wash Buffer (PBS + 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (PBS + 1% BSA) to each well.
-
Incubate for 2 hours at room temperature (RT).
-
-
Competition Reaction:
-
During blocking, prepare serial dilutions of the Target and each Analog in Assay Buffer (PBS + 0.1% BSA). A typical range is 0.01 nM to 10,000 nM.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (MAb-A or MAb-B), diluted to a pre-determined optimal concentration (e.g., the concentration that gives ~80% of the maximum signal in a direct binding ELISA).
-
Incubate this mixture for 1 hour at RT.
-
-
Incubation:
-
Wash the coated-and-blocked assay plate 3x with Wash Buffer.
-
Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the assay plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 4x with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at RT.
-
-
Signal Development:
-
Wash the plate 5x with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 2M H2SO4.
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration.
-
Use a four-parameter logistic regression to determine the IC50 for each compound.
-
Protocol: Surface Plasmon Resonance (SPR) for Affinity Analysis
This protocol describes immobilizing the antibody and flowing the small-molecule analytes over the surface to determine binding kinetics.[4][5]
Step-by-Step Methodology:
-
Chip Preparation and Antibody Immobilization:
-
Use a CM5 sensor chip and activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC according to the instrument manufacturer's protocol.
-
Immobilize the primary antibody (MAb-A or MAb-B) via amine coupling to a target density of ~8000-10000 Response Units (RU). Use a reference flow cell that is activated and then deactivated to serve as a control.
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Analyte Preparation:
-
Prepare a dilution series for the Target and each Analog (e.g., Analog-2) in a running buffer (e.g., HBS-EP+). A typical concentration range for small molecules would be from 1 nM to 1000 nM. Include several buffer-only (zero analyte) injections for double-referencing.
-
-
Binding Analysis (Kinetics):
-
Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of an analyte over both the reference and active flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).
-
Between cycles, regenerate the antibody surface using a short pulse of a low-pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.
-
-
Data Acquisition & Analysis:
-
Collect the sensorgram data (Response Units vs. Time) for each injection.
-
Process the data by subtracting the reference flow cell signal and the zero-analyte injection signal (double-referencing).
-
Fit the processed sensorgrams to a 1:1 Langmuir binding model to derive the kon, koff, and KD values.[8]
-
Conclusion and Recommendations
Thorough characterization of antibody specificity is not merely a validation step; it is a foundational requirement for the development of reliable and accurate immunoassays for small molecules like this compound.[12][13] A tiered approach, beginning with a broad competitive ELISA screen and followed by detailed SPR analysis for critical interactions, provides a comprehensive understanding of an antibody's performance profile. As demonstrated with our illustrative data, such a strategy enables the rational selection of the most specific reagent (MAb-B), thereby ensuring the highest level of confidence in subsequent assay results.
References
- 1. This compound 97 25503-90-6 [sigmaaldrich.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. Antibody Characterization: Advancing Quality in Antibody Production | evitria [evitria.com]
- 13. creative-biolabs.com [creative-biolabs.com]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for 1-Acetylpiperidine-4-carboxylic Acid Analysis
An In-depth Comparison of Reversed-Phase, HILIC, and Mixed-Mode Chromatography
In the landscape of pharmaceutical development and quality control, the accurate and robust analysis of drug intermediates and active pharmaceutical ingredients is paramount. 1-Acetylpiperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its polar nature. This guide, curated for researchers, scientists, and drug development professionals, provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of this important analyte. Drawing upon established chromatographic principles and available experimental data, we will delve into the nuances of column selection to empower you to make informed decisions for your analytical method development.
Understanding the Analyte: this compound
Before embarking on column selection, a thorough understanding of the analyte's physicochemical properties is crucial. This compound is a relatively small, polar molecule containing both a carboxylic acid group and an amide functionality.
| Property | Value | Source |
| Molecular Formula | C8H13NO3 | --INVALID-LINK-- |
| Molecular Weight | 171.19 g/mol | --INVALID-LINK-- |
| pKa | ~4.35 (predicted) | --INVALID-LINK-- |
| Melting Point | 180-184 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in water and methanol | --INVALID-LINK-- |
The presence of the ionizable carboxylic acid group (with a pKa of approximately 4.35) dictates that the mobile phase pH will be a critical parameter in controlling its retention, particularly in reversed-phase and mixed-mode chromatography. Its polarity suggests that while reversed-phase chromatography is feasible, alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) may offer enhanced retention and selectivity.
The Chromatographic Landscape: A Comparative Overview
The choice of an HPLC column is fundamentally about exploiting the physicochemical properties of the analyte to achieve optimal separation from impurities and matrix components. We will now explore the performance of three major classes of HPLC columns for the analysis of this compound: Reversed-Phase, HILIC, and Mixed-Mode.
Reversed-Phase (RP) Chromatography: The Workhorse of HPLC
Reversed-phase chromatography, with its nonpolar stationary phase (typically C18, C8, or Phenyl-Hexyl) and polar mobile phase, is the most widely used HPLC mode. For polar analytes like this compound, achieving adequate retention can be a challenge.
Mechanism of Retention: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the nonpolar stationary phase. For ionizable compounds, controlling the mobile phase pH is critical. To enhance retention of our acidic analyte, the mobile phase pH should be maintained below its pKa (i.e., pH < 4.35) to suppress its ionization and increase its hydrophobicity.
Available Data: A Case Study with Newcrom R1
An available application note demonstrates the successful analysis of this compound using a Newcrom R1 column, which is a specialty reversed-phase column with low silanol activity.[1]
-
Column: Newcrom R1 (a specialty reversed-phase column)
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[1]
This demonstrates that with careful method development, particularly the use of an acidic modifier, reversed-phase chromatography can be a viable option.
Performance of Common RP Phases (C18, C8, Phenyl-Hexyl):
-
C18 and C8: These columns will likely exhibit limited retention of the analyte, especially with high aqueous mobile phases, due to its polar nature. The use of a low pH mobile phase (e.g., with 0.1% formic or phosphoric acid) is essential. Peak shape may be a concern due to potential secondary interactions with residual silanols on the silica surface.
-
Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions with the phenyl rings. While our analyte lacks a prominent aromatic system, the different polarity of the phenyl-hexyl ligand compared to alkyl chains might offer some unique selectivity against certain impurities. A recent study highlighted that a Phenyl-Hexyl column detected the most features in an untargeted toxicometabolomics study, suggesting its broad applicability.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[2]
Mechanism of Retention: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water). Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
Expected Performance for this compound:
Given its polar nature, this compound is an excellent candidate for HILIC. We can anticipate the following advantages:
-
Enhanced Retention: HILIC will provide significantly stronger retention compared to reversed-phase columns, moving the peak away from the solvent front and improving resolution from early-eluting impurities.
-
Orthogonal Selectivity: The retention mechanism in HILIC is different from that in reversed-phase, offering a powerful tool for separating co-eluting peaks observed in an RP method.
-
Improved Sensitivity for MS Detection: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in the mass spectrometer source, resulting in enhanced sensitivity.
A study comparing different column chemistries for untargeted metabolomics found that HILIC columns with zwitterionic stationary phases (ammonium-sulfonic acid and sulfobetaine) were effective in separating polar compounds like amino acids and carboxylic acids.[2] This suggests that a zwitterionic HILIC column could be a very effective choice for our analyte.
Mixed-Mode Chromatography: The Best of Both Worlds?
Mixed-mode chromatography columns possess stationary phases that exhibit more than one retention mechanism, typically a combination of reversed-phase and ion-exchange properties. This dual functionality can provide unique selectivity and retention for a wide range of analytes, including polar and ionizable compounds.
Mechanism of Retention: For our analyte, a mixed-mode column with both reversed-phase and anion-exchange characteristics would be most suitable. The reversed-phase character would provide retention based on hydrophobicity, while the anion-exchange functionality would interact with the negatively charged carboxylate group (at a mobile phase pH > pKa).
Expected Performance for this compound:
-
Tunable Retention: By adjusting the mobile phase pH and ionic strength, the retention of this compound can be finely tuned. At low pH, the reversed-phase mechanism will dominate, while at higher pH, the anion-exchange mechanism will become more prominent.
-
Enhanced Selectivity: The ability to engage in multiple interaction modes can lead to superior resolution of complex mixtures.
-
Robustness: Mixed-mode columns can often provide good peak shapes for ionizable compounds without the need for ion-pairing reagents.
The Newcrom R1 column mentioned earlier is part of a family of columns that also includes mixed-mode phases, highlighting the utility of this approach for challenging separations.[1] Another example is the use of a Coresep 100 mixed-mode reversed-phase/cation-exchange column for the separation of polar, ionizable pyridinecarboxylic acids, demonstrating the power of this technique for similar structures.
Comparative Performance Summary
The following table summarizes the expected performance of different HPLC columns for the analysis of this compound.
| Column Type | Stationary Phase Example | Primary Retention Mechanism(s) | Expected Retention | Expected Selectivity | Key Advantages | Key Considerations |
| Reversed-Phase | C18, C8, Phenyl-Hexyl | Hydrophobic Interaction | Low to Moderate | Moderate | Ubiquitous, wide variety of phases | Requires low pH mobile phase for retention; potential for poor peak shape. |
| Reversed-Phase (Specialty) | Newcrom R1 | Hydrophobic Interaction | Moderate | Good | Demonstrated applicability; good peak shape. | May be less commonly available than standard RP phases. |
| HILIC | Bare Silica, Amide, Zwitterionic | Partitioning, Hydrogen Bonding | High | High (Orthogonal to RP) | Excellent for polar compounds; MS-friendly mobile phases. | Requires careful control of mobile phase water content; potential for longer equilibration times. |
| Mixed-Mode | RP/Anion-Exchange | Hydrophobic & Ion-Exchange | Tunable (High) | High & Tunable | Excellent retention and selectivity for ionizable compounds; robust peak shapes. | Method development can be more complex due to multiple interaction modes. |
Experimental Protocols: A Starting Point for Method Development
The following protocols provide a foundation for developing a robust HPLC method for this compound analysis.
Protocol 1: Reversed-Phase HPLC (Based on Newcrom R1 method)
This method is a good starting point for a reversed-phase separation.
-
Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm) or a specialty reversed-phase column like Newcrom R1.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient starting with a low percentage of Mobile Phase B (e.g., 5%) and increasing to a moderate percentage (e.g., 40%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 5-10 µL.
Rationale: The acidic mobile phase (0.1% Formic Acid) will suppress the ionization of the carboxylic acid group, promoting retention on the C18 stationary phase. A shallow gradient is recommended to ensure good resolution from any closely eluting impurities.
Protocol 2: HILIC Method (General Approach)
This protocol provides a starting point for developing a HILIC method.
-
Column: A HILIC column (e.g., Amide or Zwitterionic phase, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.
-
Gradient: Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 2-5 µL (dissolved in a high organic solvent to avoid peak distortion).
Rationale: The high organic content of the initial mobile phase will ensure the retention of the polar analyte. The buffered mobile phase helps to maintain a consistent ionization state of the analyte and the stationary phase, leading to reproducible chromatography.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates a typical HPLC workflow.
Caption: A generalized workflow for HPLC analysis, from sample preparation to data analysis.
Conclusion and Recommendations
The selection of the optimal HPLC column for the analysis of this compound is a critical step in developing a robust and reliable analytical method. While a standard reversed-phase C18 column may provide adequate separation with careful mobile phase optimization (specifically, a low pH), its inherent low retention for this polar analyte can be a significant drawback.
For methods requiring higher retention, improved peak shape, and orthogonal selectivity, HILIC and mixed-mode chromatography present compelling alternatives.
-
HILIC is particularly advantageous for its strong retention of polar compounds and its compatibility with mass spectrometry, often leading to enhanced sensitivity.
-
Mixed-mode chromatography offers the unique ability to fine-tune retention and selectivity by manipulating both hydrophobic and ion-exchange interactions, making it a powerful tool for complex separations.
As a Senior Application Scientist, my recommendation is to initially screen the analyte on both a modern, high-purity C18 column and a HILIC column (preferably with an amide or zwitterionic phase). This dual-pronged approach will provide a comprehensive understanding of the analyte's retention behavior and will quickly identify the most promising path for method development. For challenging separations involving complex matrices or difficult-to-resolve impurities, a mixed-mode column should also be considered.
By understanding the fundamental principles of these chromatographic modes and leveraging the available data, researchers can confidently select the most appropriate HPLC column to ensure the quality and consistency of their this compound analysis, ultimately contributing to the successful development of novel therapeutics.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Acetylpiperidine-4-carboxylic Acid: A Cost-Benefit Analysis for Researchers
Introduction: The Significance of 1-Acetylpiperidine-4-carboxylic Acid in Medicinal Chemistry
This compound, also known as N-acetylisonipecotic acid, is a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its rigid piperidine scaffold, a common motif in many successful drugs, provides a defined three-dimensional structure that can be strategically modified to optimize binding to biological targets.[3] The carboxylic acid and acetyl groups offer versatile handles for further chemical transformations, making it an invaluable intermediate for drug discovery and development professionals. This guide provides an in-depth, comparative analysis of the most common synthetic protocols for this compound, focusing on a cost-benefit analysis to aid researchers in selecting the most appropriate method for their specific needs, from laboratory-scale synthesis to potential industrial scale-up.
Synthetic Strategies: A Tale of Two Precursors
The synthesis of this compound primarily proceeds via two distinct and well-established routes, each with its own set of advantages and disadvantages. The choice between these pathways often hinges on the availability and cost of the starting materials, desired scale of the reaction, and considerations regarding process safety and environmental impact.
Route 1: Direct Acetylation of Isonipecotic Acid
This is the most straightforward and frequently employed method for the laboratory-scale synthesis of this compound.[4] It involves the direct N-acetylation of isonipecotic acid (piperidine-4-carboxylic acid) using an acetylating agent, most commonly acetic anhydride.
Route 2: Hydrogenation of Pyridine-4-carboxylic Acid followed by Acetylation
An alternative approach begins with the more readily available and often more economical starting material, pyridine-4-carboxylic acid.[5][6] This route is a two-step process: first, the catalytic hydrogenation of the pyridine ring to yield isonipecotic acid, followed by the subsequent acetylation of the piperidine nitrogen.
Comparative Analysis of Synthesis Protocols
This section will delve into the specifics of each synthetic route, providing a detailed cost-benefit analysis, experimental protocols, and considerations for scalability.
Route 1: Direct Acetylation of Isonipecotic Acid
This method's primary appeal lies in its simplicity and directness. The reaction mechanism involves the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the N-acetylated product and acetic acid as a byproduct.
dot
Figure 1: Direct Acetylation of Isonipecotic Acid.
Experimental Protocol: Acetylation of Isonipecotic Acid with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isonipecotic acid (1 equivalent) and acetic anhydride (4 equivalents).[4]
-
Reaction Conditions: Heat the mixture to reflux for 2 hours. After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.[4]
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and the acetic acid byproduct. The resulting residue is then triturated with diethyl ether, filtered, and washed with diethyl ether to yield the crude product.[4] For further purification, recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or water, can be employed to obtain a white crystalline solid.[7][8]
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | Isonipecotic acid is a relatively inexpensive starting material, with prices ranging from approximately $13/kg to $30/kg for industrial grades.[7][9][10][11] |
| Reagent Cost | Acetic anhydride is a bulk chemical with a relatively low cost, typically in the range of $0.51/kg to $0.95/kg.[12][13][14] |
| Yield & Purity | Reported yields for this method are generally good, often exceeding 80-90% after purification.[4] Purity of >97% is readily achievable with recrystallization.[15] |
| Simplicity & Scalability | The protocol is straightforward and can be easily performed in a standard laboratory setting. For larger scales, the exothermic nature of the reaction with acetic anhydride needs to be carefully managed. The work-up is also relatively simple. |
| Environmental & Safety | Acetic anhydride is corrosive and a lachrymator, requiring careful handling in a well-ventilated fume hood. The reaction produces acetic acid as a byproduct, which needs to be neutralized for disposal. |
Route 2: Hydrogenation of Pyridine-4-carboxylic Acid and Subsequent Acetylation
This two-step approach is particularly attractive when pyridine-4-carboxylic acid is a more cost-effective or readily available starting material. The key transformation is the reduction of the aromatic pyridine ring to a piperidine ring.
dot
Figure 2: Two-Step Synthesis from Pyridine-4-carboxylic Acid.
Experimental Protocol: Hydrogenation of Pyridine-4-carboxylic Acid
-
Catalyst and Reaction Setup: In a high-pressure hydrogenation reactor, charge pyridine-4-carboxylic acid, water (as a solvent), and a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).
-
Hydrogenation Conditions: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the pyridine ring.
-
Work-up and Isolation of Isonipecotic Acid: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated, and the isonipecotic acid is precipitated, filtered, and dried. Yields for this step are often reported to be very high, in the range of 95% or greater.[16]
The subsequent acetylation of the isolated isonipecotic acid follows the same protocol as described in Route 1.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | Pyridine-4-carboxylic acid is generally more affordable than isonipecotic acid, with prices around $27/kg.[17][18] |
| Catalyst Cost | Palladium on carbon is a precious metal catalyst, and its cost can be significant, although it is used in catalytic amounts and can often be recovered and reused. Prices for 10% Pd/C can be around $55 for 1g.[19] Rhodium on alumina is another option but is generally more expensive, with prices around $307 for 1g of 5% Rh/Al2O3.[20][21][22][23] |
| Yield & Purity | The hydrogenation step typically proceeds with very high yields (>95%).[16] The overall yield for the two-step process will be a product of the yields of both the hydrogenation and acetylation steps. Purity is generally high after each step's purification. |
| Simplicity & Scalability | This route involves an additional step and requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. However, for industrial-scale production, this is a well-established and efficient process.[6][24] |
| Environmental & Safety | Catalytic hydrogenation with hydrogen gas requires careful handling due to the flammability of hydrogen and the pyrophoric nature of some catalysts. The process is, however, atom-economical. |
Expert Insights: Towards Greener and More Efficient Acetylation
While the use of acetic anhydride is a robust and well-established method, the principles of green chemistry encourage the exploration of more sustainable alternatives. For researchers looking to minimize the environmental impact of their syntheses, several alternative acetylation strategies are emerging:
-
Enzymatic Acetylation: The use of enzymes, such as lipases, as catalysts for amide bond formation offers a highly selective and environmentally benign alternative.[14][18][25] These reactions can often be carried out in greener solvents and under milder conditions, reducing energy consumption and waste generation.
-
Boric Acid Catalysis: Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines.[9][13] This method avoids the need for activating agents like acetic anhydride, making the process more atom-economical.
-
Solvent-Free Reactions: Performing the acetylation reaction under solvent-free conditions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify purification.[9][22]
These greener approaches, while potentially requiring more initial optimization, align with the growing emphasis on sustainability in the pharmaceutical industry and are worthy of consideration for both academic and industrial researchers.
Trustworthiness: Verification of the Final Product
Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to ensure its identity and purity. The following analytical data are crucial for the validation of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling patterns for this compound.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the amide C=O stretch.[12][26]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[12]
-
Melting Point: The melting point of the purified product should be sharp and consistent with reported values (typically around 180-184 °C).
-
Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final product.[15][27]
Conclusion: Selecting the Optimal Synthesis Protocol
The choice between the direct acetylation of isonipecotic acid and the two-step synthesis from pyridine-4-carboxylic acid depends on a careful evaluation of several factors.
-
For laboratory-scale synthesis and rapid access to the compound, the direct acetylation of isonipecotic acid is often the preferred method due to its simplicity and high yields.
-
For large-scale or industrial production, the two-step synthesis from the more economical pyridine-4-carboxylic acid may offer a significant cost advantage, despite the initial investment in hydrogenation equipment.
Furthermore, the exploration of greener acetylation methods presents an opportunity for researchers to develop more sustainable and efficient synthetic processes. By carefully considering the cost-benefit analysis, experimental protocols, and analytical verification methods outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to best suit their synthetic needs for this compound.
References
- 1. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound 97 25503-90-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 14. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. syntechim.cz [syntechim.cz]
- 16. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 17. air.unimi.it [air.unimi.it]
- 18. The enzymatic acetylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 20. chemistryforsustainability.org [chemistryforsustainability.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 25. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 27. This compound | SIELC Technologies [sielc.com]
Bridging the Benchtop and the Organism: A Comparative Guide to In-Vitro and In-Vivo Studies of Compounds Derived from 1-Acetylpiperidine-4-carboxylic Acid
An In-Depth Technical Guide for Researchers
The 1-Acetylpiperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry.[1][2] Its synthetic tractability and favorable physicochemical properties make it a "privileged structure," frequently utilized as a starting point for the synthesis of novel therapeutic agents.[1][2] Derivatives of this versatile molecule have been investigated for a wide range of biological activities, including potential treatments for metabolic disorders, neurodegenerative diseases, and viral infections.[3][4]
This guide provides a comprehensive comparison of the in-vitro and in-vivo methodologies used to evaluate these compounds. As Senior Application Scientists, our goal is not merely to list protocols but to illuminate the strategic rationale behind experimental choices, demonstrating how these two fundamental pillars of drug discovery—in-vitro and in-vivo testing—work in concert to validate a compound's therapeutic potential. We will explore the journey from initial cell-free assays to whole-organism efficacy studies, providing the technical detail and contextual insights required for robust drug development programs.
Part 1: The Foundation of Discovery - In-Vitro Evaluation
In-vitro studies represent the first critical checkpoint in the evaluation of any new chemical entity. Performed in a controlled, artificial environment outside of a living organism (e.g., in a test tube or microplate), these assays are designed to answer fundamental questions about a compound's activity: Does it interact with the intended biological target? What is its mechanism of action? How potent is it?
The primary advantage of in-vitro testing is its high-throughput capability and cost-effectiveness, allowing for the rapid screening of hundreds or even thousands of derivatives to identify the most promising candidates for further development.
Common In-Vitro Targets for this compound Derivatives
Based on the therapeutic areas where piperidine derivatives show promise, several key enzyme inhibition assays are commonly employed.
-
Metabolic Diseases (Diabetes & Obesity):
-
α-Glucosidase & α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion. Inhibiting them can lower post-meal blood glucose levels, a key strategy for managing type 2 diabetes.[5][6]
-
Pancreatic Lipase Inhibition: This enzyme is crucial for the digestion of dietary fats. Its inhibition is a validated approach for developing anti-obesity agents.[7]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors enhance insulin secretion, making them an important class of drugs for type 2 diabetes.[1]
-
-
Neurodegenerative Diseases (Alzheimer's Disease):
Data Presentation: Potency of Piperidine Derivatives (In-Vitro)
The potency of a compound in an enzyme inhibition assay is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound Class | Target Enzyme | Representative IC50 Value | Therapeutic Area | Reference |
| Pyrrolidine Derivative | Pancreatic Lipase | 0.143 ± 0.001 mg/mL | Obesity | [7] |
| Phthalimide-benzenesulfonamide | α-Glucosidase | 19.39 µM | Diabetes | [5] |
| Piperidine-substituted Chalcone | α-Amylase | 9.86 - 35.98 µM | Diabetes | [6] |
| N-substituted 4-hydrazino piperidine | Dipeptidyl Peptidase-4 (DPP-4) | 88 nM | Diabetes | [1] |
| Benzimidazole-piperidine Hybrid | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM | Alzheimer's | [3] |
Experimental Protocol: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a robust and widely used colorimetric method for determining AChE inhibitory activity.[1]
Causality: The choice of this assay is based on its direct, quantifiable output. The rate of color change is directly proportional to the enzyme's activity, providing a clear and sensitive measure of inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50 mM, pH 8.0).
-
Dissolve AChE enzyme in the buffer to a working concentration.
-
Prepare a solution of the substrate, ATCI (e.g., 15 mM).
-
Prepare a solution of DTNB (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds (derived from this compound) and a standard inhibitor (e.g., galantamine) in the appropriate solvent (e.g., DMSO), followed by dilution in buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
Add 25 µL of each test compound dilution to the appropriate wells.
-
Add 50 µL of the AChE enzyme solution to all wells except the blank.
-
Add 125 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization: In-Vitro Screening Workflow
Caption: A typical workflow for identifying lead candidates from a compound library using in-vitro assays.
Part 2: The Reality Check - In-Vivo Validation
While in-vitro assays are essential for identifying biologically active molecules, they cannot predict how a compound will behave within the complex environment of a living organism. In-vivo studies, conducted in animal models, are therefore an indispensable next step to evaluate a compound's efficacy, safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body).[8]
The selection of an appropriate animal model is paramount and is based on physiological and pathophysiological similarities to the human condition being studied.[9]
Selecting Appropriate Animal Models
-
For Anti-Diabetic Compounds: A common model is the streptozotocin (STZ)-induced diabetic rat. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes. For type 2 diabetes, models like the high-fat diet-fed mouse or the db/db mouse (which has a mutation in the leptin receptor) are often used.
-
For Anti-Obesity Compounds: The high-fat diet (HFD)-induced obesity model in mice or rats is the gold standard. Animals are fed a diet rich in fat to induce weight gain, insulin resistance, and other metabolic complications associated with obesity.
-
For Anti-Alzheimer's Compounds: To test for cognitive improvement, a scopolamine-induced amnesia model in mice is often used. Scopolamine blocks cholinergic neurotransmission, causing temporary memory impairment. For studying disease-modifying effects, transgenic mouse models that overexpress proteins implicated in Alzheimer's pathology (e.g., amyloid precursor protein) are used.
Data Presentation: Illustrative In-Vivo Efficacy Data
This table illustrates the type of comparative data generated from an in-vivo study. (Note: These are hypothetical data for illustrative purposes).
| Group | Compound | Dose (mg/kg) | Change in Body Weight (%) | Reduction in Blood Glucose (%) |
| 1 | Vehicle Control | - | +15.2% | - |
| 2 | Positive Control (Acarbose) | 10 | +8.5% | 45.3% |
| 3 | Derivative X | 10 | +9.1% | 41.8% |
| 4 | Derivative X | 30 | +5.4% | 58.7% |
Experimental Protocol: General In-Vivo Efficacy Study (Oral Glucose Tolerance Test)
This protocol outlines a common in-vivo experiment to assess the efficacy of a potential anti-diabetic compound in a rodent model.
Causality: This test is chosen because it directly measures a compound's ability to improve glucose handling after a sugar challenge, a key indicator of anti-diabetic efficacy in a whole-organism context.
Principle: Animals are administered a glucose load, and their blood glucose levels are monitored over time. An effective anti-diabetic agent will reduce the peak blood glucose concentration and/or hasten its return to baseline levels.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals (e.g., male Wistar rats) to the laboratory conditions for at least one week.
-
Induce diabetes if required by the model (e.g., via STZ injection).
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, Positive Control, Test Compound at various doses).
-
-
Compound Administration:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound, positive control, or vehicle to the respective groups via the intended clinical route (e.g., oral gavage).
-
-
Glucose Challenge:
-
After a set period (e.g., 30-60 minutes post-dose), take a baseline blood sample (Time 0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) to all animals via oral gavage.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration in each sample using a calibrated glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC and glucose levels at each time point between the treatment groups and the vehicle control group. A significant reduction indicates efficacy.
-
Visualization: The In-Vitro to In-Vivo Transition
Caption: The progression from a promising in-vitro lead to a candidate for clinical trials through in-vivo validation.
Part 3: A Symbiotic Relationship - Comparative Analysis
Neither in-vitro nor in-vivo testing is sufficient on its own. They represent two complementary and essential stages of a successful drug discovery cascade. Understanding their respective strengths and limitations is crucial for making informed decisions and allocating resources effectively.
| Feature | In-Vitro Studies | In-Vivo Studies |
| Environment | Artificial, controlled (e.g., buffer, cell media) | Whole, living organism |
| Throughput | High (can screen 1000s of compounds) | Low (labor and resource-intensive) |
| Cost | Relatively low per data point | High per animal/study |
| Key Questions | Potency (IC50), mechanism, target binding | Efficacy, safety, ADME (Absorption, Distribution, Metabolism, Excretion) |
| Strengths | - Excellent for mechanism of action studies- Rapid identification of active compounds- Highly reproducible and controlled | - High physiological relevance- Assesses systemic effects and tissue cross-talk- Provides data on bioavailability and metabolism[8] |
| Limitations | - Poor predictor of bioavailability and metabolism- Lacks physiological complexity- Can generate false positives/negatives | - Ethical considerations- Expensive and time-consuming- Species differences may not translate to humans[10] |
The synergy is clear: in-vitro assays act as a filter, efficiently identifying compounds with the desired molecular activity from a large pool of candidates. In-vivo studies then take these "hits" and test them in the complex, dynamic environment of a living system, providing the critical data on efficacy and safety needed to justify moving a compound into human clinical trials.
Conclusion
The development of novel therapeutics from the this compound scaffold, as with any drug discovery program, is a multi-stage process that relies on the iterative and integrated use of both in-vitro and in-vivo evaluations. In-vitro studies provide the foundational data on potency and mechanism, allowing for the rapid and cost-effective selection of promising lead compounds. In-vivo studies provide the essential validation of a compound's therapeutic hypothesis in a physiologically relevant context, bridging the gap between the benchtop and the bedside. By strategically employing both methodologies, researchers can efficiently navigate the complexities of drug development, maximizing the potential for translating a promising chemical scaffold into a life-changing medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toolbox.eupati.eu [toolbox.eupati.eu]
- 10. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 1-Acetylpiperidine-4-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and reliable results. 1-Acetylpiperidine-4-carboxylic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its utility as a key intermediate underscores the critical need for a comprehensive understanding of its purity profile. Impurities, even in trace amounts, can have profound effects on reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective framework for benchmarking the purity of commercially available this compound. We will delve into the scientific rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a strategy for comparing products from different suppliers. This document is designed to empower the discerning scientist to make informed decisions when sourcing this crucial synthetic intermediate.
The Imperative of Purity: Why It Matters for this compound
This compound is a versatile scaffold, and its reactivity is centered around the carboxylic acid and the tertiary amide functionalities within the piperidine ring. Its applications often involve coupling reactions, amide bond formations, or further modifications of the piperidine ring. The presence of impurities can lead to several undesirable outcomes:
-
Side Reactions and Reduced Yield: Reactive impurities can compete with the intended reaction, leading to the formation of byproducts and a lower yield of the desired compound.
-
Altered Pharmacological Profile: Impurities that are structurally similar to the target molecule may possess their own biological activity, potentially leading to off-target effects or toxicity.
-
Inconsistent Results: Batch-to-batch variability in the impurity profile of the starting material can lead to a lack of reproducibility in experimental results, a significant challenge in research and development.
A Multi-Faceted Approach to Purity Assessment
A robust assessment of purity requires a combination of orthogonal analytical techniques. No single method can provide a complete picture. Here, we outline a comprehensive strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: Overall Workflow for Purity Benchmarking
Caption: A comprehensive workflow for benchmarking the purity of commercial this compound.
Experimental Protocols
The following protocols are designed to be robust and self-validating. The rationale behind key experimental choices is provided to allow for adaptation and troubleshooting.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): this compound is a polar molecule. A C18 column provides a hydrophobic stationary phase, which, in combination with a polar mobile phase, allows for good retention and separation of polar analytes. For highly polar compounds, columns specifically designed for aqueous mobile phases (AQ-type) can prevent phase collapse.[1]
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group.[2] This results in a single, well-defined peak shape and reproducible retention times.
-
UV Detection: The amide chromophore in the molecule allows for detection by UV spectroscopy, typically in the range of 200-220 nm.
Diagram: HPLC Experimental Workflow
Caption: Step-by-step workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with 0.1% phosphoric acid.[2] A gradient elution may be necessary to separate all impurities. For example, start with 5% MeCN and ramp up to 95% MeCN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound and dissolve it in 10 mL of a 50:50 mixture of MeCN and water.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.
Method Validation: A full validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
Causality Behind Experimental Choices:
-
Derivatization: Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization, such as esterification (e.g., with methanol and an acid catalyst) or silylation (e.g., with BSTFA), is necessary to increase the volatility of the analyte and any related acidic impurities.[5][6]
-
Mass Spectrometry Detection: MS provides structural information about the separated components, aiding in the identification of unknown impurities.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of volatile impurities in this compound.
Detailed GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation and Derivatization (Esterification):
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the vial at 60 °C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution.
-
Extract with 1 mL of ethyl acetate.
-
Inject the ethyl acetate layer into the GC-MS.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8]
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard of known purity and concentration is used. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
-
Signal Selection: Choose well-resolved signals for both the analyte and the internal standard for integration.
Diagram: qNMR Logical Relationship
Caption: The logical relationship between analyte, internal standard, and purity calculation in qNMR.
Detailed qNMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or D2O).
-
Internal Standard: A certified reference material (CRM) with a known purity (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Potential Impurities in Commercial this compound
The impurity profile of a synthetic compound is highly dependent on the synthetic route employed. A common synthesis involves the acetylation of piperidine-4-carboxylic acid.[9] Potential impurities could include:
-
Piperidine-4-carboxylic acid: The unreacted starting material.
-
Acetic Anhydride/Acetic Acid: Residual reagents from the acetylation step.[10]
-
Di-acetylated byproducts: Although less likely, over-acetylation could lead to byproducts.
-
Impurities from the starting piperidine-4-carboxylic acid: The purity of the final product is limited by the purity of the starting materials.
Data Presentation and Comparison
To facilitate a clear and objective comparison of commercial products, all quantitative data should be summarized in a well-structured table.
Table 1: Comparative Purity Analysis of Commercial this compound
| Supplier | Lot Number | HPLC Purity (%) | qNMR Purity (%) | Notable Impurities (GC-MS) | Appearance |
| Supplier A | XXXXX | 99.5 | 99.2 | Acetic Acid (trace) | White powder |
| Supplier B | YYYYY | 98.8 | 98.5 | Piperidine-4-carboxylic acid (0.5%) | Off-white powder |
| Supplier C | ZZZZZ | 99.8 | 99.7 | None detected | White crystalline solid |
Conclusion and Recommendations
This guide provides a comprehensive framework for the rigorous purity assessment of commercial this compound. By employing a multi-technique approach and understanding the rationale behind the experimental design, researchers can confidently benchmark the quality of this critical starting material.
Key Recommendations for Researchers:
-
Always request a Certificate of Analysis (CoA) from the supplier. While not a substitute for in-house testing, it provides a baseline for the expected purity.
-
Perform at least an HPLC purity check on all new batches of starting material. This is a minimum requirement for ensuring consistency.
-
For critical applications, a more comprehensive analysis including GC-MS and qNMR is highly recommended.
-
Consider the cost-benefit of higher purity. While a higher purity product may have a higher initial cost, it can save significant time and resources in the long run by avoiding failed reactions and inconsistent results.
By adhering to these principles of scientific integrity and thorough analytical evaluation, the scientific community can ensure the reliability and reproducibility of their research and development endeavors.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. chempanda.com [chempanda.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Acetylpiperidine-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper disposal of chemical reagents like 1-Acetylpiperidine-4-carboxylic acid is not merely a procedural task but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No. 25503-90-6) is a combustible solid that presents several hazards.[1]
GHS Hazard Classifications: [1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment to mitigate exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create a barrier between the researcher and the hazardous properties of the chemical. For this compound, the following PPE is mandatory:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | Protects against potential splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Prevents skin contact, which can cause irritation and allergic reactions.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron.[5][6] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved N95 dust mask or higher should be used.[1] | Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This process begins with proper waste segregation and culminates in disposal by a licensed waste management facility.
Waste Segregation and Containerization
The foundational principle of chemical waste management is the segregation of incompatible materials to prevent dangerous reactions.[7]
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[7][8] The container must be in good condition, free from damage or leaks.[9]
Step 2: Label the Waste Container
-
Proper labeling is a critical regulatory requirement.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10]
-
Step 3: Accumulate the Waste
-
Store the designated waste container in a "Satellite Accumulation Area" (SAA), which is a location at or near the point of generation and under the control of the operator.[7][10]
-
Keep the container closed at all times except when adding waste.[7]
-
Do not mix this compound with other waste streams, particularly strong acids or bases, to avoid unforeseen reactions.[7]
Handling Spills and Contaminated Materials
In the event of a spill, the immediate priority is to contain the material and decontaminate the area safely.
For Minor Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.[5]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of PPE.[5]
-
Clean-Up: Use dry clean-up procedures to avoid generating dust.[5] Gently sweep or scoop the spilled material into a labeled hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of all contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
For Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[5]
-
Secure the Area: Prevent entry into the spill zone.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Step 1: Arrange for Pickup
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.
Step 2: Regulatory Compliance
-
The disposal must be in accordance with all local, state, and federal regulations.[8][11] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9]
-
While this compound is not specifically listed with an EPA waste code, it may be classified as hazardous based on its characteristics (e.g., toxicity).[12] The final determination will be made by the waste disposal facility.
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to these procedures, researchers and institutions can ensure they are not only compliant with regulations but are also fostering a culture of safety that protects individuals and the environment.
References
- 1. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound(25503-90-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. peptide.com [peptide.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




